molecular formula C12H27O4P<br>(C4H9)3PO4<br>C12H27O4P B1683023 Tributyl phosphate CAS No. 126-73-8

Tributyl phosphate

Cat. No.: B1683023
CAS No.: 126-73-8
M. Wt: 266.31 g/mol
InChI Key: STCOOQWBFONSKY-UHFFFAOYSA-N
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Description

Tributyl phosphate is an endocrine disrupting compound.>This compound (TBP) is an organophosphorus compound widely used as a solvent in nuclear fuel reprocessing for the extraction of uranium and plutonium from other radionuclides.>The microbial degradation of this compound was carried out using Klebsiella pneumoniae S3 isolated from the soil. The solubilization behavior of TBP in aqueous solutions of L64-Pluronics was studied using light and small angle neutron scattering (SANS).>This compound is an organophosphorus compound, which is widely used as a flame retardant and plasticizer in a variety of industrial products.>This compound is an industrial chemical, commonly used as a plasticizer and a solvent for the extraction of uranium and plutonium in nuclear industry.
Certified pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to pharmacopeia primary standards.>This compound is an odorless colorless to yellow liquid. Toxic by ingestion and inhalation.>This compound is a trialkyl phosphate that is the tributyl ester of phosphoric acid.>Tri-n-butyl phosphate, Bu3-P, TBP. Industrial chemical;  used as a plasticizer, in hydraulic fluid, as a solvent and extractant for metal ions, and as a heat exchange agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tributyl phosphate
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InChI

InChI=1S/C12H27O4P/c1-4-7-10-14-17(13,15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3
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InChI Key

STCOOQWBFONSKY-UHFFFAOYSA-N
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Canonical SMILES

CCCCOP(=O)(OCCCC)OCCCC
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Molecular Formula

C12H27O4P, Array
Record name TRIBUTYL PHOSPHATE
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DSSTOX Substance ID

DTXSID3021986
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Molecular Weight

266.31 g/mol
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Physical Description

Tributyl phosphate is an odorless colorless to yellow liquid. Toxic by ingestion and inhalation., Dry Powder; Liquid, Colorless to pale-yellow, odorless liquid; [NIOSH], COLOURLESS ODOURLESS VISCOUS LIQUID., Colorless to pale-yellow, odorless liquid.
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Record name Phosphoric acid tributyl ester
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Boiling Point

552 °F at 760 mmHg (NTP, 1992), 289 °C (decomposes), 552 °F, 552 °F (Decomposes)
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Flash Point

295 °F (NTP, 1992), 146 °C, 146 °C (open cup), 295 °F (146 °C) (Open cup), 145 °C (293 °F) (Closed cup), 146 °C o.c., 295 °F (open cup), (oc) 295 °F
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992), In water, 280 mg/L at 25 °C, Soluble in diethyl ether, benzene, carbon disulfide; miscible with ethanol, Miscible with most solvents and diluents, Solubility in water: poor, 0.6%
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Density

0.982 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.978 at 20 °C/20 °C, Bulk Density: 8.19 lb/gal, Relative density (water = 1): 0.98, 0.982 at 68 °F, 0.98
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Vapor Density

9.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.20 (Air = 1), Relative vapor density (air = 1): 9.2, 9.2
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Vapor Pressure

13.7 mmHg at 68 °F (NTP, 1992), 0.00113 [mmHg], 1.13X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.15, 0.004 mmHg at 77 °F, (77 °F): 0.004 mmHg
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Color/Form

Colorless to pale-yellow liquid

CAS No.

126-73-8
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Melting Point

less than -112 °F (NTP, 1992), Less than -80 °C, <-112 °F, -112 °F
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Tributyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyl phosphate (B84403) (TBP), an organophosphorus compound with the chemical formula (CH₃CH₂CH₂CH₂O)₃PO, is a colorless and odorless liquid at room temperature.[1][2][3][4][5][6][7] It finds extensive application across various industrial sectors, primarily as a plasticizer, a solvent in extraction and purification processes, a flame retardant, and an anti-foaming agent.[1][4][8][9] In the realm of nuclear chemistry, TBP plays a crucial role in the PUREX (Plutonium Uranium Redox Extraction) process for the reprocessing of spent nuclear fuels.[8][10] This guide provides a comprehensive overview of the core physical and chemical properties of tributyl phosphate, detailed experimental protocols for their determination, and visualizations of key chemical processes.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for laboratory and industrial applications.

Table 1: General and Physical Properties of this compound
PropertyValueReferences
Molecular Formula C₁₂H₂₇O₄P[2]
Molecular Weight 266.31 g/mol [2]
Appearance Colorless to pale-yellow, odorless, viscous liquid[1][2][3][4][5][6][7][11]
Boiling Point 289 °C (552 °F; 562 K) (decomposes)[2][3][7][8][9][11][12][13][14]
Melting Point < -80 °C (< -112 °F; < 193 K)[2][3][4][5][8][12][13][14][15][16]
Density 0.9727 g/mL at 25 °C[4][8][12][15][17]
Vapor Pressure 0.004 mmHg at 25 °C[8][13]
Flash Point 146 °C (295 °F) (closed cup)[2][3][5][7][11][12][13][14][16][17][18][19][20][21]
Autoignition Temperature >482 °C (>899.6 °F)[5][7][14][15][17][22][23][24][25][26]
Refractive Index (n_D) 1.4231 at 20 °C[4][8][12][15][22][27][28]
Viscosity 3.0 - 3.32 cP[9]
Table 2: Solubility and Partitioning Properties of this compound
PropertyValueReferences
Solubility in Water 0.4 g/L (400 mg/L) at 25 °C[8][13][14][17][18][19]
Solubility in Organic Solvents Miscible with most organic solvents including ethanol, diethyl ether, benzene, and carbon disulfide.[1][2][4][6]
LogP (Octanol/Water Partition Coefficient) 4.0[2][5]
Table 3: Chemical Stability and Reactivity of this compound
PropertyDescriptionReferences
Thermal Stability Thermally unstable and begins to decompose at temperatures below its boiling point.[1]
Hydrolysis Hydrolyzes in the presence of acids and bases, and with warm water, to form dibutyl phosphate, monobutyl phosphate, and eventually phosphoric acid and butanol.[1][2][4][1][2][4][29][30][31]
Reactivity Incompatible with strong oxidizing agents and strong bases.[4][5][6] Attacks some forms of plastic and rubber.[5][4][5][6][7]
Decomposition Products On combustion, it produces toxic fumes including carbon oxides and phosphorus oxides.[1][5]

Key Experimental Protocols

Accurate determination of the physicochemical properties of TBP is crucial for its application. The following sections detail the methodologies for measuring its key characteristics.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology: Micro-Reflux Method [3][15]

  • Apparatus Setup:

    • Place approximately 0.5 mL of this compound into a small test tube.

    • Add a small magnetic stir bar to the test tube.

    • Clamp the test tube in a heating block on a hot plate stirrer.

    • Position a thermometer with its bulb approximately 1 cm above the liquid surface.

  • Procedure:

    • Begin gentle stirring of the liquid.

    • Gradually heat the block.

    • Observe for boiling (formation of bubbles) and the condensation of vapor on the walls of the test tube (refluxing).

    • The stable temperature reading on the thermometer at the level of the condensation ring is the boiling point.

Determination of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For liquids like TBP that solidify at very low temperatures, this is often referred to as the freezing point.

Methodology: Cooling Curve Method

  • Apparatus Setup:

    • Place a sample of TBP in a test tube.

    • Insert a thermometer or temperature probe into the center of the liquid.

    • Place the test tube in a cooling bath (e.g., a mixture of dry ice and acetone).

  • Procedure:

    • Record the temperature of the TBP at regular intervals as it cools.

    • Plot a graph of temperature versus time.

    • The temperature at which the cooling rate slows down and a plateau is observed represents the freezing/melting point.

Determination of Density

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method [27][32][33][34][35]

  • Apparatus:

    • A pycnometer (a flask with a specific, accurately known volume).

    • An analytical balance.

  • Procedure:

    • Weigh the clean, dry, and empty pycnometer.

    • Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

    • Place the stopper and wipe any excess liquid from the outside.

    • Weigh the filled pycnometer.

    • The density is calculated by dividing the mass of the TBP (mass of filled pycnometer - mass of empty pycnometer) by the known volume of the pycnometer.

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow.

Methodology: Falling Sphere Viscometer [14][36][37][38][39]

  • Apparatus:

    • A graduated glass tube filled with this compound.

    • A sphere of known size and density.

    • A stopwatch.

  • Procedure:

    • Drop the sphere into the center of the tube of TBP.

    • Measure the time it takes for the sphere to fall a known distance between two marks on the tube after it has reached terminal velocity.

    • The viscosity can be calculated using Stokes' law, which relates the terminal velocity of the sphere to the viscosity of the liquid, and the densities of the sphere and the liquid.

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

Methodology: Closed-Cup Method (e.g., Pensky-Martens) [18][19][20][21][28]

  • Apparatus:

    • A closed-cup flash point tester, which consists of a sample cup with a lid that can be opened to introduce an ignition source.

  • Procedure:

    • Place the TBP sample in the test cup.

    • Heat the sample at a slow, constant rate.

    • At regular temperature intervals, apply an ignition source (a small flame) through the opening in the lid.

    • The flash point is the lowest temperature at which a brief flash is observed inside the cup.

Determination of Autoignition Temperature

The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external source of ignition.

Methodology: ASTM E659 Standard Test Method [23][24][25][26]

  • Apparatus:

    • A heated, open-necked, 500-mL round-bottom flask.

    • A hypodermic syringe for sample injection.

  • Procedure:

    • Heat the flask to a predetermined temperature.

    • Inject a small, measured amount of this compound into the hot flask.

    • Observe for ignition within a specified time (typically 10 minutes).

    • The test is repeated at different temperatures and sample concentrations to determine the lowest temperature at which ignition occurs.

Determination of Water Solubility

This determines the maximum concentration of a substance that will dissolve in water at a given temperature.

Methodology: Shake-Flask Method [11][22][40][41][42]

  • Procedure:

    • Add an excess amount of this compound to a known volume of water in a flask.

    • Seal the flask and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the mixture to stand and the phases to separate.

    • Carefully withdraw a sample from the aqueous phase, ensuring no undissolved TBP is included.

    • Analyze the concentration of TBP in the aqueous sample using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through a material.

Methodology: Abbe Refractometer [1][5][8][9][16]

  • Apparatus:

    • An Abbe refractometer.

  • Procedure:

    • Place a few drops of this compound on the prism of the refractometer.

    • Close the prism and allow the sample to reach thermal equilibrium with the instrument.

    • Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

    • Read the refractive index value from the instrument's scale.

Mandatory Visualizations

The following diagrams illustrate key chemical processes involving this compound.

TBP_Synthesis cluster_reactants Reactants cluster_products Products POCl3 Phosphoryl Chloride (POCl₃) TBP This compound (PO(OC₄H₉)₃) POCl3->TBP + 3 C₄H₉OH HCl Hydrogen Chloride (3 HCl) POCl3->HCl Butanol n-Butanol (3 C₄H₉OH) Butanol->TBP Butanol->HCl

Caption: Synthesis of this compound from Phosphoryl Chloride and n-Butanol.[43]

TBP_Hydrolysis TBP This compound (TBP) DBP Dibutyl Phosphate (DBP) TBP->DBP Step 1 Butanol1 Butanol TBP->Butanol1 H2O_Acid H₂O / H⁺ or OH⁻ H2O_Acid->DBP MBP Monobutyl Phosphate (MBP) DBP->MBP Step 2 Butanol2 Butanol DBP->Butanol2 H2O_Acid2 H₂O / H⁺ or OH⁻ H2O_Acid2->MBP Phosphoric_Acid Phosphoric Acid (H₃PO₄) MBP->Phosphoric_Acid Step 3 Butanol3 Butanol MBP->Butanol3 H2O_Acid3 H₂O / H⁺ or OH⁻ H2O_Acid3->Phosphoric_Acid

Caption: Stepwise Hydrolysis of this compound.[2][4][30][31]

PUREX_Process Spent_Fuel Spent Nuclear Fuel (U, Pu, Fission Products) Dissolution Dissolution in Nitric Acid Spent_Fuel->Dissolution Aqueous_Feed Aqueous Feed Solution (U⁶⁺, Pu⁴⁺, Fission Products in HNO₃) Dissolution->Aqueous_Feed Extraction Solvent Extraction Aqueous_Feed->Extraction Organic_Phase Organic Phase (U, Pu complexes with TBP) Extraction->Organic_Phase U & Pu Extracted Aqueous_Waste Aqueous Waste (Fission Products) Extraction->Aqueous_Waste Fission Products Remain TBP_Kerosene 30% TBP in Kerosene (Organic Solvent) TBP_Kerosene->Extraction Partitioning Partitioning Organic_Phase->Partitioning Uranium_Product Uranium Product Partitioning->Uranium_Product Uranium Stream Plutonium_Product Plutonium Product Partitioning->Plutonium_Product Plutonium Stream

Caption: Simplified Workflow of the PUREX Process using this compound.[10][12][44][45]

References

synthesis of tributyl phosphate from n-butanol and phosphorus oxychloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Tributyl Phosphate (B84403) from n-Butanol and Phosphorus Oxychloride

Introduction

Tributyl phosphate (TBP), an organophosphorus compound with the chemical formula (CH₃CH₂CH₂CH₂O)₃PO, is a colorless, odorless liquid with significant industrial applications. It serves as a plasticizer for cellulose (B213188) esters like nitrocellulose, a solvent for inks and resins, a component in aircraft hydraulic fluid, and an anti-foaming agent.[1][2] Notably, TBP is a crucial extractant in hydrometallurgy, particularly in the PUREX process for the separation and purification of uranium and plutonium from spent nuclear fuel rods.[3]

The primary industrial manufacturing route for TBP is the esterification reaction between phosphorus oxychloride (POCl₃) and n-butanol (C₄H₉OH).[1][2][3] This guide provides a detailed technical overview of this synthesis, targeting researchers, scientists, and professionals in chemical and drug development. It covers the core chemistry, detailed experimental protocols, process variations, and purification techniques.

Core Reaction and Mechanism

The synthesis proceeds via the direct esterification of n-butanol with phosphorus oxychloride. The overall balanced chemical equation for the reaction is:

POCl₃ + 3 C₄H₉OH → PO(OC₄H₉O)₃ + 3 HCl [1][4]

This reaction is a multi-step process where the hydroxyl groups of three n-butanol molecules sequentially replace the chlorine atoms on the phosphorus oxychloride molecule. A significant byproduct of this reaction is hydrogen chloride (HCl) gas. The generated HCl is corrosive and can lead to side reactions, such as the formation of chlorobutane from n-butanol, which reduces the overall yield.[5] Consequently, controlling the reaction temperature and effectively neutralizing or removing the HCl are critical for achieving high yields and purity.[5][6]

Various strategies are employed to manage the HCl byproduct, primarily through the use of an acid scavenger. Common methods include the addition of a base like pyridine (B92270) or the use of a salt like sodium acetate (B1210297), which reacts with HCl as it is formed.[5]

Visualization of Reaction and Workflow

The following diagrams illustrate the fundamental chemical reaction and a generalized experimental workflow for the synthesis of TBP.

G This compound Synthesis Reaction reactants Phosphorus Oxychloride (POCl₃) + 3 n-Butanol (C₄H₉OH) products This compound ((C₄H₉O)₃PO) + 3 Hydrogen Chloride (HCl) reactants->products Esterification

Caption: Core chemical reaction for TBP synthesis.

G General Experimental Workflow for TBP Synthesis start 1. Reactor Setup charge 2. Charge Reactor (n-Butanol, Solvent, Acid Scavenger) start->charge cool 3. Cool Mixture (e.g., -5 to 10°C) charge->cool add_pocl3 4. Add POCl₃ Dropwise (Maintain Low Temperature) cool->add_pocl3 react 5. Reaction Period (e.g., Reflux or Stir) add_pocl3->react neutralize 6. Neutralization/Washing (Remove HCl & Byproducts) react->neutralize separate 7. Phase Separation (Isolate Organic Layer) neutralize->separate recover 8. Solvent/Excess Butanol Recovery separate->recover distill 9. Vacuum Distillation recover->distill end Pure this compound distill->end

Caption: Generalized experimental workflow for TBP synthesis.

Experimental Protocols

Several methods for the synthesis of TBP have been documented, differing primarily in the choice of acid scavenger and reaction conditions. Below are detailed protocols for two common laboratory-scale methods.

Protocol 1: Pyridine as Acid Scavenger

This classic method utilizes pyridine to neutralize the HCl produced during the reaction, forming pyridine hydrochloride.[7]

Apparatus:

  • A four-necked flask equipped with a mechanical stirrer, dropping funnel, thermometer, and an efficient reflux condenser.

  • Calcium chloride tubes are attached to the top of the condenser and dropping funnel to protect the reaction from atmospheric moisture.[1]

Reagents:

  • Dry n-butyl alcohol: 137 ml (111 g)

  • Dry pyridine: 132.5 ml (130 g)

  • Dry benzene (B151609) (solvent): 140 ml

  • Freshly redistilled phosphorus oxychloride: 40.5 ml (76.5 g)[1]

Procedure:

  • Charging the Reactor: Place the n-butyl alcohol, pyridine, and benzene into the flask.

  • Cooling: Stir the mixture and cool it to -5°C using an ice-salt bath.

  • Addition of POCl₃: Add the phosphorus oxychloride dropwise from the funnel. The rate of addition must be controlled to maintain the reaction temperature at or below 10°C.[7] An initial low temperature is crucial to prevent an accumulation of unreacted POCl₃ which could lead to a sudden, violent reaction.[7]

  • Reaction: Once the addition is complete, gently reflux the mixture for 2 hours.

  • Work-up: Cool the mixture to room temperature. Add approximately 250 ml of water to dissolve the pyridine hydrochloride precipitate.

  • Extraction and Washing: Separate the benzene layer and wash it several times with water until the washings are neutral.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium or magnesium sulfate. Remove the benzene by evaporation.

  • Purification: Purify the crude TBP by distillation under vacuum. Collect the fraction boiling at 160-162°C/15 mm Hg or 138-140°C/6 mm Hg.[1]

Protocol 2: Sodium Acetate as Acid Scavenger

This method offers an alternative that avoids the use of pyridine and a separate solvent, simplifying the process.[5][6]

Apparatus:

  • A four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel.[5]

Reagents:

  • Sodium acetate: 280.0 g (3.4 mol)

  • n-Butanol: 230.0 g (3.1 mol)

  • Phosphorus oxychloride: 153.0 g (1 mol)[5]

Procedure:

  • Charging the Reactor: Add sodium acetate and n-butanol to the flask and stir to dissolve.

  • Cooling: Cool the solution to 10°C in an ice-water bath.[5]

  • Addition of POCl₃: Add phosphorus oxychloride dropwise, controlling the rate to keep the temperature stable at 10°C. The addition is typically completed within 15-30 minutes.[5]

  • Reaction: After the addition is complete, continue to stir the mixture at the same temperature for 15-60 minutes.[5][6]

  • Filtration: Remove the generated sodium chloride by filtration.

  • Purification: The filtrate is purified by distillation. First, an acetic acid cut is collected at atmospheric pressure around 120°C. The TBP is then collected by vacuum distillation at approximately 170°C under -0.98 MPa gauge pressure.[5]

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes the quantitative data from the described experimental protocols, allowing for easy comparison of their key parameters and outcomes.

ParameterProtocol 1 (Pyridine)Protocol 2 (Sodium Acetate)Industrial Process Note
Acid Scavenger Pyridine[7]Sodium Acetate[5][6]Sodium Carbonate (for neutralization)[4]
Solvent BenzeneNone (n-Butanol in excess)[5]None (n-Butanol in excess)[4]
Reaction Temp. -5°C to 10°C (addition), then reflux10°C to 30°C[5][6]Generally low temperature[5]
Molar Ratio (BuOH:POCl₃) ~3.7 : 13.1 : 1 to 3.2 : 1[5]Excess butanol is common[4]
Post-Reaction Step Reflux for 2 hoursStir for 15-60 minutes[5]Neutralization, Butanol Recovery[4]
Purification Vacuum DistillationFiltration, then two-stage distillation[5]Multi-stage vacuum distillation[4][8]
Reported Yield 71-75%[7]93.2 - 93.4%[5]High recovery is critical for economy[4]
Reported Purity Not specified98.2 - 98.3% (GC)[5]High purity for nuclear applications[4]

Key Process Steps and Considerations

Esterification

The dropwise addition of phosphorus oxychloride to cooled n-butanol is a critical step. The reaction is exothermic, and maintaining a low temperature is essential to prevent the volatilization of reactants and minimize side reactions.[5][7]

Neutralization and Washing

After the main reaction, the crude product contains unreacted starting materials, intermediate products (mono- and dibutyl phosphoric acids), and the HCl byproduct.[4] In industrial processes, this mixture is typically neutralized with a base like sodium carbonate solution to remove acidic compounds.[4] This is followed by washing to remove salts and other water-soluble impurities.

Butanol Recovery

The economics of the TBP synthesis process depend heavily on the efficient recovery and reuse of excess n-butanol.[4] The washed organic phase, containing crude TBP and excess butanol, is subjected to distillation to separate the lower-boiling butanol.[4]

Final Purification

High-purity TBP, especially for nuclear industry applications, is obtained through final purification by vacuum distillation.[4] This is often a two-stage process. The first stage removes residual water and n-butanol under a low vacuum.[4] The second stage distills the TBP at a higher vacuum to separate it from less volatile impurities.[8] The boiling point of TBP is high, and it can decompose at temperatures below its atmospheric boiling point, making vacuum distillation necessary.[2]

References

Tributyl Phosphate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Molecular Structure, Properties, Synthesis, and Applications

Abstract

Tributyl phosphate (B84403) (TBP), an organophosphorus compound with the chemical formula (CH₃CH₂CH₂CH₂O)₃PO, is a colorless and odorless liquid with significant applications across various scientific and industrial domains.[1] This technical guide provides a comprehensive overview of TBP, focusing on its molecular structure, physicochemical properties, synthesis methodologies, and its roles in solvent extraction, biopharmaceutical purification, and its toxicological impact through the modulation of cellular signaling pathways. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this versatile solvent and extractant.

Molecular Structure and Identification

Tributyl phosphate is the tributyl ester of phosphoric acid.[1][2] The central phosphorus atom is double-bonded to one oxygen atom and single-bonded to three butoxy groups.

CAS Number: 126-73-8[1][3]

Molecular Formula: C₁₂H₂₇O₄P[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its application in experimental settings, particularly in solvent extraction and purification protocols.

PropertyValueReference
Molecular Weight 266.31 g/mol [2]
Appearance Colorless, odorless liquid[1]
Density 0.979 g/mL at 25 °C
Boiling Point 289 °C (decomposes)
Melting Point < -80 °C
Solubility in Water ~400 mg/L
log P (Octanol/Water) 3.99 - 4.01[4]

Synthesis of this compound

This compound is commercially manufactured through the esterification of phosphoryl chloride (POCl₃) with n-butanol (C₄H₉OH).[1] The reaction proceeds as follows:

POCl₃ + 3 C₄H₉OH → PO(OC₄H₉)₃ + 3 HCl

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a common laboratory method for the synthesis of this compound.

Materials:

Equipment:

  • 1-liter four-necked flask

  • Efficient condenser

  • Airtight mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In the four-necked flask, combine 137 ml (111 g) of dry n-butanol, 132.5 ml (130 g) of dry pyridine, and 140 ml of dry benzene.

  • Cooling: Place the flask in an ice-salt bath and stir the mixture until the temperature drops to -5°C.

  • Addition of POCl₃: Slowly add 40.5 ml (76.5 g) of freshly distilled phosphorus oxychloride from the dropping funnel. Maintain the reaction temperature below 10°C throughout the addition.

  • Reflux: After the addition is complete, gently reflux the mixture for 2 hours.

  • Quenching and Extraction: Cool the reaction mixture to room temperature. Add 250 ml of water to dissolve the pyridine hydrochloride precipitate. Transfer the mixture to a separatory funnel and separate the benzene layer.

  • Washing: Wash the organic layer several times with water until the aqueous washings are neutral.

  • Drying: Dry the benzene layer over anhydrous sodium or magnesium sulfate.

  • Solvent Removal: Remove the benzene by evaporation under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation. Collect the fraction boiling at 160-162°C/15 mmHg or 138-140°C/6 mmHg. The expected yield of pure this compound is approximately 95 g.

G This compound Synthesis Workflow cluster_prep Reactant Preparation cluster_reaction Esterification Reaction cluster_purification Purification Process reactants n-Butanol, Pyridine, Benzene cooling Cool to -5°C reactants->cooling Charge to flask addition Slow addition of POCl3 (< 10°C) cooling->addition reflux Reflux for 2 hours addition->reflux quench Quench with Water reflux->quench extract Separate Organic Layer quench->extract wash Wash with Water extract->wash dry Dry over Na2SO4 wash->dry evap Evaporate Benzene dry->evap distill Vacuum Distillation evap->distill product Pure this compound distill->product

This compound Synthesis Workflow

Applications in Research and Development

This compound's primary utility stems from its excellent solvent properties and its ability to act as a neutral extractant for a variety of metal ions.

Solvent Extraction of Metals

TBP is extensively used in hydrometallurgy and the nuclear industry for the selective extraction and purification of metals.[5] A prominent example is its application in the PUREX (Plutonium and Uranium Recovery by Extraction) process, where a 15-40% solution of TBP in a hydrocarbon diluent like kerosene (B1165875) is used to separate uranium and plutonium from spent nuclear fuel dissolved in nitric acid.[1] The extraction mechanism involves the formation of stable, neutral complexes with metal nitrates, which are soluble in the organic phase.

Experimental Protocol: General Metal Extraction

This protocol outlines a generalized procedure for the liquid-liquid extraction of a metal ion from an aqueous solution using TBP.

Materials:

  • This compound (TBP)

  • Kerosene or dodecane (B42187) (diluent)

  • Metal salt solution in nitric acid (aqueous feed)

  • Nitric acid (for scrubbing, if necessary)

  • Stripping solution (e.g., dilute nitric acid or complexing agent)

  • Deionized water

Equipment:

  • Separatory funnels

  • Mechanical shaker (optional)

  • Beakers

  • Volumetric flasks

  • Analytical instrumentation for metal concentration determination (e.g., ICP-MS, AAS)

Procedure:

  • Organic Phase Preparation: Prepare a 30% (v/v) solution of TBP in kerosene by mixing 30 mL of TBP with 70 mL of kerosene in a volumetric flask.

  • Aqueous Feed Preparation: Dissolve a known quantity of the metal salt in deionized water and adjust the acidity to the desired concentration using nitric acid.

  • Extraction: a. Place equal volumes of the aqueous feed and the organic phase (e.g., 20 mL each) into a separatory funnel. b. Shake the funnel vigorously for a predetermined time (e.g., 5-10 minutes) to ensure thorough mixing and mass transfer. A mechanical shaker can be used for consistency. c. Allow the two phases to separate completely. The less dense organic phase will be on top. d. Carefully separate and collect the aqueous phase (raffinate) and the TBP phase (loaded organic).

  • Scrubbing (Optional): To remove co-extracted impurities, the loaded organic phase can be "scrubbed" by contacting it with a fresh aqueous solution (e.g., dilute nitric acid).

  • Stripping: To recover the extracted metal, contact the loaded organic phase with a suitable stripping solution. This will transfer the metal ions back to the aqueous phase.

  • Analysis: Determine the metal concentration in the initial aqueous feed, the raffinate, the loaded organic, and the strip solution to calculate the distribution ratio and extraction efficiency.

G Metal Extraction Workflow using TBP cluster_prep Phase Preparation cluster_extraction Extraction Steps cluster_analysis Product & Analysis aqueous Aqueous Feed (Metal in HNO3) mix Mix Aqueous & Organic (Separatory Funnel) aqueous->mix organic Organic Phase (TBP in Kerosene) organic->mix separate Phase Separation mix->separate raffinate Raffinate (Depleted Aqueous) separate->raffinate loaded_org Loaded Organic (Metal-TBP Complex) separate->loaded_org analysis Analysis (Distribution Ratio, %E) raffinate->analysis stripping Stripping loaded_org->stripping final_product Purified Metal in Aqueous Solution stripping->final_product final_product->analysis

Metal Extraction Workflow using TBP
Applications in the Pharmaceutical and Biopharmaceutical Industry

In the pharmaceutical sector, TBP is utilized for its solvent properties in the formulation and production of various drugs.[6] It can also be employed in the purification of pharmaceutical intermediates. Furthermore, TBP is recognized for its role as an antibiotic and antimicrobial agent, making it a valuable raw material in the development of hygiene products and disinfectants.[4]

Toxicological Profile and Signaling Pathways

While highly useful, this compound is not without toxicological concerns. It is known to be a neurotoxic compound and an irritant. Recent studies have begun to elucidate the molecular mechanisms underlying its toxicity, particularly its impact on cellular signaling pathways.

Exposure to TBP has been shown to induce apoptosis (programmed cell death) and cell cycle arrest in human liver carcinoma (HepG2) cells.[3] The underlying mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress.[3] This oxidative stress, in turn, activates the mitogen-activated protein kinase (MAPK) signaling pathway.[3] Specifically, TBP activates the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK1/2) pathways, while inhibiting p38 MAPK in a concentration-dependent manner.[3] The activation of these pathways contributes to mitochondria- and p53-mediated apoptosis.[3]

G TBP-Induced Apoptosis Signaling Pathway TBP This compound (TBP) ROS Reactive Oxygen Species (ROS) (Oxidative Stress) TBP->ROS MAPK MAPK Pathway Activation ROS->MAPK JNK_ERK JNK & ERK1/2 Activation MAPK->JNK_ERK p38 p38 MAPK Inhibition MAPK->p38 Mito_p53 Mitochondria & p53-mediated Apoptosis JNK_ERK->Mito_p53 Apoptosis Apoptosis & Cell Cycle Arrest Mito_p53->Apoptosis

TBP-Induced Apoptosis Signaling Pathway

Conclusion

This compound is a chemical of significant industrial and research importance, with well-established protocols for its synthesis and application, particularly in solvent extraction. Its utility in the pharmaceutical and biopharmaceutical fields is also noteworthy. However, its toxicological profile, including its ability to modulate key cellular signaling pathways such as the MAPK pathway, necessitates careful handling and consideration of its environmental and health impacts. A thorough understanding of both its beneficial properties and its potential hazards is crucial for its responsible use in research and development.

References

Tributyl Phosphate in Liquid-Liquid Solvent Extraction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tributyl phosphate (B84403) (TBP), an organophosphorus compound, is a cornerstone of industrial liquid-liquid extraction processes, particularly in hydrometallurgy and nuclear fuel reprocessing. Its efficacy stems from its role as a neutral, solvating extractant, capable of forming stable, hydrophobic complexes with specific metal ions, thereby facilitating their selective transfer from an aqueous phase to an immiscible organic phase. This guide provides a comprehensive overview of the fundamental mechanisms governing TBP-mediated solvent extraction, details its critical application in the PUREX process for uranium and plutonium recovery, summarizes key performance data, and outlines standard experimental protocols for laboratory-scale investigations.

Core Mechanism of TBP-Mediated Extraction

The extraction capability of Tributyl phosphate resides in the Lewis basicity of the phosphoryl oxygen atom within its structure ( (CH₃CH₂CH₂CH₂O)₃P=O ). This oxygen atom possesses a partial negative charge and readily donates a pair of electrons to coordinate with electron-deficient metal cations. TBP operates via a solvation mechanism , a process distinct from ion-exchange or chelation.

The core principles are:

  • Formation of a Neutral Species: In the aqueous phase, typically a strong nitric acid solution, the target metal ion (Mⁿ⁺) complexes with anions (A⁻, e.g., NO₃⁻) to form a charge-neutral salt (MAₙ).

  • Solvation by TBP: TBP molecules in the organic phase coordinate with the neutral metal salt. The polar phosphoryl group interacts with the metal center, while the nonpolar butyl groups ensure the resulting complex is highly soluble in the organic diluent (e.g., kerosene, n-dodecane) and insoluble in the aqueous phase.[1]

  • Phase Transfer: The solvated metal complex, being hydrophobic, partitions into the organic phase, thus achieving extraction.

The general extraction equilibrium can be represented as:

Mⁿ⁺(aq) + nA⁻(aq) + xTBP(org) ⇌ --INVALID-LINK--

Where 'x' is the number of TBP molecules (the solvation number) involved in the complex. For many actinides and lanthanides, 'x' is typically 2.[2][3]

Caption: General mechanism of TBP solvation extraction.

Key Application: The PUREX Process

The Plutonium Uranium Reduction Extraction (PUREX) process is the primary method for reprocessing spent nuclear fuel and represents the most significant industrial application of TBP.[2][4] The process, which uses a solution of ~30% TBP in a hydrocarbon diluent, selectively recovers uranium and plutonium from fission products and minor actinides.

Key Steps:

  • Co-extraction: Spent fuel is dissolved in nitric acid. Uranium, present as U(VI) (in the form of the uranyl ion, UO₂²⁺), and plutonium, adjusted to the Pu(IV) oxidation state, are co-extracted into the TBP/kerosene phase.[2] The extracted complexes are primarily UO₂(NO₃)₂·2TBP and Pu(NO₃)₄·2TBP.[5]

  • Scrubbing: The loaded organic phase is "scrubbed" with fresh nitric acid to remove any co-extracted fission products.

  • Partitioning (Plutonium Stripping): Plutonium is selectively stripped from the organic phase by contacting it with an aqueous solution containing a reducing agent (e.g., ferrous sulfamate (B1201201) or hydroxylamine (B1172632) nitrate). This reduces Pu(IV) to Pu(III), an oxidation state that is inextractable by TBP and thus partitions back into the aqueous phase.[2]

  • Uranium Stripping: Uranium is subsequently stripped from the organic phase using a weak nitric acid solution, which shifts the extraction equilibrium back toward the aqueous phase.[5]

PUREX_Workflow Feed Dissolved Spent Fuel in Nitric Acid (U(VI), Pu(IV), Fission Products) CoExtraction 1. Co-Extraction & Scrubbing (Contact with TBP/Kerosene) Feed->CoExtraction Partitioning 2. Partitioning (Contact with Aqueous Reductant) CoExtraction->Partitioning Loaded Organic Phase (U(VI), Pu(IV)) Waste Aqueous Waste (Fission Products, Minor Actinides) CoExtraction->Waste Aqueous Raffinate Stripping 3. Uranium Stripping (Contact with Weak HNO₃) Partitioning->Stripping Organic Phase (U(VI) only) PuProduct Aqueous Plutonium Product (Pu(III)) Partitioning->PuProduct Aqueous Product UProduct Aqueous Uranium Product (U(VI)) Stripping->UProduct Aqueous Product SolventRecycle Solvent for Recycle (TBP/Kerosene) Stripping->SolventRecycle Stripped Organic

Caption: Simplified workflow of the PUREX process.

Quantitative Data on Extraction Performance

The efficiency of extraction is influenced by several parameters, most notably the concentrations of TBP and nitric acid.

Effect of TBP Concentration

Increasing the concentration of TBP in the organic diluent generally leads to a higher distribution ratio (D) for the target species, as predicted by the law of mass action. More available TBP molecules shift the equilibrium towards the formation of the extracted complex.

Table 1: Effect of TBP Concentration on the Distribution Ratio (D) of Nitric and Acetic Acid

TBP Concentration in Kerosene (%) Distribution Ratio (D) of Nitric Acid Distribution Ratio (D) of Acetic Acid
5 0.02 ~0.10
10 ~0.05 ~0.18
20 ~0.15 ~0.35
30 ~0.25 ~0.48
50 ~0.40 ~0.60

Data synthesized from a study with an aqueous phase of 1 mol/L HNO₃ and 0.1 mol/L HAc.[6]

Effect of Nitric Acid Concentration

The concentration of nitric acid in the aqueous phase has a complex but crucial role. Initially, increasing HNO₃ concentration enhances metal extraction by promoting the formation of neutral metal nitrate (B79036) species (a salting-out effect).[3] However, at very high concentrations, nitric acid itself is extracted by TBP (forming TBP·HNO₃), competing with the metal ions for available TBP molecules and potentially reducing the metal distribution ratio.[7]

Table 2: Effect of HNO₃ Molarity on Extraction Efficiency (%E) of Rare Earth Elements (REEs) with 5% TBP

Element %E at 3 M HNO₃ %E at 4 M HNO₃
Y ~55% ~55%
Pr ~55% ~55%
La ~55% ~55%
Gd ~55% ~55%
Nd ~55% ~55%
Sm 29.11% 52.32%

Data from a study on REE extraction, highlighting a significant change for Samarium (Sm).[8]

Experimental Protocols

Protocol for Batch Liquid-Liquid Extraction

This protocol describes a standard laboratory procedure to determine the distribution ratio of a metal ion.

  • Preparation of Aqueous Phase: Prepare a stock solution of the metal nitrate (e.g., uranyl nitrate) in a specific concentration of nitric acid (e.g., 3 M HNO₃).[9]

  • Preparation of Organic Phase: Prepare a solution of TBP in a suitable diluent (e.g., 30% v/v TBP in n-dodecane).

  • Extraction: In a separatory funnel, combine equal volumes (e.g., 20 mL) of the prepared aqueous and organic phases.[9]

  • Equilibration: Stopper the funnel and shake vigorously for 5-10 minutes to ensure thorough mixing and allow the system to reach chemical equilibrium.[9]

  • Phase Separation: Allow the funnel to stand undisturbed until the two immiscible phases have clearly separated.

  • Sampling: Carefully drain the lower (aqueous) phase into one container and the upper (organic) phase into another.

  • Analysis: Determine the concentration of the metal in both the initial aqueous feed and the equilibrated aqueous phase using an appropriate analytical technique (e.g., ICP-MS, UV-Vis spectrophotometry).

  • Calculation:

    • The concentration in the organic phase is calculated by mass balance: [M]org = [M]initial_aq - [M]final_aq.

    • The distribution ratio (D) is calculated as: D = [M]org / [M]final_aq.

Experimental_Workflow start Start prep_aq 1. Prepare Aqueous Phase (Metal in HNO₃) start->prep_aq mix 3. Combine Phases in Separatory Funnel prep_aq->mix prep_org 2. Prepare Organic Phase (TBP in Diluent) prep_org->mix equilibrate 4. Shake to Equilibrate (5-10 min) mix->equilibrate separate 5. Allow Phases to Separate equilibrate->separate sample 6. Collect Aqueous & Organic Phases separate->sample analyze 7. Analyze Metal Concentration in Aqueous Phase sample->analyze calculate 8. Calculate Distribution Ratio (D) analyze->calculate end_node End calculate->end_node

Caption: Workflow for a batch solvent extraction experiment.

Protocol for FTIR Analysis of TBP-Metal Complexation

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for confirming the coordination of TBP to a metal. The key diagnostic peak is the P=O stretching vibration.

  • Sample Preparation: Perform a liquid-liquid extraction as described in Protocol 5.1 to obtain a metal-loaded organic phase.

  • Reference Spectra: Obtain the FTIR spectra of:

    • Pure TBP.

    • The pure organic diluent (e.g., n-dodecane).

    • The "unloaded" organic phase (TBP in diluent).

  • Sample Spectrum: Obtain the FTIR spectrum of the "loaded" organic phase containing the extracted TBP-metal complex.

  • Analysis:

    • Identify the strong absorption band corresponding to the P=O stretch in the pure TBP spectrum, typically found around 1250-1280 cm⁻¹.[10][11]

    • In the spectrum of the loaded organic phase, observe this P=O band. Coordination of the phosphoryl oxygen to the metal cation weakens the P=O double bond, causing a characteristic shift of this band to a lower frequency (a redshift).[11] This shift is direct evidence of complex formation.

TBP_Complex_Structure cluster_complex UO₂(NO₃)₂·2TBP Complex cluster_no3_1 Nitrate 1 cluster_no3_2 Nitrate 2 cluster_tbp_1 TBP 1 cluster_tbp_2 TBP 2 U U O_axial1 O U->O_axial1 O_axial2 O U->O_axial2 O1a O U->O1a Coordination O2a O U->O2a O_P1 O U->O_P1 O_P2 O U->O_P2 N1 N N1->O1a O1b O N1->O1b O1c O N1->O1c N2 N N2->O2a O2b O N2->O2b O2c O N2->O2c P1 P P1->O_P1 OBu1a OBu P1->OBu1a OBu1b OBu P1->OBu1b OBu1c OBu P1->OBu1c P2 P P2->O_P2 OBu2a OBu P2->OBu2a OBu2b OBu P2->OBu2b OBu2c OBu P2->OBu2c

Caption: Structure of the UO₂(NO₃)₂·2TBP coordination complex.

References

A Comprehensive Technical Guide to the Applications of Tributyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Tributyl phosphate (B84403) (TBP), an organophosphorus compound with the chemical formula (CH₃CH₂CH₂CH₂O)₃PO, is a colorless and odorless liquid that serves a multitude of critical functions across various industrial and scientific sectors.[1] Its unique properties as a powerful solvent, extractant, plasticizer, and defoaming agent have established it as an indispensable chemical in numerous applications, ranging from nuclear fuel reprocessing to the manufacturing of everyday materials.[2][3] This technical guide provides an in-depth review of the core applications of tributyl phosphate, tailored for researchers, scientists, and drug development professionals.

Nuclear Industry: The Cornerstone of Spent Fuel Reprocessing

The most prominent and critical application of this compound is in the nuclear industry, specifically in the PUREX (Plutonium Uranium Redox Extraction) process.[4] This process is the primary method for reprocessing spent nuclear fuel to separate and purify uranium and plutonium from fission products and other actinides.[2][4]

TBP's efficacy in the PUREX process stems from its ability to form stable, hydrophobic complexes with uranyl nitrate (B79036) (UO₂(NO₃)₂) and plutonyl nitrate (PuO₂(NO₃)₂) ions.[4] Typically, a 15-40% solution of TBP in an inert hydrocarbon diluent, such as kerosene (B1165875) or dodecane, is used to selectively extract these valuable elements from a nitric acid solution of the spent fuel.[1][4] The high selectivity of TBP allows for the efficient separation of uranium and plutonium, which can then be reused in nuclear reactors.[2]

Experimental Protocol: The PUREX Process

A generalized workflow for the PUREX process involves the following key steps:

  • Feed Preparation: Spent nuclear fuel rods are dissolved in nitric acid.

  • Extraction: The acidic aqueous solution containing the dissolved fuel is brought into contact with the TBP-diluent organic phase in a liquid-liquid extraction setup. Uranium and plutonium are selectively transferred to the organic phase.

  • Scrubbing: The loaded organic phase is "scrubbed" with a fresh nitric acid solution to remove any co-extracted impurities.

  • Stripping: The purified uranium and plutonium are then stripped from the organic phase back into an aqueous solution using a weak nitric acid solution.[5]

  • Solvent Regeneration: The TBP solvent can be purified and recycled for further use.

PUREX_Process_Workflow cluster_Aqueous_Phase Aqueous Phase cluster_Organic_Phase Organic Phase SpentFuel Spent Nuclear Fuel in Nitric Acid Loaded_TBP Loaded TBP (U & Pu) SpentFuel->Loaded_TBP Extraction FissionProducts Fission Products Purified_U_Pu Purified U & Pu (Aqueous) TBP_Solvent TBP in Diluent Loaded_TBP->FissionProducts Separation Scrubbed_TBP Scrubbed TBP Loaded_TBP->Scrubbed_TBP Scrubbing Scrubbed_TBP->Purified_U_Pu Stripping Stripped_TBP Stripped TBP Stripped_TBP->TBP_Solvent Recycle

Hydrometallurgy: Extraction of Rare Earth and Other Valuable Metals

Beyond the nuclear industry, this compound is a key reagent in hydrometallurgy for the solvent extraction and purification of a wide range of metals.[2] Its ability to selectively form complexes with metal ions makes it particularly valuable for separating rare earth elements (REEs), which have similar chemical properties.[6][7]

TBP is employed to extract elements such as uranium from natural ores, thorium, zirconium, hafnium, and platinum.[1][3] The extraction process is analogous to the PUREX process, involving the selective transfer of metal ions from an aqueous solution (often acidic) to a TBP-containing organic phase.[6][7] The efficiency of the extraction depends on factors such as the concentration of TBP, the pH of the aqueous phase, temperature, and contact time.[8][9]

Quantitative Data for Metal Extraction
Metal/ElementTBP ConcentrationAqueous MediumExtraction Efficiency (%)Reference
Neodymium3.65 mol L⁻¹Nitric Acid~95[8][9]
Cerium3.65 mol L⁻¹Nitric Acid~90[8][9]
Lanthanum3.65 mol L⁻¹Nitric Acid~87[8][9]
Yttrium3.65 mol L⁻¹Nitric Acid~80[8][9]
Gold0.1 M2.5 M HCl>90[10]
Phosphoric AcidVaries0.8 M Sulfuric Acid>80[11]
Experimental Protocol: General Solvent Extraction of Metals

A typical laboratory-scale solvent extraction experiment using TBP involves the following steps:

  • Organic Phase Preparation: Prepare a solution of TBP in a suitable organic diluent (e.g., kerosene) at the desired concentration.[12]

  • Aqueous Phase Preparation: Dissolve the metal salt in an aqueous solution, adjusting the pH with an appropriate acid (e.g., nitric acid or hydrochloric acid).[12]

  • Extraction: Mix equal volumes of the organic and aqueous phases in a separatory funnel and shake vigorously for a predetermined time (e.g., 5-30 minutes) to reach equilibrium.[10][12]

  • Phase Separation: Allow the two phases to separate. The organic phase, now loaded with the metal-TBP complex, is carefully separated from the aqueous phase (raffinate).[12]

  • Stripping: The metal is recovered from the loaded organic phase by contacting it with a stripping solution (e.g., dilute acid or water), which reverses the extraction process.[12]

  • Analysis: The concentration of the metal in the initial aqueous phase, the raffinate, and the stripping solution is determined using analytical techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).[12]

Solvent_Extraction_Workflow Aqueous_Feed Aqueous Feed (Metal Ions) Extraction Extraction (Mixing & Separation) Aqueous_Feed->Extraction Organic_Solvent TBP in Diluent Organic_Solvent->Extraction Loaded_Organic Loaded Organic Phase (Metal-TBP Complex) Extraction->Loaded_Organic Raffinate Raffinate (Depleted Aqueous Phase) Extraction->Raffinate Stripping Stripping (Mixing & Separation) Loaded_Organic->Stripping Stripping_Solution Stripping Solution Stripping_Solution->Stripping Stripped_Organic Stripped Organic Phase (Recyclable TBP) Stripping->Stripped_Organic Product_Solution Product Solution (Purified Metal Ions) Stripping->Product_Solution

Polymer and Plastics Industry: A Versatile Plasticizer and Flame Retardant

This compound is widely used as a plasticizer for various polymers, including cellulose (B213188) esters (such as nitrocellulose and cellulose acetate), vinyl resins, and chlorinated rubber.[13][14] As a plasticizer, TBP increases the flexibility, durability, and processability of these materials by reducing the intermolecular forces between polymer chains.[13] This results in a softer and more pliable final product with improved impact resistance.[13]

Furthermore, TBP serves as a flame retardant in both cellulose-based plastics and synthetic resins. When exposed to heat, it can release phosphoric acid, which inhibits combustion reactions and forms a protective char layer, thus enhancing the fire resistance of the material.[15]

Industrial Fluids and Lubricants: Enhancing Performance and Safety

This compound is a critical component in the formulation of fire-resistant aircraft hydraulic fluids.[16][17] Its limited influence on viscosity with temperature changes makes it a valuable ingredient in these demanding applications. In a typical aircraft hydraulic fluid like Skydrol LD4, TBP can constitute 50-60% of the composition by weight.[18]

In oil-based lubricants, the addition of TBP increases the oil film strength, acting as an anti-wear and extreme pressure additive.[15] This is achieved through the formation of a protective film on metal surfaces, which reduces friction and wear under high-load conditions.[15]

Composition of a Commercial Aircraft Hydraulic Fluid
ComponentPercentage by Weight (%)FunctionReference
This compound50 - 60Base stock, fire resistance[18]
Dibutyl phenyl phosphate18 - 25Base stock[18]
Butyl diphenyl phosphate4 - 8Base stock[18]
Viscosity index improvers5 - 10Viscosity control[18]
Other additivesVariesCorrosion inhibition, anti-erosion, etc.[18]

Diverse Industrial Applications: From Defoaming to Synthesis

The utility of this compound extends to a variety of other industrial processes:

  • Defoaming Agent: Due to its lack of odor and strong surface-active properties, TBP is an effective anti-foaming agent in detergent solutions, emulsions, paints, adhesives, and ethylene (B1197577) glycol-borax antifreeze solutions.[1][3]

  • Solvent: It is used as a solvent in inks, synthetic resins, gums, and adhesives.[1]

  • Wetting Agent: In the textile industry and mercerizing liquids, TBP improves wetting properties.

  • Chemical Synthesis: TBP can act as a catalyst and is used in various chemical synthesis processes.

Analytical Methods for this compound Determination

The quantification of TBP in various matrices is crucial for process control and environmental monitoring. The primary analytical methods employed are:

  • Gas Chromatography (GC): This is the method of choice, often equipped with a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) for high sensitivity and selectivity.[19] Gas chromatography-mass spectrometry (GC-MS) is also used for confirmation and quantification at low levels.[19]

  • High-Performance Liquid Chromatography (HPLC): While less common than GC, HPLC can also be used for TBP analysis.[19]

  • Titrimetry: For determining TBP in concentrated solutions, hydrolysis followed by volumetric determination of the resulting phosphoric acid can be employed.[20]

Experimental Protocol: GC-FID Assay of this compound in a Phospholipid Emulsion

This protocol is adapted from a validated method for the assay of TBP as a plasticizer in a pharmaceutical emulsion:[21]

  • Chromatographic Conditions:

    • Column: J&W DB-Wax capillary column (30 m x 0.53 mm, 1 µm film thickness).

    • Carrier Gas: Helium at a flow rate of 2.0 ml/min.

    • Temperatures: Injector, detector, and oven at 210 °C (isothermal).

    • Injection: 3 µL injection volume with a split ratio of 18.0/2.0.

  • Sample Preparation: The emulsion sample is appropriately diluted with a suitable solvent to bring the TBP concentration within the calibration range (e.g., 100 µg/ml).

  • Calibration: A calibration curve is generated using standard solutions of TBP at known concentrations (e.g., 50 to 150% of the analytical concentration).

  • Analysis: The prepared sample and standard solutions are injected into the GC-FID system, and the peak area of TBP is measured.

  • Quantification: The concentration of TBP in the sample is determined by comparing its peak area to the calibration curve.

TBP_Metal_Interaction TBP This compound (C₄H₉O)₃PO Complex Metal-TBP Complex [UO₂(NO₃)₂(TBP)₂] TBP->Complex Coordination via P=O group Metal_Ion Metal Ion (e.g., UO₂²⁺) Metal_Ion->Complex Nitrate Nitrate Ions (NO₃⁻) Nitrate->Complex

References

The Hydrolysis of Tributyl Phosphate in Acidic Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed hydrolysis of tributyl phosphate (B84403) (TBP), a process of significant interest in nuclear fuel reprocessing and relevant to the stability of phosphate-based compounds in acidic environments. This document outlines the reaction kinetics, mechanisms, and experimental protocols for studying this phenomenon.

Introduction

Tributyl phosphate (TBP) is an organophosphorus compound widely used as a solvent in various industrial processes, most notably in the PUREX (Plutonium and Uranium Refining by Extraction) process for nuclear fuel reprocessing.[1] In acidic environments, particularly in the presence of nitric acid, TBP undergoes hydrolysis, leading to the formation of dibutyl phosphate (DBP) and monobutyl phosphate (MBP).[1][2] These degradation products can significantly impact the efficiency of extraction processes by forming stable complexes with metal ions.[3] Understanding the kinetics and mechanism of TBP hydrolysis is therefore crucial for process optimization and waste management.

The hydrolysis of TBP is a stepwise dealkylation of its butoxy groups.[1] The reaction is catalyzed by acid and its rate is highly dependent on factors such as acid concentration and temperature.[2][4]

Reaction Mechanism and Kinetics

The acid-catalyzed hydrolysis of TBP proceeds through a nucleophilic attack of a water molecule on the phosphorus atom of the protonated TBP molecule. The reaction occurs in two consecutive steps, first yielding DBP and butanol, followed by the slower hydrolysis of DBP to MBP and another molecule of butanol.

Overall Reaction Scheme:

(C₄H₉O)₃PO + H₂O --(H⁺)--> (C₄H₉O)₂PO(OH) + C₄H₉OH (TBP) (DBP)

(C₄H₉O)₂PO(OH) + H₂O --(H⁺)--> C₄H₉OPO(OH)₂ + C₄H₉OH (DBP) (MBP)

The hydrolysis of TBP is generally considered to follow first-order kinetics with respect to the ester.[2] The rate of reaction is significantly influenced by the concentration of the acid and the temperature.[2][4] In hydrochloric acid solutions with concentrations below 4.5 mol/l, the decomposition primarily follows a hydrolysis mechanism.[5] At higher acid concentrations, a dialkylation mechanism becomes more prominent.[5]

Signaling Pathway of TBP Hydrolysis

The following diagram illustrates the acid-catalyzed hydrolysis pathway of this compound.

TBP_Hydrolysis_Pathway cluster_step1 Step 1: Hydrolysis of TBP to DBP cluster_step2 Step 2: Hydrolysis of DBP to MBP TBP This compound (TBP) (C₄H₉O)₃PO Protonated_TBP Protonated TBP [(C₄H₉O)₃POH]⁺ TBP->Protonated_TBP + H⁺ H_ion H⁺ H2O_1 H₂O DBP Dibutyl Phosphate (DBP) (C₄H₉O)₂PO(OH) Protonated_TBP->DBP + H₂O - H⁺ Butanol_1 Butanol C₄H₉OH Protonated_DBP Protonated DBP [(C₄H₉O)₂PO(OH)H]⁺ DBP->Protonated_DBP + H⁺ MBP Monobutyl Phosphate (MBP) C₄H₉OPO(OH)₂ Protonated_DBP->MBP + H₂O - H⁺ Butanol_2 Butanol C₄H₉OH H2O_2 H₂O TBP_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing reagents Prepare TBP solution (e.g., 30% in dodecane) mixing Mix organic and aqueous phases in a thermostated reactor reagents->mixing acid Prepare acidic aqueous phase (e.g., 3M HNO₃) acid->mixing sampling Collect samples at predetermined time intervals mixing->sampling separation Phase separation sampling->separation extraction Back-extraction of DBP/MBP from organic phase (optional) separation->extraction quantification Quantify TBP, DBP, and MBP (e.g., IC, GC, NMR) separation->quantification extraction->quantification kinetics Determine rate constants and reaction order quantification->kinetics analysis Analyze influence of experimental parameters kinetics->analysis TBP_Hydrolysis_Factors factors Factors Influencing Hydrolysis Rate acid_conc Acid Concentration factors->acid_conc temp Temperature factors->temp rate Rate of TBP Hydrolysis acid_conc->rate Increases rate temp->rate Increases rate

References

Thermal Stability and Decomposition Products of Tributyl Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyl phosphate (B84403) (TBP), a versatile organophosphorus compound, finds extensive application as a solvent in nuclear fuel reprocessing (notably in the PUREX process), a plasticizer, and a defoaming agent. Its efficacy in these roles is intrinsically linked to its chemical and thermal stability. However, under elevated temperatures, TBP undergoes decomposition, yielding a range of products that can impact process efficiency and safety. This technical guide provides a comprehensive overview of the thermal stability of TBP and its decomposition products, with a focus on quantitative data, experimental methodologies, and the underlying decomposition pathways.

Thermal Stability of Tributyl Phosphate

This compound is a thermally unstable liquid that begins to decompose at temperatures below its boiling point. The primary decomposition pathway involves the cleavage of the carbon-oxygen (C-O) bond, leading to the formation of butene and phosphoric acid derivatives. The presence of other reactive species, particularly nitric acid, can significantly influence the decomposition process, often lowering the onset temperature of exothermic reactions and altering the distribution of decomposition products.

Quantitative Thermal Analysis Data

The thermal stability of TBP has been investigated using various thermoanalytical techniques. The following tables summarize key quantitative data from these studies.

ParameterValueConditionsAnalytical Method
Decomposition Onset Temperature 250 °CAdiabatic conditionsAccelerating Rate Calorimetry (ARC)
Activation Energy (Ea) 47.39 ± 0.25 kJ/molNitrated TBPFlow Reactor
~112.1 kJ/mol (26.8 kcal/mol)TBP-nitrate complexesIsothermal Decomposition

Table 1: Thermal Decomposition Parameters for this compound

Decomposition Products of this compound

The thermal degradation of TBP proceeds through a stepwise dealkylation of the phosphate ester. The primary, secondary, and final decomposition products are outlined below.

Primary Decomposition Products
  • Dibutyl phosphate (DBP): Formed by the loss of one butyl group.

  • Butene: A gaseous product resulting from the cleaved butyl group.

Secondary Decomposition Products
  • Monobutyl phosphate (MBP): Formed by the subsequent loss of a second butyl group from DBP.

  • Butanol: Can be formed, particularly in the presence of water (hydrolysis).

Final Decomposition Products
  • Phosphoric acid (H₃PO₄): The final inorganic acid product after the loss of all three butyl groups.

  • Gaseous Products (in the presence of nitric acid): In the presence of nitric acid, a complex mixture of gases can be produced, including CO₂, NO, and N₂O.[1]

The following table summarizes the major decomposition products identified under different conditions.

Decomposition ProductFormulaTypical Conditions for Formation
Dibutyl phosphate (DBP)(C₄H₉)₂HPO₄Initial thermal decomposition
Monobutyl phosphate (MBP)C₄H₉H₂PO₄Further decomposition of DBP
ButeneC₄H₈Primary gaseous product
ButanolC₄H₉OHHydrolysis or in the presence of nitric acid
Phosphoric AcidH₃PO₄Complete decomposition
Carbon Dioxide, Nitric Oxide, Nitrous OxideCO₂, NO, N₂ODecomposition in the presence of nitric acid

Table 2: Major Decomposition Products of this compound

Experimental Protocols

The characterization of TBP's thermal stability and its decomposition products relies on a suite of analytical techniques. Detailed methodologies for key experiments are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of TBP by measuring its mass change as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place a small, accurately weighed sample of TBP (typically 5-10 mg) into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

  • Experimental Setup:

    • Place the sample crucible onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 600 °C).

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

  • Data Analysis: Plot the sample mass (or percentage mass loss) as a function of temperature. The onset temperature of decomposition is determined from the point of initial mass loss. The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of TBP, identifying exothermic or endothermic events.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh a small amount of TBP (typically 2-5 mg) into a hermetically sealed DSC pan. Prepare an empty, sealed pan to be used as a reference.

  • Experimental Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature.

    • Heat the sample at a constant rate (e.g., 10 °C/min) through the temperature range of interest.

  • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis: Plot the heat flow versus temperature. Exothermic events (e.g., decomposition) will appear as peaks, and the onset temperature and enthalpy of the transition can be calculated.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the volatile and semi-volatile decomposition products of TBP.

Methodology:

  • Sample Collection:

    • Heat a sample of TBP in a sealed reactor to the desired decomposition temperature for a specified time.

    • Collect the gaseous products using a gas-tight syringe or by trapping them in a suitable solvent.

    • Extract the liquid residue with an appropriate organic solvent (e.g., dichloromethane (B109758) or hexane).

  • GC-MS Instrument Setup:

    • Gas Chromatograph:

      • Column: Use a capillary column suitable for the separation of organophosphorus compounds and hydrocarbons (e.g., a DB-5ms or equivalent).

      • Injector: Set the injector temperature to ensure complete volatilization of the analytes (e.g., 250 °C).

      • Oven Program: Implement a temperature program to separate the decomposition products, for example, hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

      • Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.

    • Mass Spectrometer:

      • Ionization Mode: Use electron ionization (EI) at 70 eV.

      • Mass Analyzer: Scan a mass range appropriate for the expected products (e.g., m/z 40-500).

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample extract or gas sample into the GC-MS system.

  • Data Analysis:

    • Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST).

    • Quantify the identified products by creating a calibration curve using certified standards of the expected decomposition products.

Decomposition Pathways and Mechanisms

The thermal decomposition of this compound is a complex process that can proceed through several pathways, particularly when influenced by the presence of nitric acid.

Thermal Decomposition in an Inert Atmosphere

The primary decomposition step is the cleavage of a C-O bond via a six-membered cyclic transition state, leading to the formation of dibutyl phosphate and 1-butene. This is followed by the subsequent decomposition of DBP to MBP and another molecule of 1-butene, and finally, the decomposition of MBP to phosphoric acid and a third molecule of 1-butene.

TBP_Decomposition_Inert TBP This compound (TBP) DBP Dibutyl Phosphate (DBP) TBP->DBP + Heat Butene1 1-Butene TBP->Butene1 MBP Monobutyl Phosphate (MBP) DBP->MBP + Heat Butene2 1-Butene DBP->Butene2 PA Phosphoric Acid MBP->PA + Heat Butene3 1-Butene MBP->Butene3 TBP_Decomposition_Nitric_Acid cluster_reactants Reactants TBP This compound (TBP) Adduct TBP·HNO₃ Adduct TBP->Adduct HNO3 Nitric Acid (HNO₃) HNO3->Adduct Intermediates Reactive Intermediates Adduct->Intermediates + Heat Liquid_Products Liquid Products (DBP, MBP, Butanol, Butyl Nitrate) Intermediates->Liquid_Products Gaseous_Products Gaseous Products (Butene, CO₂, NO, N₂O) Intermediates->Gaseous_Products Experimental_Workflow cluster_sample_prep Sample Preparation & Decomposition cluster_analysis Product Analysis cluster_data_analysis Data Interpretation TBP_Sample This compound (TBP) Sample Reactor Controlled Heating (Reactor/TGA/DSC) TBP_Sample->Reactor Liquid_Residue Liquid Residue Reactor->Liquid_Residue Gaseous_Products Gaseous Products Reactor->Gaseous_Products GCMS GC-MS Analysis Liquid_Residue->GCMS IC Ion Chromatography (for DBP, MBP) Liquid_Residue->IC FTIR FTIR Analysis Liquid_Residue->FTIR Gaseous_Products->GCMS Quantification Product Quantification GCMS->Quantification IC->Quantification Mechanism Mechanism Elucidation FTIR->Mechanism Quantification->Mechanism

References

A Technical Guide to the Solubility of Tributyl Phosphate in Organic Diluents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of tributyl phosphate (B84403) (TBP), a versatile organophosphorus compound, in a range of organic diluents. TBP is widely utilized as a solvent, plasticizer, and extractant in various industrial and laboratory processes, including solvent extraction of metals in the nuclear industry and hydrometallurgy.[1][2] Its effectiveness in these applications is critically dependent on its interaction with the organic diluent in which it is dissolved.

Core Concepts in TBP Solubility

Tributyl phosphate is a colorless, odorless liquid with both polar and nonpolar characteristics, stemming from its central phosphate group and three butyl chains.[1] This dual nature allows it to be miscible with a wide array of organic solvents.[3][4] In many applications, particularly in solvent extraction, TBP is combined with a nonpolar or polar diluent to modify the physical properties of the solvent phase, such as density and viscosity, which facilitates easier phase separation and improves flow and kinetic properties.[5]

Miscibility as a Key Characteristic

A predominant characteristic of TBP is its high miscibility with most common organic solvents and diluents.[3][6] For many solvent systems, TBP and the organic diluent are miscible in all proportions, meaning they can be mixed in any ratio to form a single, homogeneous liquid phase under standard conditions. For instance, TBP and the aliphatic hydrocarbon dodecane (B42187) are experimentally observed to be miscible in all proportions at normal temperatures and pressures.[5] This high degree of miscibility simplifies the preparation of TBP solutions for various applications, as there is often no concern about reaching a solubility limit.

Quantitative Solubility Data

While TBP is widely reported to be miscible with most organic solvents, specific quantitative solubility data across a broad spectrum of diluents is not extensively tabulated in scientific literature, largely due to this high miscibility. The focus of many studies has been on the solubility of TBP in aqueous solutions, particularly in the context of nuclear fuel reprocessing.[7][8]

For practical purposes, it can be assumed that TBP is fully miscible with the following classes of organic solvents. However, for critical applications, it is always recommended to experimentally verify the miscibility under the specific conditions of use (e.g., temperature, presence of solutes).

Diluent ClassRepresentative SolventsGeneral Solubility of TBP
Aliphatic Hydrocarbons n-Dodecane, Kerosene, n-HeptaneMiscible in all proportions[5]
Aromatic Hydrocarbons Toluene, BenzeneGenerally Miscible
Chlorinated Hydrocarbons Chloroform, DichloromethaneGenerally Miscible
Polar Aprotic Solvents Acetone, AcetonitrileGenerally Miscible
Alcohols Ethanol, MethanolGenerally Miscible

Experimental Protocol for Determining Solubility/Miscibility

For novel solvent systems or under specific experimental conditions where the miscibility of TBP is uncertain, the following experimental protocol, based on the reliable shake-flask method, can be employed to determine the equilibrium solubility.[2][9]

Objective:

To determine the solubility of this compound in a given organic diluent at a specific temperature.

Materials:
  • This compound (high purity)

  • Organic diluent of interest (high purity)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge (optional, for aiding phase separation)

  • Analytical instrument for quantification (e.g., Gas Chromatography with a suitable detector, or High-Performance Liquid Chromatography)

  • Glass vials with airtight caps

Procedure:
  • Preparation of Supersaturated Solutions:

    • In a series of glass vials, add an excess amount of this compound to a known volume of the organic diluent. The presence of a distinct second phase (undissolved TBP) should be visible. The exact amount of excess TBP will depend on the expected solubility; a good starting point is to add TBP until the volume is roughly equal to that of the diluent.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired experimental temperature.

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the viscosity of the solvent and the rate of dissolution. It is advisable to run preliminary experiments to determine the minimum time required to reach a constant concentration.

  • Phase Separation:

    • After equilibration, cease agitation and allow the undissolved TBP to settle.

    • To ensure complete separation of the saturated solvent phase from the excess TBP, the vials can be left undisturbed in the temperature-controlled environment for several hours. Alternatively, the vials can be centrifuged at the experimental temperature.

  • Sampling:

    • Carefully extract an aliquot of the clear, saturated supernatant (the diluent phase saturated with TBP) using a pipette. It is crucial to avoid disturbing the undissolved TBP layer.

  • Quantification:

    • Accurately dilute the collected aliquot with the pure organic diluent to a concentration that falls within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC or HPLC) to determine the concentration of TBP.

    • Perform multiple measurements for each sample to ensure accuracy and precision.

  • Data Analysis:

    • Calculate the original concentration of TBP in the saturated solution, taking into account the dilution factor.

    • The resulting concentration is the solubility of TBP in the specific organic diluent at the experimental temperature, typically expressed in g/L, mol/L, or as a weight/volume percentage.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in assessing TBP solubility, the following diagrams are provided.

Experimental_Workflow A Preparation of Supersaturated Solution (Excess TBP in Organic Diluent) B Equilibration (Constant Temperature Agitation) A->B C Phase Separation (Settling or Centrifugation) B->C D Sampling of Saturated Supernatant C->D E Quantitative Analysis (e.g., GC, HPLC) D->E F Solubility Determination E->F

Caption: Workflow for the experimental determination of TBP solubility.

Logical_Relationship Start Select TBP and Organic Diluent Miscibility_Check Initial Miscibility Check (Small scale mixing) Start->Miscibility_Check Fully_Miscible System is Fully Miscible (Homogeneous Solution) Miscibility_Check->Fully_Miscible Yes Limited_Solubility Limited or Unknown Solubility Miscibility_Check->Limited_Solubility No End Characterization Complete Fully_Miscible->End Proceed_Experiment Proceed with Quantitative Solubility Determination Limited_Solubility->Proceed_Experiment Proceed_Experiment->End

Caption: Decision-making process for characterizing TBP solubility in an organic diluent.

References

toxicological studies and safety data for tributyl phosphate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tributyl phosphate (B84403) (TBP), an organophosphorus compound with the chemical formula (CH₃CH₂CH₂CH₂O)₃PO, is widely utilized as a plasticizer, solvent, and flame retardant.[1] Its prevalence in industrial and consumer products necessitates a thorough understanding of its toxicological profile and safety data for risk assessment and management. This technical guide provides an in-depth review of the existing toxicological literature on TBP, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and chemical safety evaluation.

Acute Toxicity

Tributyl phosphate exhibits low to moderate acute toxicity following oral and dermal exposure. The primary effects of acute overexposure can include irritation to the skin, eyes, and respiratory tract.[2] Ingestion may lead to gastrointestinal irritation with symptoms such as abdominal pain, nausea, and diarrhea.[2]

Table 1: Acute Toxicity of this compound

SpeciesRouteEndpointValue (mg/kg bw)Reference
RatOralLD501390 - 3350[3]
MouseOralLD50400 - 1240[3]
RabbitDermalLD50>3100[3][4]
Guinea PigDermalLD509700 - 19400[3]
RatInhalation (6h)LC50>4.2 mg/L[3]
Experimental Protocols: Acute Oral Toxicity (Limit Test - OECD 423)

The acute oral toxicity of TBP is often assessed using a limit test, following OECD Guideline 423.[5]

Objective: To determine if a substance causes mortality at a defined dose level.

Methodology:

  • Animal Selection: Healthy, young adult nulliparous, non-pregnant female rats are typically used.[6]

  • Housing and Acclimation: Animals are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) and acclimated for at least 5 days.[6]

  • Fasting: Animals are fasted overnight (food, but not water, withheld) prior to dosing.[7]

  • Dose Administration: A single dose of TBP (e.g., 2000 mg/kg body weight) is administered by oral gavage.[5] The substance is often suspended in a vehicle like corn oil.[8]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.[7][9]

  • Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

Workflow for Acute Oral Toxicity Testing:

G cluster_prep Preparation cluster_dose Dosing cluster_obs Observation cluster_end Endpoint Analysis node_prep Animal Selection and Acclimation node_fast Fasting node_prep->node_fast node_dose Oral Gavage Administration of TBP node_fast->node_dose node_obs_short Short-term Observation (Clinical Signs, Mortality) node_dose->node_obs_short node_obs_long Long-term Observation (14 days) (Body Weight, Health Status) node_obs_short->node_obs_long node_necropsy Gross Necropsy node_obs_long->node_necropsy

Acute Oral Toxicity Experimental Workflow.

Subchronic and Chronic Toxicity

Repeated dose studies in rodents have consistently identified the liver, kidney, and urinary bladder as target organs for TBP toxicity.[3]

Table 2: Subchronic and Chronic Toxicity of this compound

SpeciesDurationRouteNOAELLOAELEffects ObservedReference
Rat90 daysDietary-50 mg/kg/dayUrinary bladder hyperplasia, mononuclear cell infiltration.[10]
Rat2 yearsDietary200 ppm (9 mg/kg/day males, 12 mg/kg/day females)700 ppm (33 mg/kg/day males, 42 mg/kg/day females)Urinary bladder hyperplasia and papillomas.[11]
Mouse18 monthsDietary150 ppm (24.1 mg/kg/day males, 28.9 mg/kg/day females)1000 ppmIncreased liver weights, hepatocellular adenomas (males at 3500 ppm).[3][12]
Experimental Protocols: 90-Day Subchronic Oral Toxicity Study in Rodents (OECD 408)

Objective: To characterize the toxic effects of a substance following repeated oral administration for 90 days.

Methodology:

  • Animal Selection: Young, healthy rodents (typically rats) are used.[13]

  • Dose Groups: At least three dose levels and a concurrent control group are used, with a minimum of 10 males and 10 females per group.[14]

  • Administration: TBP is administered daily, typically mixed in the diet or via gavage, for 90 days.[14]

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.[14]

  • Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at termination.[13]

  • Pathology: All animals undergo a full gross necropsy. Organs are weighed, and tissues are collected for histopathological examination.[13]

Carcinogenicity

This compound is considered a non-genotoxic carcinogen.[15] Carcinogenicity studies in rats have shown an increased incidence of urinary bladder tumors at high doses.[11] In mice, an increased incidence of liver tumors has been observed in males at high concentrations.[12] The mechanism of bladder tumor formation is believed to be related to sustained urothelial cytotoxicity and regenerative hyperplasia rather than direct genotoxic effects.[15][16]

Table 3: Carcinogenicity of this compound

SpeciesDurationRouteDose LevelsTumor SiteFindingsReference
Rat (Sprague-Dawley)2 yearsDietary0, 200, 700, 3000 ppmUrinary BladderIncreased incidence of papillomas and transitional cell carcinomas at 700 and 3000 ppm.[11]
Mouse (CD-1)18 monthsDietary0, 150, 1000, 3500 ppmLiverSignificantly increased incidence of hepatocellular adenomas in males at 3500 ppm.[12]

Genotoxicity

The available evidence from a battery of in vitro and in vivo assays indicates that this compound is not genotoxic.[3][11]

Table 4: Genotoxicity of this compound

AssayTest SystemMetabolic ActivationResultReference
Ames TestSalmonella typhimuriumWith and withoutNegative[17]
In vitro Mammalian Cell Gene MutationMouse Lymphoma L5178Y cellsWith and withoutNegative[3]
In vitro Chromosomal AberrationChinese Hamster Ovary (CHO) cellsWith and withoutNegative[4]
Experimental Protocols: In Vitro Mammalian Cell Gene Mutation Test (OECD 476/490)

Objective: To detect gene mutations induced by chemical substances in cultured mammalian cells.[18]

Methodology:

  • Cell Lines: Commonly used cell lines include L5178Y mouse lymphoma cells or CHO cells.[17][19]

  • Exposure: Cells are exposed to at least four concentrations of TBP, with and without an exogenous metabolic activation system (S9 mix), for a suitable period (e.g., 3-6 hours).[17][19]

  • Phenotypic Expression: After exposure, cells are cultured for a period to allow for the expression of any induced mutations.[18]

  • Mutant Selection: Cells are then cultured in a selective medium (e.g., containing trifluorothymidine for the TK locus) to identify and quantify mutant colonies.[19]

  • Data Analysis: Mutant frequency is calculated and compared to concurrent negative and positive controls.[18]

Workflow for In Vitro Mammalian Cell Gene Mutation Test:

G cluster_setup Assay Setup cluster_exposure Exposure cluster_expression Phenotypic Expression cluster_selection Mutant Selection cluster_analysis Data Analysis node_cell Cell Culture Preparation (e.g., L5178Y cells) node_treat Treatment with TBP (with and without S9) node_cell->node_treat node_s9 Preparation of S9 Mix (Metabolic Activation) node_s9->node_treat node_culture Post-treatment Incubation node_treat->node_culture node_select Culture in Selective Medium node_culture->node_select node_count Colony Counting node_select->node_count node_calc Calculation of Mutant Frequency node_count->node_calc

In Vitro Gene Mutation Test Workflow.

Reproductive and Developmental Toxicity

Developmental toxicity, such as reduced fetal/pup body weight, has been observed in studies with TBP, but generally at doses that also cause maternal toxicity.[3] A two-generation reproductive toxicity study in rats showed no effects on reproductive performance.[3][20]

Table 5: Reproductive and Developmental Toxicity of this compound

SpeciesStudy TypeNOAEL (Developmental)NOAEL (Maternal)Key FindingsReference
RatTwo-Generation~200 ppm<200 ppmReduced pup body weights at 700 and 3000 ppm, associated with maternal toxicity. No effects on reproductive parameters.[20]
RatTeratology-62.5 mg/kg/dayReduced fetal body weight and skeletal abnormalities at maternally toxic doses.[3][21]
RabbitTeratology400 mg/kg/day (highest dose tested)-No developmental effects observed.[3]
Experimental Protocols: Two-Generation Reproductive Toxicity Study (OECD 416)

Objective: To assess the effects of a substance on male and female reproductive performance and on the offspring.[22]

Methodology:

  • Parental (F0) Generation: Weanling male and female rats are administered TBP in the diet for a pre-mating period (e.g., 10 weeks).[3][20]

  • Mating: Animals are mated within their respective dose groups.[20]

  • Gestation and Lactation: Dosing continues through gestation and lactation.[23]

  • First Filial (F1) Generation: Offspring are evaluated for viability, growth, and development. A selection of F1 animals is then raised to adulthood and mated to produce the F2 generation, while continuing on the test diet.[20][23]

  • Endpoints: Parameters evaluated include mating, fertility, gestation length, litter size, pup survival, and pup body weight. Parental animals and selected offspring are subjected to necropsy and histopathology.[22]

Neurotoxicity

Studies in several species have shown that this compound has a low potential for neurotoxicity.[3] Acute high doses have been associated with transient effects, but TBP is not considered to cause organophosphate-induced delayed neurotoxicity (OPIDN).[8][24]

Table 6: Neurotoxicity of this compound

SpeciesStudy TypeDosageFindingsReference
HenAcute Delayed NeurotoxicityLD50 doseNo nerve damage or clinical signs of OPIDN.[24]
RatAcute100, 325, 1000 mg/kgTransient changes in grip strength and motor activity at 1000 mg/kg. No neurohistopathological findings.[8]
RatSubchronic (90 days)32.5, 100, 325 mg/kg/dayNo treatment-related effects on motor activity or functional observational battery measurements. No neurohistopathological findings.[8]

Mechanism of Toxicity: Signaling Pathways

Recent studies suggest that the toxicity of TBP, particularly at the cellular level, involves the induction of oxidative stress, leading to apoptosis and cell cycle arrest. These effects appear to be mediated through the mitogen-activated protein kinase (MAPK) and p53 signaling pathways.[21][25]

TBP-Induced Cytotoxicity Signaling Pathway

This compound exposure can lead to the generation of reactive oxygen species (ROS), which in turn activates stress-related signaling cascades.

G cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_pathway Signaling Pathways cluster_outcome Cellular Outcome node_tbp This compound (TBP) node_ros Reactive Oxygen Species (ROS) Generation node_tbp->node_ros node_mito Mitochondrial Dysfunction node_ros->node_mito node_mapk MAPK Activation (JNK, ERK) node_ros->node_mapk node_p53 p53 Activation node_mito->node_p53 node_apoptosis Apoptosis node_mapk->node_apoptosis node_arrest Cell Cycle Arrest (G0/G1) node_mapk->node_arrest node_p53->node_apoptosis node_p53->node_arrest

References

Methodological & Application

Application Notes and Protocols for Tributyl Phosphate in Uranium and Plutonium Extraction via the PUREX Process

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of tributyl phosphate (B84403) (TBP) in the Plutonium Uranium Reduction Extraction (PUREX) process. The PUREX process is a cornerstone of spent nuclear fuel reprocessing, facilitating the separation and recovery of valuable uranium and plutonium from fission products and other actinides.[1][2] TBP, an organophosphorus compound, serves as the key extractant in this liquid-liquid solvent extraction method.[1]

Principle of the PUREX Process

The PUREX process leverages the selective extraction of uranium and plutonium from a nitric acid solution into an organic phase composed of TBP, typically at a concentration of 30%, diluted in a hydrocarbon solvent like kerosene (B1165875) or n-dodecane. The fundamental principle lies in the formation of neutral metal-TBP complexes that are soluble in the organic phase.

Spent nuclear fuel is first dissolved in hot nitric acid.[2][3] In this aqueous phase, uranium is maintained in the hexavalent state (as the uranyl ion, UO₂²⁺), and plutonium is adjusted to the tetravalent state (Pu⁴⁺). These specific oxidation states allow for the formation of stable, extractable nitrate (B79036) complexes: UO₂(NO₃)₂·2TBP and Pu(NO₃)₄·2TBP.[1] The majority of fission products and other transuranic elements remain in the aqueous phase, known as the raffinate.

Following the co-extraction of uranium and plutonium, they are selectively separated from each other. This is achieved by reducing plutonium from the extractable Pu(IV) state to the inextractable Pu(III) state using a reducing agent such as ferrous sulfamate (B1201201) or hydroxylamine (B1172632) nitrate. The Pu(III) is then stripped from the organic phase into a fresh aqueous nitric acid solution. Finally, the uranium is stripped from the organic phase using a dilute nitric acid solution.

Data Presentation

The efficiency of the PUREX process is highly dependent on various parameters, most notably the nitric acid concentration and the saturation of the TBP solvent. The distribution coefficient (Kd), defined as the ratio of the concentration of a species in the organic phase to its concentration in the aqueous phase at equilibrium, is a critical measure of extraction efficiency.

Nitric Acid (M)U Distribution CoefficientPu(IV) Distribution CoefficientFission Products (Mixed) Distribution Coefficient
1.0~5~1Low
2.0~10~3Low
3.0~15~5Increasing
4.0~18~6Increasing
5.0~20~7Significant

Note: These are approximate values and can vary with temperature, TBP concentration, and the presence of other species.

TBP Saturation with UraniumU Distribution CoefficientPu(IV) Distribution Coefficient
LowHighHigh
MediumDecreasingDecreasing
HighLowLow

Note: As the TBP becomes saturated with uranium, its capacity to extract both uranium and plutonium decreases.

Experimental Protocols

The following protocols provide a generalized framework for the laboratory-scale extraction of uranium and plutonium using TBP. Safety Precautions: All work with radioactive materials must be conducted in appropriately shielded facilities with proper personal protective equipment and adherence to all institutional and regulatory safety guidelines.

Materials and Reagents
  • Organic Solvent: 30% (v/v) Tributyl Phosphate (TBP) in a high-purity hydrocarbon diluent (e.g., n-dodecane).

  • Aqueous Feed Solution: Simulated or actual dissolved spent nuclear fuel in nitric acid (typically 3-4 M). The solution should be conditioned to ensure uranium is in the +6 oxidation state and plutonium is in the +4 oxidation state.

  • Scrub Solution: Nitric acid (typically 3 M).

  • Plutonium Stripping Solution: Dilute nitric acid (e.g., 0.5-1 M) containing a reducing agent (e.g., ferrous sulfamate or hydroxylamine nitrate).

  • Uranium Stripping Solution: Dilute nitric acid (e.g., 0.01-0.1 M).

  • Analytical Reagents: Standards for uranium and plutonium, reagents for spectrophotometry, alpha spectroscopy, or other relevant analytical techniques.

  • Equipment: Mixer-settlers or centrifugal contactors, separatory funnels (for bench-scale), fume hood, shielded glovebox, analytical instrumentation (e.g., UV-Vis spectrophotometer, alpha spectrometer, ICP-MS).

Experimental Workflow
  • Feed Preparation:

    • Dissolve the uranium and plutonium-containing material in concentrated nitric acid.

    • Adjust the nitric acid concentration of the final solution to 3-4 M.

    • Adjust the oxidation state of plutonium to Pu(IV) using a suitable oxidizing agent (e.g., sodium nitrite), if necessary. Uranium is typically stable as U(VI).

  • Co-extraction of Uranium and Plutonium:

    • Contact the aqueous feed solution with the 30% TBP organic solvent in a counter-current fashion using mixer-settlers or centrifugal contactors. For a simple batch extraction, use a separatory funnel.

    • The typical organic to aqueous phase ratio (O/A) is between 1 and 3.

    • Allow the phases to mix thoroughly and then settle for complete phase separation.

    • Separate the organic phase (now containing the U and Pu) from the aqueous raffinate (containing the fission products).

  • Scrubbing:

    • Contact the loaded organic phase with a fresh aqueous scrub solution (3 M nitric acid) to remove any co-extracted fission products.

    • Separate the organic phase from the aqueous scrub waste.

  • Plutonium Stripping (Partitioning):

    • Contact the scrubbed organic phase with the plutonium stripping solution. The reducing agent will convert Pu(IV) to Pu(III), which is preferentially soluble in the aqueous phase.

    • Separate the organic phase (now primarily containing uranium) from the aqueous plutonium product stream.

  • Uranium Stripping:

    • Contact the plutonium-stripped organic phase with the dilute nitric acid uranium stripping solution. The low acidity shifts the equilibrium, causing the uranium to transfer back into the aqueous phase.

    • Separate the aqueous uranium product stream from the now lean organic solvent.

  • Solvent Washing:

    • The lean organic solvent can be washed with a dilute sodium carbonate solution followed by a dilute nitric acid wash to remove degradation products of TBP and residual contaminants before being recycled.

  • Analysis:

    • Determine the concentration of uranium and plutonium in the initial feed, raffinate, and product streams using appropriate analytical techniques.[4][5]

      • Uranium: Spectrophotometry (e.g., with arsenazo III), ICP-MS.

      • Plutonium: Alpha spectroscopy, liquid scintillation counting, ICP-MS.

    • Nitric acid concentration can be monitored using titration or near-infrared spectroscopy.[4][5]

Visualizations

PUREX_Process_Workflow cluster_Aqueous_Phase Aqueous Phase cluster_Organic_Phase Organic Phase (30% TBP in Diluent) cluster_Process_Steps Process Steps SpentFuel Spent Nuclear Fuel Dissolution Dissolution SpentFuel->Dissolution DissolvedFuel Dissolved Fuel (U(VI), Pu(IV), FPs in HNO3) Extraction Co-extraction DissolvedFuel->Extraction Raffinate Raffinate (Fission Products) Pu_Product Plutonium Product (Pu(III) in HNO3) U_Product Uranium Product (U(VI) in dilute HNO3) FreshSolvent Fresh TBP Solvent FreshSolvent->Extraction LoadedSolvent Loaded Solvent (U-TBP, Pu-TBP) Scrubbing Scrubbing LoadedSolvent->Scrubbing ScrubbedSolvent Scrubbed Solvent Pu_Stripping Pu Stripping ScrubbedSolvent->Pu_Stripping U_Solvent Uranium-rich Solvent U_Stripping U Stripping U_Solvent->U_Stripping LeanSolvent Lean Solvent Dissolution->DissolvedFuel Extraction->Raffinate Extraction->LoadedSolvent U & Pu Transfer Scrubbing->ScrubbedSolvent Pu_Stripping->Pu_Product Pu Transfer Pu_Stripping->U_Solvent U_Stripping->U_Product U Transfer U_Stripping->LeanSolvent TBP_Extraction_Mechanism UO2 UO₂²⁺ UO2->inv1 Pu4 Pu⁴⁺ Pu4->inv2 NO3_1 2NO₃⁻ NO3_1->inv1 NO3_2 4NO₃⁻ NO3_2->inv2 TBP1 2TBP TBP1->inv1 TBP2 2TBP TBP2->inv2 U_Complex UO₂(NO₃)₂·2TBP Pu_Complex Pu(NO₃)₄·2TBP inv1->U_Complex inv2->Pu_Complex

References

Application Notes and Protocols for Tributyl Phosphate in Hydrometallurgical Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyl phosphate (B84403) (TBP), an organophosphorus compound, is a cornerstone of hydrometallurgical separation, primarily utilized as a neutral extractant in solvent extraction (liquid-liquid extraction) processes.[1][2] Its efficacy stems from the ability of the phosphoryl group's oxygen atom to act as a Lewis base, donating electrons to metal cations to form stable, neutral complexes.[2][3] These complexes exhibit high solubility in organic solvents, facilitating the selective transfer of target metals from an aqueous phase (typically a leach liquor) to an organic phase.[2][4] TBP is particularly effective for the separation and purification of actinides (e.g., uranium, plutonium, thorium), rare earth elements (REEs), and certain transition metals.[1][5]

The most prominent industrial application of TBP is in the PUREX (Plutonium Uranium Redox Extraction) process, a critical technology for reprocessing spent nuclear fuel.[6][7] In this process, TBP, usually diluted in a hydrocarbon like kerosene (B1165875) or dodecane, selectively extracts uranium and plutonium from a nitric acid solution, leaving fission products behind.[6][8] Beyond the nuclear industry, TBP is instrumental in the recovery and purification of valuable metals such as cobalt, nickel, and REEs from various ores and waste streams.[4][8]

This document provides detailed application notes and protocols for the use of TBP in laboratory-scale hydrometallurgical separations.

Principle of Extraction

TBP is a solvating extractant. The extraction mechanism involves the formation of a coordination complex between the TBP molecule and a neutral metal salt, most commonly a metal nitrate (B79036). The general equilibrium for the extraction of a divalent metal nitrate, M(NO₃)₂, can be represented as:

M²⁺(aq) + 2NO₃⁻(aq) + 2TBP(org) ⇌ MO₂(NO₃)₂(TBP)₂(org)

The efficiency of this extraction is governed by several factors, including the acidity of the aqueous phase (often nitric acid concentration), the TBP concentration in the organic phase, the choice of diluent, temperature, and the presence of competing metal ions.[2]

Data Presentation: TBP in Metal Extraction

The following tables summarize quantitative data from various studies on the application of TBP in hydrometallurgical separation.

Metal(s)Aqueous Phase ConditionsOrganic Phase CompositionTemperatureExtraction Efficiency (%)Reference(s)
Neodymium (Nd)Nitric acid leached apatite concentrate3.65 mol L⁻¹ TBP in kerosene25 °C~95%[9][10]
Cerium (Ce)Nitric acid leached apatite concentrate3.65 mol L⁻¹ TBP in kerosene25 °C~90%[9][10]
Lanthanum (La)Nitric acid leached apatite concentrate3.65 mol L⁻¹ TBP in kerosene25 °C~87%[9][10]
Yttrium (Y)Nitric acid leached apatite concentrate3.65 mol L⁻¹ TBP in kerosene25 °C~80%[9][10]
Copper (Cu²⁺)pH 1.310% TBP22.5 °C87%[9][11]
Zinc (Zn²⁺)pH 1.310% TBP22.5 °C78%[9][11]
Titanium (Ti⁴⁺)pH 1.210% TBP22.5 °C80%[9][11]
Iron (Fe³⁺)1 M HCl, 2 M NaCl3.6 M TBP in keroseneNot Specified99.8%[12]
Scandium (Sc)Not Specified0.05 mol/L D2EHPA and 0.05 mol/L TBP in Shellsol D70Not Specified99%[11][13]

Table 1: Extraction Efficiencies for Various Metals using TBP.

ParameterConditionsEffect on ExtractionReference(s)
TBP ConcentrationVaried from 0.73 to 3.65 mol L⁻¹ for REEsExtraction of REEs increases with increasing TBP concentration.[10]
Nitric Acid ConcentrationVaried for Gadolinium extractionDistribution coefficient of Gd increases with nitric acid concentration up to about 3.5 mol L⁻¹, then decreases.[14]
TBP in D2EHPA systemMolar ratio of TBP to D2EHPA varied (1:1, 1:2, 1:4) for Ni(II) and Co(II) extraction.A small amount of TBP (1:1 ratio) improves Ni(II) extraction, while a high excess reduces the extraction of both metals.[15][16][17]

Table 2: Influence of Key Parameters on TBP Extraction.

Experimental Protocols

General Protocol for Laboratory-Scale Batch Solvent Extraction

This protocol outlines a general method for the extraction of a metal ion from an aqueous nitrate solution using TBP.

1. Materials and Reagents:

  • Organic Phase:

    • Tri-n-butyl phosphate (TBP), analytical grade.[2]

    • Diluent: Kerosene, dodecane, or n-hexane.[2][6]

  • Aqueous Phase:

    • Metal salt (e.g., uranyl nitrate, cobalt nitrate, neodymium nitrate).[2]

    • Nitric acid (HNO₃), concentrated.[2]

    • Deionized water.[2]

  • Apparatus:

    • Separatory funnels.[2]

    • Mechanical shaker (optional, for consistent mixing).[2]

    • Beakers, volumetric flasks, and pipettes.

    • pH meter.

    • Analytical instrument for metal concentration determination (e.g., ICP-OES, AAS).

2. Preparation of Solutions:

  • Organic Phase Preparation:

    • Prepare the desired concentration of TBP in the chosen diluent (e.g., 30% v/v TBP in kerosene).[2]

    • To prepare 100 mL of 30% TBP in kerosene, mix 30 mL of TBP with 70 mL of kerosene in a volumetric flask.[2]

  • Aqueous Feed Preparation:

    • Dissolve a known quantity of the metal salt in deionized water to achieve the desired metal concentration.[2]

    • Carefully adjust the acidity to the target level by adding a calculated volume of concentrated nitric acid.[2] For example, to prepare a 1 M HNO₃ solution, add the required amount of concentrated HNO₃ to deionized water and dilute to the final volume.

3. Extraction Procedure:

  • Place equal volumes of the prepared aqueous feed and organic phase into a separatory funnel (e.g., 20 mL of each, for a 1:1 phase ratio).[2]

  • Stopper the funnel and shake vigorously for a predetermined time (e.g., 2-5 minutes) to ensure thorough mixing and allow the system to reach equilibrium. A mechanical shaker can be used for consistency.[2][10]

  • Allow the phases to separate completely. The less dense organic phase will typically be the upper layer.[2]

  • Carefully drain the lower aqueous phase (raffinate) into a labeled beaker.[2]

  • Drain the upper organic phase (loaded solvent) into a separate labeled beaker.[2]

  • Collect samples from the initial aqueous feed, the raffinate, and the loaded organic phase for metal concentration analysis.[2]

4. Scrubbing Procedure (Optional):

  • To remove co-extracted impurities, the loaded organic phase can be "scrubbed."[2]

  • Contact the loaded organic phase with a fresh aqueous solution (e.g., dilute nitric acid of the same concentration as the feed) in a clean separatory funnel.[2]

  • Shake and allow the phases to separate as in the extraction step. Discard the aqueous scrub solution.[2]

5. Stripping Procedure:

  • To recover the extracted metal from the organic phase, a stripping step is performed. This is typically achieved by contacting the loaded organic phase with an aqueous solution that shifts the extraction equilibrium, such as dilute nitric acid or deionized water.[2][8]

  • Mix the loaded organic phase with the stripping solution in a clean separatory funnel.[2]

  • Shake for a sufficient time to allow the metal to transfer back to the aqueous phase.[2]

  • Allow the phases to separate and collect the aqueous strip solution (containing the purified metal) and the stripped organic phase.[2] The stripped TBP can often be recycled for subsequent extractions.[2]

6. Analysis:

  • Determine the concentration of the metal in the initial aqueous feed, the raffinate, the loaded organic phase, and the aqueous strip solution using a suitable analytical technique.[2]

  • Calculate the distribution ratio (D) and the extraction percentage (%E) using the following formulas:[2]

    • D = [Metal]org / [Metal]aq

    • %E = (D / (D + (Vaq / Vorg))) * 100

    • Where [Metal]org and [Metal]aq are the concentrations of the metal in the organic and aqueous phases at equilibrium, respectively, and Vaq and Vorg are the volumes of the aqueous and organic phases.

Visualizations

Solvent_Extraction_Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aqueous_Feed Aqueous Feed (Metal Ions in Acid) Extraction Extraction (Mixer-Settler) Aqueous_Feed->Extraction Enters Raffinate Raffinate (Depleted Aqueous) Strip_Solution Strip Solution (e.g., Dilute Acid) Stripping Stripping (Mixer-Settler) Strip_Solution->Stripping Enters Product Purified Metal Product Solution Fresh_Solvent Fresh Solvent (TBP in Diluent) Fresh_Solvent->Extraction Enters Loaded_Solvent Loaded Solvent (Metal-TBP Complex) Loaded_Solvent->Stripping Enters Stripped_Solvent Stripped Solvent (Recycled TBP) Stripped_Solvent->Fresh_Solvent Recycle Extraction->Raffinate Exits Extraction->Loaded_Solvent Metal Transfer Stripping->Product Exits Stripping->Stripped_Solvent Metal Recovery

References

Application Notes and Protocols for the Selective Extraction and Purification of Rare Earth Elements Using Tributyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyl phosphate (B84403) (TBP) is a highly effective neutral organophosphorus extractant widely employed in the separation and purification of rare earth elements (REEs).[1][2][3] Its efficacy stems from its ability to form stable, neutral complexes with REE nitrates, facilitating their extraction from aqueous solutions, typically nitric acid, into an immiscible organic phase.[1][3] This process, known as solvent extraction or liquid-liquid extraction, is a cornerstone of hydrometallurgical methods for obtaining high-purity individual REEs, which are critical components in numerous high-technology applications, including electronics, renewable energy, and advanced ceramics.[1]

The selectivity of TBP for different REEs is influenced by a variety of factors, including the concentration of TBP, the acidity of the aqueous phase, temperature, and the presence of salting-out agents.[4][5] Generally, the extractability of REEs with TBP increases with increasing atomic number.[4] These application notes provide detailed protocols for the use of TBP in the selective extraction and purification of REEs, along with data on separation factors and distribution coefficients to guide experimental design.

Principles of TBP-Based REE Extraction

The extraction of trivalent rare earth nitrates from an aqueous nitric acid solution by TBP dissolved in a nonpolar diluent, such as kerosene, proceeds via a solvation mechanism.[6] The overall chemical equation for this process can be represented as:

RE(aq)³⁺ + 3NO₃⁻(aq) + 3TBP(org) ⇌ RE(NO₃)₃·3TBP(org)[4]

This equilibrium is influenced by several factors that can be manipulated to achieve selective separation of individual REEs.

A logical diagram of the solvent extraction process is presented below:

Caption: Logical workflow for REE separation using TBP.

Experimental Protocols

Protocol for Determination of Optimal TBP Concentration

This protocol outlines the steps to determine the optimal concentration of TBP for the extraction of a specific REE or a group of REEs.

Materials:

  • Stock solution of rare earth nitrates in nitric acid.

  • Tributyl phosphate (TBP), 98% or higher purity.

  • Kerosene or other suitable aliphatic diluent.

  • Nitric acid (HNO₃), concentrated.

  • Deionized water.

  • Mechanical shaker or mixer.

  • Separatory funnels.

  • pH meter.

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or similar analytical instrument for REE concentration measurement.

Procedure:

  • Preparation of Organic Phase: Prepare a series of organic solutions with varying TBP concentrations (e.g., 0.73 M to 3.65 M) by dissolving the required amount of TBP in kerosene.[4]

  • Preparation of Aqueous Phase: Prepare an aqueous feed solution containing the REE(s) of interest at a known concentration in nitric acid. The acidity should be kept constant for this experiment (e.g., 6.3 M HNO₃).[7]

  • Extraction:

    • In a series of separatory funnels, mix equal volumes (e.g., 10 mL) of the aqueous feed solution and each of the prepared organic solutions (1:1 phase ratio).[4][7]

    • Shake the funnels for a predetermined time (e.g., 5 minutes) at a constant speed (e.g., 200 rpm) and temperature (e.g., 25°C).[4][7]

  • Phase Separation: Allow the phases to separate completely.

  • Analysis:

    • Carefully separate the aqueous phase (raffinate).

    • Analyze the concentration of the REE(s) in the raffinate using ICP-OES.

    • Calculate the concentration of the REE(s) in the organic phase by mass balance.

    • Calculate the distribution coefficient (D) and extraction efficiency (%E) for each TBP concentration.

      • D = [REE]org / [REE]aq

      • %E = (D / (D + Vaq/Vorg)) * 100

  • Optimization: Plot the extraction efficiency as a function of TBP concentration to determine the optimal concentration for maximizing REE recovery.

Protocol for Stripping of REEs from Loaded TBP

This protocol describes the back-extraction (stripping) of REEs from the TBP-containing organic phase into a fresh aqueous solution.

Materials:

  • Loaded organic phase (TBP-REE complex from the extraction step).

  • Stripping agent:

    • Dilute nitric acid (e.g., weak nitric acid).[6]

    • Oxalic acid solution (e.g., 10%).[8]

    • Sulfuric acid (H₂SO₄) solution (e.g., 4-6 M).[9]

  • Mechanical shaker or mixer.

  • Separatory funnels.

  • ICP-OES.

Procedure:

  • Stripping:

    • In a separatory funnel, mix the loaded organic phase with the chosen stripping agent at a specified aqueous-to-organic phase ratio (A/O), for instance, 1:1.[8]

    • Shake the funnel for a defined contact time (e.g., 30 minutes) at ambient temperature.[8]

  • Phase Separation: Allow the phases to separate. If using oxalic acid, a solid precipitate of rare earth oxalates may form at the interface.[8][10]

  • Analysis:

    • Separate the aqueous phase (strip solution) and the stripped organic phase.

    • Analyze the REE concentration in both phases using ICP-OES.

    • Calculate the stripping efficiency.

  • Product Recovery (if using oxalic acid):

    • Separate the rare earth oxalate (B1200264) precipitate.

    • Wash the precipitate with a solvent like 2-propanol to remove any entrained organic contaminants.[4]

    • The oxalates can then be calcined at high temperatures (e.g., 800°C) to produce rare earth oxides.[4][8]

The experimental workflow can be visualized as follows:

Experimental_Workflow cluster_Extraction Extraction Stage cluster_Stripping Stripping Stage A1 Prepare Aqueous Feed (REEs in HNO₃) A3 Mix Aqueous and Organic (e.g., 1:1 ratio, 5 min) A1->A3 A2 Prepare Organic Phase (Varying TBP conc.) A2->A3 A4 Separate Phases A3->A4 A5 Analyze REE in Raffinate A4->A5 B1 Loaded Organic Phase A5->B1 Optimized Loaded Organic B3 Mix Loaded Organic and Stripping Agent (e.g., 1:1 ratio, 30 min) B1->B3 B2 Prepare Stripping Agent (e.g., Oxalic Acid) B2->B3 B4 Separate Phases (Aqueous, Organic, Precipitate) B3->B4 B5 Analyze REE in Aqueous and Organic B4->B5

Caption: Experimental workflow for REE extraction and stripping.

Data Presentation

The following tables summarize key quantitative data for the extraction of REEs using TBP under various conditions.

Table 1: Effect of TBP Concentration on REE Extraction Efficiency (%)

TBP Concentration (M)Yttrium (Y)Lanthanum (La)Cerium (Ce)Neodymium (Nd)
0.73~30~40~45~50
1.82~55~65~70~75
3.65~80~87~90~95

Conditions: Aqueous phase [H⁺] of 6.3 mol L⁻¹, contact time of 5 min, temperature of 25°C, and a phase ratio of 1:1. Data synthesized from graphical representations in Jorjani and Shahbazi (2016).[4][7]

Table 2: Optimal Conditions for REE Extraction with TBP

ParameterOptimal ValueReference
TBP Concentration3.65 mol L⁻¹ in kerosene[4]
Aqueous Acidity ([H⁺])0.63 mol L⁻¹[4]
Contact Time5 minutes[4]
Temperature25 °C (ambient)[4]
Organic to Aqueous Phase Ratio2:1[4]

Table 3: Extraction Efficiencies under Optimal Conditions

ElementExtraction Efficiency (%)
Neodymium (Nd)~95
Cerium (Ce)~90
Lanthanum (La)~87
Yttrium (Y)~80

Reference: Jorjani and Shahbazi (2016)[4][10]

Table 4: Stripping of REEs from Loaded TBP with Oxalic Acid

ParameterConditionStripping EfficiencyReference
Oxalic Acid Concentration10%~90% for total REEs[8]
Aqueous to Organic Phase Ratio1:1[8]
Contact Time30 minutes[8]

Synergistic Extraction Systems

The selectivity and extraction efficiency of TBP can be enhanced by using it in combination with other extractants, creating a synergistic effect.[11] A notable example is the use of TBP with methyltri-n-octylammonium nitrate (B79036) (TOMANO₃).[11][12] These mixtures can achieve higher separation factors for adjacent light REEs, such as La(III)/Pr(III) and Ce(III)/Pr(III), and allow for extraction from less acidic media (≤ 0.2 M HNO₃) compared to TBP alone.[11][12]

Troubleshooting

  • Poor Phase Separation: This can be caused by high viscosity of the organic phase or the formation of a third phase.[10] Diluting the organic phase or adjusting the temperature may help.

  • Low Extraction Efficiency: This could be due to suboptimal TBP concentration, insufficient acidity, short contact time, or unfavorable temperature. Refer to the optimization protocols. The extraction of REEs with TBP is generally an exothermic reaction, so lower temperatures favor extraction.[4]

  • Co-extraction of Impurities: Elements like iron, calcium, and magnesium can be co-extracted. A scrubbing step, for example with hot deionized water, can be introduced after extraction to remove these impurities from the loaded organic phase before stripping.[4][10]

Conclusion

This compound is a versatile and efficient extractant for the purification of rare earth elements. By carefully controlling experimental parameters such as TBP concentration, aqueous phase acidity, and temperature, selective separation of individual REEs can be achieved. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and optimize their own REE purification processes. The use of synergistic extraction systems and appropriate stripping and scrubbing techniques can further enhance the purity and yield of the final rare earth products.

References

Application Notes: Gas Chromatography Methods for the Analysis of Tributyl Phosphate in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide an overview of the gas chromatography (GC) methods for the quantitative analysis of tributyl phosphate (B84403) (TBP) in various environmental matrices. TBP is an organophosphate compound used as a plasticizer, flame retardant, and solvent, leading to its presence in the environment.[1] Monitoring its levels is crucial due to potential environmental and health concerns.

1. Analytical Techniques

Gas chromatography is the technique of choice for TBP analysis due to its volatility and thermal stability.[2] Several GC configurations are commonly employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly specific and sensitive method for the identification and quantification of TBP.[3][4] It provides structural information, confirming the presence of the analyte. The use of selected ion monitoring (SIM) mode can significantly enhance sensitivity.[4]

  • Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD): This detector is highly selective for phosphorus-containing compounds like TBP, offering excellent sensitivity and minimizing interference from other non-phosphorus compounds in the sample matrix.[3][5]

  • Gas Chromatography with a Flame Photometric Detector (GC-FPD): The GC-FPD is another selective detector for phosphorus compounds, providing high sensitivity for TBP analysis.[3][6]

2. Sample Preparation

Effective sample preparation is critical for the accurate analysis of TBP in environmental samples. The choice of method depends on the sample matrix.

  • Water Samples:

    • Liquid-Liquid Extraction (LLE): A traditional method involving the extraction of TBP from the aqueous phase into an immiscible organic solvent like methylene (B1212753) chloride or benzene.[3]

    • Solid-Phase Extraction (SPE): A more modern and efficient technique that uses a solid sorbent to retain TBP from the water sample, which is then eluted with a small volume of organic solvent.[1][7] This method reduces solvent consumption and can provide high enrichment factors.[1]

    • Magnetic Solid-Phase Extraction (MSPE): An emerging technique that utilizes magnetic nanoparticles as the sorbent, simplifying the extraction process and improving efficiency.[4]

  • Soil and Sediment Samples:

    • Soxhlet Extraction: A classic method for extracting semi-volatile organic compounds from solid matrices using an appropriate solvent.

    • Ultrasonic Extraction: A faster alternative to Soxhlet extraction that uses ultrasonic waves to enhance the extraction efficiency of TBP from the solid matrix into a solvent.

    • Matrix Solid-Phase Dispersion (MSPD): A technique where the solid sample is blended with a solid support and packed into a column, from which TBP is then eluted with a solvent.

  • Air Samples:

    • Sorbent Tube Sampling: Air is drawn through a tube containing a solid sorbent that traps TBP. The sorbent is then solvent-extracted for GC analysis.

    • Filter Cassette Sampling: Air is passed through a filter, such as a mixed cellulose (B213188) ester membrane, to collect TBP. The filter is then extracted with a suitable solvent.[5]

Experimental Protocols

Protocol 1: Analysis of Tributyl Phosphate in Water Samples by SPE and GC-MS

This protocol describes the extraction and analysis of TBP in water samples using solid-phase extraction followed by gas chromatography-mass spectrometry.

1. Sample Preparation (Solid-Phase Extraction)

  • Materials:

    • SPE cartridges (e.g., C18 or a polymer-based sorbent like polystyrene-divinylbenzene)

    • Vacuum manifold

    • Methanol (B129727), Ethyl Acetate (B1210297), and Dichloromethane (pesticide grade or equivalent)

    • Reagent water

    • Glass fiber filters (1 µm)

    • Collection vials

  • Procedure:

    • Sample Pre-treatment: Filter the water sample through a 1 µm glass fiber filter to remove suspended solids.

    • Cartridge Conditioning:

      • Pass 5 mL of ethyl acetate through the SPE cartridge.

      • Pass 5 mL of methanol through the cartridge.

      • Pass 5 mL of reagent water through the cartridge to equilibrate the sorbent. Do not allow the sorbent to go dry.

    • Sample Loading: Load the filtered water sample (e.g., 500 mL) onto the conditioned cartridge at a flow rate of 5-10 mL/min.

    • Washing: After loading, wash the cartridge with 5 mL of reagent water to remove any polar interferences.

    • Drying: Dry the cartridge by drawing air or nitrogen through it for 10-15 minutes.

    • Elution: Elute the retained TBP from the cartridge with 5-10 mL of a suitable solvent mixture, such as dichloromethane-ethyl acetate, into a collection vial.

    • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

2. GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph with a mass spectrometer

    • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

    • Autosampler

  • GC Conditions:

    • Injector Temperature: 280°C

    • Injection Mode: Splitless

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes

      • Ramp at 15°C/min to 200°C

      • Ramp at 10°C/min to 280°C, hold for 5 minutes[4]

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Characteristic Ions for TBP (m/z): 99, 155, 211[4]

Protocol 2: Analysis of this compound in Soil/Sediment Samples by Ultrasonic Extraction and GC-NPD

This protocol details the extraction of TBP from soil and sediment samples using ultrasonic extraction and subsequent analysis by GC with a nitrogen-phosphorus detector.

1. Sample Preparation (Ultrasonic Extraction)

  • Materials:

    • Air-dried and sieved soil/sediment sample

    • Acetone (B3395972) and Hexane (pesticide grade or equivalent)

    • Anhydrous sodium sulfate (B86663)

    • Centrifuge and centrifuge tubes

    • Ultrasonic bath

    • Rotary evaporator or nitrogen evaporator

  • Procedure:

    • Extraction:

      • Weigh 10 g of the homogenized soil/sediment sample into a centrifuge tube.

      • Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane.

      • Place the tube in an ultrasonic bath and sonicate for 15-20 minutes.

    • Separation:

      • Centrifuge the sample at 3000 rpm for 10 minutes.

      • Carefully decant the supernatant (extract) into a clean flask.

    • Repeat Extraction: Repeat the extraction process on the solid residue two more times, combining all the extracts.

    • Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentration: Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen. The sample is now ready for GC-NPD analysis.

2. GC-NPD Analysis

  • Instrumentation:

    • Gas chromatograph with a Nitrogen-Phosphorus Detector (NPD)

    • Capillary column (e.g., DB-5 or equivalent, 30 m x 0.32 mm, 0.25 µm film thickness)

    • Autosampler

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Injection Mode: Splitless

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute

      • Ramp at 20°C/min to 200°C

      • Ramp at 10°C/min to 280°C, hold for 5 minutes

Data Presentation

Table 1: Quantitative Data for TBP Analysis in Water Samples

MethodDetection LimitQuantitation LimitRecoveryReference
GC/NPD or GC/FPD~50 ng/L--[3]
GC-MS (USGS Method O-4433-06)0.11 µg/L--[8]
MSPE-GC-MS0.45 µg/L1.51 µg/L84.3%[4]

Table 2: Quantitative Data for TBP Analysis in a Phospholipid Emulsion (as an example of a complex matrix)

MethodDetection LimitQuantitation LimitPrecision (RSD)Reference
GC-FID0.2 µg/mL0.7 µg/mL0.9%[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_output Output sample Environmental Sample (Water, Soil, Sediment) extraction Extraction (SPE, LLE, Ultrasonic) sample->extraction cleanup Clean-up (e.g., Florisil) extraction->cleanup concentration Concentration cleanup->concentration injection GC Injection concentration->injection separation Chromatographic Separation injection->separation detection Detection (MS, NPD, FPD) separation->detection data_analysis Data Analysis detection->data_analysis quantification Quantification of TBP data_analysis->quantification logical_relationships sample_matrix Sample Matrix prep_method Preparation Method sample_matrix->prep_method influences gc_detector GC Detector prep_method->gc_detector impacts choice of data_quality Data Quality (Sensitivity, Selectivity) prep_method->data_quality affects gc_detector->data_quality determines

References

Application of Tributyl Phosphate as an Anti-foaming Agent in Industrial Processes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tributyl phosphate (B84403) (TBP) is an organophosphorus compound widely utilized across various industrial sectors for its excellent solvent and plasticizer properties.[1] One of its significant applications is as a highly effective anti-foaming agent, also known as a defoamer.[2][3] Foam is a common and often detrimental issue in many industrial processes, leading to reduced efficiency, equipment overflow, and compromised product quality.[2] TBP's chemical structure and physical properties allow it to efficiently control and eliminate foam in a multitude of systems.[4] These application notes provide a comprehensive overview of the use of TBP as an anti-foaming agent, including its mechanism of action, industrial applications, and detailed experimental protocols for performance evaluation.

Mechanism of Action

Tributyl phosphate's efficacy as a defoamer stems from its unique physical and chemical properties, primarily its low surface tension and insolubility in water.[4] The mechanism involves a multi-step process to destabilize the foam structure:

  • Dispersion and Penetration: When introduced into a foaming system, TBP, being insoluble in water but miscible with many organic solvents, disperses and rapidly penetrates the foam's liquid film.[4][5]

  • Surface Tension Reduction: TBP has a significantly lower surface tension than most industrial solutions.[4] This property is central to its defoaming function.[4] Upon reaching the gas-liquid interface of the foam bubbles, it reduces the surface tension of the liquid film.[4][6]

  • Foam Lamella Destabilization: The presence of TBP on the surface of the foam lamellae disrupts the stabilizing surfactant molecules.[5] It interferes with the elasticity of the film, making it difficult for the surfactants to maintain the foam structure.[3][5]

  • Bubble Coalescence and Rupture: The reduction in surface tension and destabilization of the foam film promotes the drainage of liquid from the lamellae and facilitates the coalescence of smaller bubbles into larger, less stable ones, which then rupture.[6] This leads to the rapid collapse of the foam.[5]

  • Anti-foaming Action: TBP can also form a persistent layer on the surface of the liquid, which helps to prevent the formation of new foam.[4]

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Caption: Mechanism of TBP as an anti-foaming agent.

Industrial Applications

TBP's versatility and effectiveness make it a valuable anti-foaming agent in a wide range of industrial processes.[1][2] Some of the key applications include:

  • Paints, Coatings, and Adhesives: In the manufacturing and application of paints, coatings, and adhesives, TBP prevents the formation of foam, which can cause surface defects and inconsistencies.[2][7] It is also used in vinyl latex emulsions and rubber-based paints.[7]

  • Detergent Solutions: Due to its lack of odor, TBP is used as an anti-foaming agent in various detergent solutions.[1]

  • Concrete and Cementing: TBP is added to concrete mixtures to prevent excessive foam formation during mixing.[6] In the oil and gas industry, it is used as a defoamer in cement slurries for well cementing to ensure better bond strength.[2][6]

  • Textile Industry: It serves as a wetting agent and defoamer in textile sizing and mercerizing liquids.[1][7]

  • Inks: TBP acts as a solvent and anti-foaming agent in the production of lithographic and printing inks.[2][7]

  • Agrochemicals: It is used in the formulation of concentrates for herbicides and fungicides.[1][7]

  • Paper and Pulp Industry: TBP is employed as an anti-foaming agent during the manufacturing of pulp and paper products.[8]

  • Nuclear Reprocessing: In the PUREX process, TBP is used for the extraction of uranium and plutonium, where foam control is essential.[1]

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Industrial_Applications cluster_manufacturing Manufacturing & Chemical Processing cluster_construction_energy Construction & Energy cluster_textiles Textiles TBP This compound (Anti-foaming Agent) Paints_Coatings Paints & Coatings TBP->Paints_Coatings Adhesives Adhesives TBP->Adhesives Detergents Detergents TBP->Detergents Inks Inks TBP->Inks Agrochemicals Agrochemicals TBP->Agrochemicals Paper_Pulp Paper & Pulp TBP->Paper_Pulp Concrete Concrete TBP->Concrete Oil_Gas_Cementing Oil & Gas Cementing TBP->Oil_Gas_Cementing Nuclear_Reprocessing Nuclear Reprocessing TBP->Nuclear_Reprocessing Textile_Sizing Textile Sizing TBP->Textile_Sizing

Caption: Industrial applications of this compound.

Quantitative Data

The optimal concentration of TBP as an anti-foaming agent varies depending on the specific application, the nature of the foaming medium, temperature, and pH. The following table summarizes typical dosage ranges found in industrial applications.

Industrial ApplicationTypical TBP Dosage RangeReference
Concrete Mixtures0.1% to 1% by weight of cement[6]
General Industrial Processes0.05% to 0.3%[4]

Note: These are general guidelines. It is crucial to perform laboratory tests to determine the optimal dosage for a specific system.

Experimental Protocols for Performance Evaluation

To assess the effectiveness of TBP as an anti-foaming agent, standardized laboratory tests are essential. These protocols help in screening different formulations and determining the optimal concentration.

This method is a simple and rapid screening tool to evaluate the "knockdown" efficiency of a defoamer.[9]

Materials:

  • 100 mL graduated cylinders with stoppers

  • Foaming medium (e.g., a solution of a known surfactant like Sodium Dodecylbenzyl Sulfonate)

  • TBP or TBP-based defoamer formulation

  • Pipettes or syringes

  • Stopwatch

Procedure:

  • Prepare a solution of the TBP defoamer at a specific concentration (e.g., 10% in a suitable solvent).

  • Add a defined volume of the foaming medium (e.g., 50 mL) to a 100 mL graduated cylinder.

  • Seal the cylinder with the stopper and shake it vigorously for a set duration (e.g., 60 seconds at 2 shakes per second).[10]

  • Immediately after shaking, record the initial foam height.

  • Add a small, precise volume of the TBP defoamer solution (e.g., one drop) to the foam.[10]

  • Start the stopwatch immediately.

  • Record the time it takes for the foam to collapse to a specific level or to completely disappear ("go flat").[10] This is the knockdown time .

  • Record the remaining foam height after a set time (e.g., 60 seconds).[10]

Data Analysis: Compare the knockdown times and remaining foam heights for different concentrations of TBP or different defoamer formulations. A shorter knockdown time indicates higher efficiency.

This method simulates continuous foam generation in industrial processes and is excellent for evaluating both knockdown and suppression performance.[9]

Materials:

  • Tall, graduated glass cylinder (e.g., 1000 mL)

  • Air sparger (with a porous frit)

  • Flow meter to control the air flow rate

  • Air supply

  • Hot plate or water bath for temperature control

  • Foaming medium

  • TBP or TBP-based defoamer formulation

  • Stopwatch

Procedure:

  • Place a known volume of the foaming medium into the graduated cylinder.

  • If required, adjust the temperature of the medium using a hot plate or water bath.

  • Position the air sparger at the bottom of the cylinder.

  • Start bubbling air through the liquid at a constant, controlled rate.

  • Allow the foam to generate and reach a stable maximum height. Record this height.

  • Inject a predetermined amount of the TBP defoamer into the liquid.

  • Record the time it takes for the foam to collapse to its minimum height (knockdown performance).

  • Continue sparging with air and monitor the foam height over an extended period. The time it takes for the foam to regenerate to a certain percentage of its original height is the suppression time or persistence.[9]

Data Analysis: Evaluate the defoamer's performance based on:

  • Maximum foam height before and after defoamer addition.

  • Knockdown time.

  • Suppression time/persistence.

A more effective defoamer will show a significant reduction in foam height, a short knockdown time, and a long suppression time.

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Experimental_Workflow cluster_protocol1 Protocol 1: Shake Test (Screening) cluster_protocol2 Protocol 2: Dynamic Test (Performance) P1_Start Prepare Foaming Medium in Cylinder P1_Shake Shake Vigorously P1_Start->P1_Shake P1_Measure_Initial Record Initial Foam Height P1_Shake->P1_Measure_Initial P1_Add_TBP Add TBP Defoamer P1_Measure_Initial->P1_Add_TBP P1_Measure_Knockdown Measure Knockdown Time P1_Add_TBP->P1_Measure_Knockdown P1_Analyze Analyze Knockdown Efficiency P1_Measure_Knockdown->P1_Analyze P2_Start Prepare Foaming Medium with Air Sparger P1_Analyze->P2_Start Proceed to Dynamic Test for Promising Candidates P2_Generate_Foam Generate Foam with Controlled Air Flow P2_Start->P2_Generate_Foam P2_Measure_Max Record Max Foam Height P2_Generate_Foam->P2_Measure_Max P2_Add_TBP Inject TBP Defoamer P2_Measure_Max->P2_Add_TBP P2_Measure_Performance Measure Knockdown & Suppression Time P2_Add_TBP->P2_Measure_Performance P2_Analyze Analyze Overall Performance P2_Measure_Performance->P2_Analyze End Evaluation Complete P2_Analyze->End Start Evaluation Start Start->P1_Start Initial Screening

Caption: Experimental workflow for evaluating TBP.

Safety Considerations

This compound can be a harmful substance with irritant effects on the skin and respiratory tract.[3][8] It is essential to handle TBP in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] TBP should not be used as a defoamer in food or cosmetic applications.[3]

Conclusion

This compound is a versatile and efficient anti-foaming agent with a broad spectrum of industrial applications. Its effectiveness is attributed to its ability to reduce surface tension and destabilize foam structures.[2][4] The selection of TBP and its optimal concentration should be guided by systematic experimental evaluation using standardized protocols to ensure efficient foam control and process optimization.

References

Application Notes and Protocols for the Use of Tributyl Phosphate as a Plasticizer for Cellulose Esters and Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tributyl phosphate (B84403) (TBP) as a plasticizer for cellulose (B213188) esters (e.g., cellulose acetate (B1210297), cellulose nitrate) and other polymers. This document includes detailed experimental protocols for film preparation, mechanical testing, thermal analysis, and migration studies.

Introduction to Tributyl Phosphate (TBP) as a Plasticizer

This compound is a versatile organophosphorus compound widely employed as a plasticizer to enhance the flexibility, durability, and processability of various polymers.[1] Plasticizers work by embedding themselves between polymer chains, thereby reducing intermolecular forces and increasing the free volume. This action lowers the glass transition temperature (Tg) of the polymer, transforming a rigid and brittle material into a more pliable and resilient one.[1]

TBP is particularly effective for:

  • Cellulose Esters: Including cellulose acetate, cellulose diacetate, cellulose triacetate, and cellulose nitrate.[2][3]

  • Vinyl Resins: Such as polyvinyl chloride (PVC).

  • Synthetic Rubbers: Including nitrile and chloroprene (B89495) rubbers.

Key Advantages of TBP as a Plasticizer:

  • High Boiling Point: Results in lower volatility and greater permanence within the polymer matrix.[1]

  • Good Compatibility: Generally exhibits good miscibility with a range of polymers.[1]

  • Flame Retardant Properties: As an organophosphate, TBP can contribute to the flame retardancy of the final product.[1]

  • Effective Solubilizing Agent: Its strong polar nature makes it an excellent solvent for many synthetic resins.

Quantitative Data on Plasticizer Effects

Table 1: Effect of Plasticizer Concentration on Mechanical Properties of Cellulose Acetate Phthalate (B1215562) Films [4]

Plasticizer (Tributyl Citrate) Conc. (wt%)Tensile Strength (MPa)Elastic Modulus (MPa)Elongation at Break (%)
035.4 ± 2.11380 ± 1503.5 ± 0.5
1024.1 ± 1.5850 ± 9010.2 ± 1.8
2015.8 ± 1.1420 ± 6025.6 ± 3.2

Table 2: Effect of Plasticizer Concentration on the Glass Transition Temperature (Tg) of Cellulose Acetate [5][6]

PlasticizerPlasticizer Conc. (wt%)Glass Transition Temperature (Tg) (°C)
None0~198
Glycerol Triacetate (GTA)15145
20130
25118
30108
4090
Triethyl Citrate (TEC)15155
20142
25130
30119
40105

Table 3: Migration of Plasticizers from PVC into Food Simulants [2]

PlasticizerPolymerFood SimulantMigration Level (µg/L)
Diethylhexyl phthalate (DEHP)New PVC bags0.9% NaCl4.31 ± 0.5
5% Glucose4.29 ± 0.25
3-year-old PVC bags0.9% NaCl~43
Dibutyl phthalate (DBP)Multilayer bagsNot specified0.7 ± 0.1
Diethyl phthalate (DEP)Multilayer bagsNot specified4.14 ± 0.6

Experimental Protocols

This section provides detailed methodologies for key experiments related to the use of TBP as a plasticizer.

Preparation of Plasticized Polymer Films by Solvent Casting

The solvent casting technique is a versatile method for preparing thin polymer films with uniform thickness and excellent optical clarity.[7][8]

Workflow for Solvent Casting of Plasticized Polymer Films

A 1. Dissolution B 2. Addition of TBP A->B Homogeneous Solution C 3. Casting B->C Plasticized Solution D 4. Solvent Evaporation C->D Wet Film E 5. Film Detachment D->E Dry Film

Caption: Workflow for preparing plasticized polymer films via solvent casting.

Protocol:

  • Polymer Solution Preparation:

    • Dissolve the cellulose ester or other polymer in a suitable volatile solvent (e.g., acetone, methylene (B1212753) chloride, or a mixture) to a concentration of 10-20% (w/v).[2][7]

    • Stir the mixture at room temperature using a magnetic stirrer until a homogeneous solution is obtained. This may take several hours.[7]

  • Incorporation of this compound (TBP):

    • Add the desired amount of TBP to the polymer solution. The concentration of TBP can be varied (e.g., 10%, 20%, 30% by weight of the polymer) to study its effect on the final film properties.

    • Continue stirring until the TBP is completely dissolved and the solution is uniform.

  • Casting the Film:

    • Carefully pour the plasticized polymer solution onto a flat, level casting surface (e.g., a glass plate or a polytetrafluoroethylene (PTFE) dish).[7]

    • Ensure the solution spreads evenly to achieve a uniform thickness. A casting knife or a doctor blade can be used for better control.

  • Solvent Evaporation:

    • Allow the solvent to evaporate in a controlled environment. This can be done at room temperature in a fume hood or in an oven at a slightly elevated temperature (e.g., 40-60°C) to accelerate the process.[8]

    • The evaporation rate should be controlled to avoid the formation of bubbles or surface defects.

  • Film Detachment and Conditioning:

    • Once the film is completely dry, carefully detach it from the casting surface.

    • Condition the film at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before further testing.

Mechanical Properties Testing

The tensile properties of the plasticized films are crucial indicators of their flexibility and strength. These properties are typically determined according to standards such as ASTM D882.

Logical Relationship for Mechanical Testing

TBP This compound (TBP) Concentration TS Tensile Strength TBP->TS Decreases EAB Elongation at Break TBP->EAB Increases YM Young's Modulus TBP->YM Decreases Sample Plasticized Film Sample DSC DSC Analysis Sample->DSC TGA TGA Analysis Sample->TGA Tg Glass Transition Temperature (Tg) DSC->Tg Td Decomposition Temperature (Td) TGA->Td Start Immerse Film in Food Simulant Incubate Incubate at Specific Time and Temperature Start->Incubate Extract Extract Aliquot of Simulant Incubate->Extract Analyze Analyze by GC-MS Extract->Analyze Quantify Quantify TBP Concentration Analyze->Quantify

References

Application Note & Protocol: Liquid-Liquid Extraction of Actinides with Tributyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the selective liquid-liquid extraction of actinides, primarily uranium (U) and plutonium (Pu), from an aqueous nitric acid medium using tributyl phosphate (B84403) (TBP) as the organic extractant. This process, widely known as the PUREX (Plutonium and Uranium Recovery by Extraction) process, is the standard method for reprocessing spent nuclear fuel.[1][2]

Principle of Extraction

The liquid-liquid extraction of actinides with TBP is based on the principle of solvent extraction, where solutes are separated from a liquid phase by transfer to another, immiscible liquid phase.[3] In this process, the aqueous phase typically consists of spent nuclear fuel dissolved in nitric acid. The organic phase is a solution of tributyl phosphate (TBP) in an inert hydrocarbon diluent, such as kerosene (B1165875) or n-paraffin.[4]

TBP is a neutral organophosphorus extractant that selectively forms stable, neutral coordination complexes with certain metal nitrates.[4] Uranium (as UO₂²⁺) and plutonium (in the +4 oxidation state, Pu⁴⁺) are extracted from the highly acidic aqueous solution into the organic phase as solvated nitrate (B79036) complexes, primarily UO₂(NO₃)₂·2TBP and Pu(NO₃)₄·2TBP.[1][5] Most fission products and other actinides, such as americium and curium, have a much lower affinity for TBP under these conditions and therefore remain in the aqueous phase, known as the raffinate.[1][3]

The separation of plutonium from uranium is then achieved by selectively reducing Pu(IV) to the inextractable Pu(III) state, which transfers it back to a fresh aqueous phase.[1] Uranium can subsequently be stripped from the organic phase using a dilute nitric acid solution.[5]

Experimental Protocols

This protocol outlines the key steps for a laboratory-scale separation of uranium and plutonium using TBP.

Materials and Reagents
  • Aqueous Feed (Simulated):

    • Uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O)

    • Plutonium(IV) nitrate solution

    • Concentrated Nitric Acid (HNO₃)

    • Deionized water

  • Organic Phase (Solvent):

    • Tri-n-butyl phosphate (TBP), reagent grade

    • n-Dodecane or Odorless Kerosene (OK), as diluent

  • Plutonium Stripping Solution:

  • Uranium Stripping Solution:

    • Dilute Nitric Acid (HNO₃, e.g., 0.01 M)

  • Equipment:

    • Separatory funnels or mixer-settlers

    • Mechanical shaker or vortex mixer

    • Pipettes and glassware

    • pH meter

    • Analytical instrumentation for actinide quantification (e.g., ICP-MS, Alpha/Gamma Spectroscopy)[6]

Preparation of Solutions
  • Aqueous Feed Preparation:

    • Prepare a stock solution of the actinides in concentrated nitric acid. A typical feed for the PUREX process is dissolved in approximately 7 M nitric acid.[1]

    • Ensure plutonium is adjusted to the extractable tetravalent (IV) oxidation state. This is the stable state in nitric acid, but verification is crucial for efficient extraction.

  • Organic Solvent Preparation:

    • Prepare a 30% (v/v) solution of TBP in the chosen hydrocarbon diluent (e.g., n-dodecane).[2] For example, to prepare 100 mL of solvent, mix 30 mL of TBP with 70 mL of n-dodecane.

    • Pre-equilibrate the organic solvent by contacting it with a nitric acid solution of the same concentration as the aqueous feed. This minimizes volume changes during extraction.

Extraction and Separation Protocol
  • Extraction Step (Co-extraction of U and Pu):

    • Place equal volumes of the aqueous feed and the pre-equilibrated 30% TBP solvent into a separatory funnel.

    • Shake vigorously for 3-5 minutes to ensure thorough mixing and facilitate the transfer of actinides into the organic phase.

    • Allow the phases to separate completely. The denser aqueous phase (raffinate), containing fission products and minor actinides, will be at the bottom. The lighter organic phase, now loaded with U and Pu, will be at the top.

    • Carefully drain and collect the aqueous raffinate.

  • Scrubbing Step (Optional but Recommended):

    • To improve purity, "scrub" the loaded organic phase by contacting it with a fresh solution of nitric acid (e.g., 3 M HNO₃).

    • This step removes any co-extracted impurities or fission products back into an aqueous phase, while leaving the U and Pu in the organic phase.

  • Partitioning Step (Plutonium Stripping):

    • Contact the loaded organic phase from the extraction step with an aqueous stripping solution containing a reducing agent. A typical solution is ferrous sulfamate or hydroxylamine nitrate in dilute nitric acid.[1]

    • The reducing agent converts Pu(IV) to the inextractable Pu(III), causing it to transfer from the organic phase to the aqueous phase.

    • Mix and allow the phases to separate as before.

    • Collect the aqueous phase, which now contains the purified plutonium product. The organic phase still contains the uranium.

  • Uranium Stripping Step:

    • Contact the remaining organic phase (containing uranium) with a dilute nitric acid solution (e.g., 0.01 M HNO₃).[5]

    • The low nitrate concentration in the aqueous phase shifts the equilibrium, causing the uranium to be stripped from the TBP complex and transferred back into the aqueous phase.

    • Mix and allow the phases to separate.

    • Collect the aqueous phase, which contains the purified uranium product.

  • Solvent Washing:

    • The spent organic solvent can be washed with a sodium carbonate solution to remove degradation products like dibutyl phosphate (HDBP) before being recycled for subsequent extractions.[5]

Data Presentation

Quantitative data from the extraction process is crucial for evaluating its efficiency. The key metric is the distribution ratio (D), which is the ratio of the concentration of the metal in the organic phase to its concentration in the aqueous phase at equilibrium.

Table 1: Typical Parameters for the PUREX Process

Parameter Condition / Value Purpose Reference
Organic Solvent 30% (v/v) TBP in n-paraffin/kerosene Extracts U(VI) and Pu(IV) [2]
Aqueous Feed Acidity ~3-7 M HNO₃ Ensures high distribution ratios for U(VI) and Pu(IV) [1]
Extractable Species UO₂²⁺, Pu⁴⁺ Form neutral nitrate complexes with TBP [1][5]
Non-Extractable Species Pu³⁺, Am³⁺, Cm³⁺, Fission Products Remain in the aqueous raffinate [1][3]
Pu Stripping Agent Ferrous Sulfamate or Hydroxylamine Nitrate Reduces Pu(IV) to inextractable Pu(III) [1]

| U Stripping Agent | ~0.01 M HNO₃ | Reverses the extraction equilibrium for uranium |[5] |

Table 2: Qualitative Distribution Behavior of Elements

Element / Group Behavior in TBP Extraction Phase at End of Extraction Step
Uranium (U) High Extraction Organic
Plutonium (Pu) High Extraction (as Pu-IV) Organic
Americium (Am) Low Extraction Aqueous (Raffinate)
Curium (Cm) Low Extraction Aqueous (Raffinate)

| Most Fission Products | Low Extraction | Aqueous (Raffinate) |

Visualization

Experimental Workflow Diagram

PUREX_Workflow feed Aqueous Feed (U-VI, Pu-IV, Fission Products in ~3M HNO3) extraction Extraction feed->extraction solvent_in Organic Solvent (30% TBP in Diluent) solvent_in->extraction raffinate Aqueous Raffinate (Fission Products, Am, Cm) extraction->raffinate Aqueous Phase loaded_org Loaded Organic (U-VI, Pu-IV in TBP) extraction->loaded_org Organic Phase pu_strip Pu Partitioning (Reduction) loaded_org->pu_strip pu_strip_agent Pu Strip Solution (Reducing Agent) pu_strip_agent->pu_strip pu_product Aqueous Product (Pu-III) pu_strip->pu_product Aqueous Phase u_org Organic Phase (U-VI in TBP) pu_strip->u_org Organic Phase u_strip U Stripping u_org->u_strip u_strip_agent U Strip Solution (Dilute HNO3) u_strip_agent->u_strip u_product Aqueous Product (U-VI) u_strip->u_product Aqueous Phase spent_solvent Spent Solvent (for recycle) u_strip->spent_solvent Organic Phase

Caption: Workflow for the separation of U and Pu from fission products using TBP.

References

Application Notes and Protocols: Tributyl Phosphate in Fire-Resistant Aircraft Hydraulic Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols concerning the use of tributyl phosphate (B84403) (TBP) as a primary component in fire-resistant aircraft hydraulic fluids. The information is intended to guide research and development in the formulation and evaluation of such fluids.

Introduction: The Role of Tributyl Phosphate

This compound (TBP) is an organophosphorus compound that serves as a key base stock for synthetic, fire-resistant hydraulic fluids used in the aviation industry.[1][2][3][4] Phosphate ester-based hydraulic fluids, such as the widely used Skydrol™ and HyJet™ series, are mandatory for modern commercial aircraft due to their exceptional fire resistance, which is a critical safety requirement.[5][6]

The fire-resistant properties of these fluids are attributed to the phosphate component of the TBP molecule. While the hydrocarbon portion of TBP is flammable, the phosphate acts as a flame retardant.[7] This characteristic, combined with good lubricity and stability, makes TBP an ideal foundation for hydraulic fluids operating in the demanding high-pressure and wide temperature environments of aircraft hydraulic systems.[6][8][9]

Formulation of TBP-Based Hydraulic Fluids

Fire-resistant aircraft hydraulic fluids are complex formulations. While TBP constitutes a significant portion of the base oil, a variety of other components are included to enhance specific properties.[10]

A typical formulation includes:

  • Base Stock: A major amount of this compound, often in combination with other phosphate esters like triaryl phosphates or dibutyl phenyl phosphate to optimize properties such as thermal stability and viscosity.[10][11][12]

  • Viscosity Index (VI) Improvers: These are high-molecular-weight polymers that reduce the change in viscosity with temperature, ensuring reliable performance from cold starts to high operating temperatures.[10][13]

  • Acid Scavengers: To counteract the formation of acidic compounds from the hydrolysis of phosphate esters, which can be corrosive.[10][13]

  • Corrosion Inhibitors: To protect the metallic components of the hydraulic system from corrosion.[10][13]

  • Anti-wear Additives: To enhance the lubricity of the fluid and protect moving parts from wear.[8]

  • Antifoaming Agents: To prevent the formation of foam, which can reduce the efficiency of the hydraulic system.[10]

  • Anti-erosion Agents: To inhibit flow-induced electrochemical corrosion.[10][13]

The following diagram illustrates the general workflow for the formulation and evaluation of a TBP-based fire-resistant hydraulic fluid.

G cluster_formulation Formulation Stage cluster_evaluation Performance Evaluation Stage TBP This compound (Base Stock) Blending Blending and Homogenization TBP->Blending Other_Esters Other Phosphate Esters Other_Esters->Blending Additives Performance Additives (VI Improvers, Inhibitors, etc.) Additives->Blending Phys_Chem Physicochemical Properties (Viscosity, Density, Pour Point) Blending->Phys_Chem Initial Screening Fire_Resistance Fire Resistance Testing (Flash Point, Fire Point, Autoignition, Spray Ignition) Phys_Chem->Fire_Resistance Thermal_Stability Thermal and Oxidative Stability Fire_Resistance->Thermal_Stability Material_Compatibility Material Compatibility (Seals, Hoses) Thermal_Stability->Material_Compatibility Final_Fluid Final Hydraulic Fluid Formulation Material_Compatibility->Final_Fluid Optimization and Finalization

Formulation and Evaluation Workflow

Quantitative Data Presentation

The performance of fire-resistant hydraulic fluids is characterized by a range of quantitative parameters. The following tables summarize typical properties of a commercially available TBP-based hydraulic fluid, Skydrol™ LD-4, for comparative purposes.

Table 1: Fire Resistance Properties

PropertyTest MethodTypical Value
Flash PointASTM D92 (COC)> 160 °C (320 °F)[14]
Fire PointASTM D92 (COC)> 177 °C (350 °F)[14]
Autoignition TemperatureASTM D2155> 400 °C (752 °F)[14]

Table 2: Physical and Chemical Properties

PropertyTest MethodTypical Value
Viscosity @ 99°C (210°F)-3.66 - 4.00 cSt[14]
Viscosity @ 38°C (100°F)-10.65 - 11.65 cSt[14]
Viscosity @ -54°C (-65°F)-< 2000 cSt[14]
Specific Gravity @ 25°C/25°C-1.003 - 1.013[14]
Pour Point-< -62 °C (-80 °F)[14]
Acid Number-< 0.10 mg KOH/g[14]
Moisture Content-< 0.20 %[14]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate evaluation of fire-resistant hydraulic fluids.

Determination of Flash and Fire Points (ASTM D92)

This test method determines the temperatures at which a petroleum product will flash and sustain burning.[15]

Objective: To measure the tendency of a sample to form a flammable mixture with air under controlled conditions.[7]

Apparatus:

  • Cleveland Open Cup (COC) apparatus, consisting of a test cup, heating plate, test flame applicator, and thermometer.[16]

Procedure:

  • Pour 70 mL of the sample into the clean test cup, filling it to the specified mark.[16][17]

  • Place the cup in the center of the heating apparatus.[16]

  • Heat the sample at a rate of 5-17 °C/min initially. When the temperature is within 56°C of the expected flash point, reduce the heating rate to 5-6 °C/min.[16]

  • Starting at approximately 28°C below the expected flash point, pass the test flame across the center of the cup in a smooth, continuous motion at 2°C intervals.[16]

  • Flash Point: Record the temperature at which a brief flash appears on the surface of the liquid.[17]

  • Fire Point: Continue heating the sample at 5-6 °C/min. The fire point is the temperature at which the sample ignites and sustains burning for at least 5 seconds.[15][16][17]

Determination of Autoignition Temperature (ASTM E659)

This method determines the lowest temperature at which a chemical will spontaneously ignite in air without an external ignition source.[18]

Objective: To determine the hot-flame autoignition temperature of a liquid chemical in a uniformly heated vessel.[19]

Apparatus:

  • A uniformly heated borosilicate glass flask (typically 500 mL).

  • A controlled-temperature furnace.

  • Thermocouples for temperature measurement.

  • A syringe for sample injection.

Procedure:

  • Heat the flask to a predetermined temperature and allow it to reach thermal equilibrium.

  • Inject a small, metered sample of the liquid into the heated flask.

  • Observe for ignition, which is evidenced by a flame or a sharp rise in temperature and pressure.[18]

  • The time delay between injection and ignition is recorded.

  • Conduct successive tests at different temperatures and sample volumes to determine the lowest temperature at which autoignition occurs. This is reported as the autoignition temperature (AIT).[18]

Spray Ignition Characteristics (ISO 15029)

This test assesses the fire hazard of pressurized fluid sprays.

Objective: To compare the fire hazards of pressurized sprays of fire-resistant fluids.[20]

Method Overview (ISO 15029-2):

  • The fluid is pressurized and atomized to create a spray.

  • The spray is exposed to a propane (B168953) flame of a specified size to ignite and stabilize combustion.[20][21]

  • Measurements of the rate of heat release, flame length, and smoke density are taken to provide quantitative data on the fluid's fire behavior.[20][21]

The following diagram illustrates the relationship between the key fire resistance tests.

G cluster_tests Fire Resistance Evaluation cluster_conditions Hazard Scenario FlashPoint Flash Point (ASTM D92) Initial vapor flammability Assessment Overall Fire Hazard Assessment FlashPoint->Assessment FirePoint Fire Point (ASTM D92) Sustained combustion FirePoint->Assessment Autoignition Autoignition Temp (ASTM E659) Spontaneous ignition Autoignition->Assessment SprayIgnition Spray Ignition (ISO 15029) Behavior in a spray SprayIgnition->Assessment Spark External Spark/Flame Spark->FlashPoint Spark->FirePoint HotSurface Hot Surface HotSurface->Autoignition PressurizedLeak Pressurized Leak PressurizedLeak->SprayIgnition

Fire Resistance Test Relationships

Conclusion

This compound is a fundamental component of modern fire-resistant aircraft hydraulic fluids. Its unique properties, when combined with a carefully selected package of additives, result in a fluid that can operate reliably under extreme conditions while providing a critical margin of safety against fire. The formulation and evaluation of these fluids require a thorough understanding of their chemical composition and a rigorous application of standardized testing protocols to ensure they meet the stringent requirements of the aerospace industry.

References

Application Notes and Protocols for the Separation of Nitric Acid from Aqueous Solutions Using Tributyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tributyl phosphate (B84403) (TBP) is a highly effective organophosphorus extractant for the selective separation of nitric acid from aqueous solutions. This process is of significant interest in various fields, including nuclear fuel reprocessing (PUREX process), hydrometallurgy, and chemical synthesis, where the removal or recovery of nitric acid is crucial.[1][2] TBP's efficacy stems from its ability to form stable complexes with nitric acid, facilitating its transfer from the aqueous phase to an immiscible organic phase.[3][4] These application notes provide detailed protocols and quantitative data for employing TBP in the separation of nitric acid.

Mechanism of Extraction

The extraction of nitric acid by TBP proceeds via a solvation mechanism. The oxygen atom of the phosphoryl group in the TBP molecule acts as a Lewis base, donating electron density to the proton of the nitric acid molecule. This interaction leads to the formation of a neutral complex that is soluble in the organic phase. The primary equilibrium for the extraction can be represented as:

H⁺(aq) + NO₃⁻(aq) + nTBP(org) ⇌ HNO₃·(TBP)ₙ(org)

The stoichiometry of the extracted complex (the value of 'n') can vary depending on the concentration of nitric acid and TBP. At lower concentrations, a 1:1 complex (HNO₃·TBP) is predominant.[3][4] However, at higher acidities, other species such as HNO₃·2TBP and 2HNO₃·TBP may also form.[3] The extraction is also influenced by the presence of a diluent in the organic phase, which affects the activity of TBP. Common diluents include kerosene, n-dodecane, and n-hexane.[1][4]

Logical Relationship of Extraction Mechanism

ExtractionMechanism Diagram 1: Simplified representation of the nitric acid extraction mechanism by TBP. H+ H⁺ Complex HNO₃·(TBP)ₙ H+->Complex NO3- NO₃⁻ NO3-->Complex TBP TBP TBP->Complex Forms Complex

Caption: Diagram 1: Simplified representation of the nitric acid extraction mechanism by TBP.

Experimental Protocols

The following protocols are generalized from common laboratory practices for the solvent extraction of nitric acid using TBP.

Protocol 1: Single-Stage Batch Extraction of Nitric Acid

This protocol outlines the procedure for a single-stage batch extraction to determine the distribution coefficient of nitric acid between an aqueous solution and a TBP-diluent organic phase.

Materials:

  • Tributyl phosphate (TBP), analytical grade

  • Inert hydrocarbon diluent (e.g., n-dodecane, kerosene)

  • Nitric acid (HNO₃), analytical grade

  • Deionized water

  • Separatory funnels

  • Mechanical shaker or vortex mixer

  • Centrifuge (optional)

  • pH meter or autotitrator

  • Standardized sodium hydroxide (B78521) (NaOH) solution for titration

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation of the Organic Phase: Prepare the desired concentration of TBP in the chosen diluent (e.g., 30% v/v TBP in n-dodecane).[3][4]

  • Preparation of the Aqueous Phase: Prepare an aqueous solution of nitric acid of a known concentration.

  • Extraction:

    • In a separatory funnel, add equal volumes of the organic and aqueous phases (e.g., 20 mL each, for a phase ratio of 1:1).[4]

    • Shake the funnel vigorously for a predetermined time (e.g., 10-30 minutes) to ensure equilibrium is reached.[4]

    • Allow the phases to separate. If an emulsion forms, centrifugation can aid in phase separation.[4]

  • Phase Separation and Analysis:

    • Carefully separate the aqueous and organic phases.

    • Determine the concentration of nitric acid in the equilibrated aqueous phase by titration with a standardized NaOH solution.

    • The concentration of nitric acid in the organic phase can be determined by a mass balance calculation or by back-extraction into a fresh aqueous phase followed by titration.

Experimental Workflow for Single-Stage Extraction

SingleStageExtraction Diagram 2: Workflow for a single-stage batch extraction of nitric acid. start Start prep_org Prepare Organic Phase (e.g., 30% TBP in n-dodecane) start->prep_org prep_aq Prepare Aqueous Phase (Known [HNO₃]) start->prep_aq mix Mix Organic and Aqueous Phases (e.g., 1:1 ratio, shake for 10-30 min) prep_org->mix prep_aq->mix separate Allow Phases to Separate (Centrifuge if needed) mix->separate analyze_aq Analyze [HNO₃] in Aqueous Phase (Titration) separate->analyze_aq analyze_org Determine [HNO₃] in Organic Phase separate->analyze_org calculate Calculate Distribution Coefficient (D) and Extraction Efficiency (%E) analyze_aq->calculate analyze_org->calculate end_node End calculate->end_node

Caption: Diagram 2: Workflow for a single-stage batch extraction of nitric acid.

Protocol 2: Multi-Stage Counter-Current Extraction

For more efficient separation, a multi-stage counter-current extraction process can be employed. This is often simulated in the lab using a series of batch extractions or performed continuously using a mixer-settler apparatus.

Procedure (Simulated Counter-Current):

  • Set up a series of separatory funnels, numbered 1 to N, where N is the number of stages.

  • Add the fresh organic solvent to the first stage (funnel 1) and the aqueous feed solution to the last stage (funnel N).

  • Equilibrate the phases in each funnel.

  • Transfer the organic phase from funnel 'i' to funnel 'i+1' and the aqueous phase from funnel 'i' to funnel 'i-1'.

  • Add fresh organic solvent to funnel 1 and fresh aqueous feed to funnel N.

  • Repeat steps 3-5 until a steady state is reached.

  • Analyze the nitric acid concentration in the final aqueous (raffinate) and organic (extract) phases.

Data Presentation

The efficiency of the extraction process is typically evaluated by the distribution coefficient (D) and the percentage of extraction (%E).

  • Distribution Coefficient (D): The ratio of the concentration of nitric acid in the organic phase to its concentration in the aqueous phase at equilibrium. D = [HNO₃]org / [HNO₃]aq

  • Percentage of Extraction (%E): The percentage of nitric acid transferred from the aqueous phase to the organic phase. %E = (D / (D + V_aq / V_org)) * 100 Where V_aq and V_org are the volumes of the aqueous and organic phases, respectively.

Table 1: Effect of TBP Concentration on the Distribution Ratio of Nitric Acid Aqueous Phase: 1 mol/L HNO₃, Phase Ratio (O/A) = 1:1, Temperature = 25 °C

TBP Concentration (% v/v)Distribution Ratio (D) of HNO₃
5~0.02
10~0.05
20~0.15
30~0.25 - 0.31
40~0.35
50~0.40

Data compiled from[4].

Table 2: Effect of Initial Nitric Acid Concentration on Extraction by 30% TBP in Dodecane Organic Phase: 30% v/v TBP in n-dodecane, Phase Ratio (O/A) = 1:1

Initial Aqueous [HNO₃] (mol/L)Equilibrium Aqueous [HNO₃] (mol/L)Equilibrium Organic [HNO₃] (mol/L)Distribution Coefficient (D)
1.0~0.8~0.2~0.25
2.0~1.5~0.5~0.33
4.0~2.8~1.2~0.43
6.0~4.0~2.0~0.50
8.0~5.2~2.8~0.54

Representative data synthesized from trends reported in[3][5].

Table 3: Effect of Phase Ratio on the Distribution Ratio and Extraction Efficiency of Nitric Acid Aqueous Phase: 1 mol/L HNO₃, Organic Phase: 30% TBP in Kerosene

Phase Ratio (O:A)Distribution Ratio (D) of HNO₃Extraction Efficiency (%E)
1:100.25520.4%
1:5Not ReportedNot Reported
1:4Not ReportedNot Reported
1:2Not ReportedNot Reported
1:10.30723.5%
2:1DecreasingIncreasing
5:1DecreasingIncreasing

Data from[4]. Note: While the distribution ratio decreases with an increasing proportion of the organic phase, the overall amount of acid extracted, and thus the extraction efficiency, increases.

Factors Influencing Extraction

  • TBP Concentration: Increasing the TBP concentration in the organic phase generally leads to a higher distribution coefficient for nitric acid.[4]

  • Nitric Acid Concentration: The extraction efficiency of TBP for nitric acid increases with the initial concentration of nitric acid in the aqueous phase.[6]

  • Temperature: The extraction of nitric acid by TBP is an exothermic process. Therefore, an increase in temperature generally leads to a decrease in the distribution coefficient.[7][8]

  • Presence of Other Solutes: The presence of other extractable species or salting-out agents in the aqueous phase can significantly affect the extraction of nitric acid.[7][8]

Stripping (Back-Extraction)

The recovery of nitric acid from the loaded organic phase can be achieved by stripping with deionized water or a dilute nitric acid solution. This shifts the equilibrium back towards the aqueous phase, releasing the nitric acid from the TBP complex.

Safety Considerations

  • This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Nitric acid is highly corrosive. Use in a well-ventilated fume hood and wear appropriate acid-resistant PPE.

  • The organic diluents are flammable. Avoid open flames and sources of ignition.

  • Degradation of TBP can occur in the presence of strong acids and radiation, forming dibutyl phosphate (DBP), which can interfere with extraction processes.[9]

These application notes and protocols provide a foundational guide for the separation of nitric acid using this compound. For specific applications, optimization of the experimental parameters is recommended.

References

Troubleshooting & Optimization

managing radiolytic and hydrolytic degradation of tributyl phosphate in nuclear fuel reprocessing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tributyl phosphate (B84403) (TBP) in nuclear fuel reprocessing.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of TBP in the PUREX process?

A1: Tributyl phosphate (TBP) primarily degrades through radiolysis and hydrolysis into di-n-butyl phosphate (DBP or HDBP), mono-n-butyl phosphate (MBP or H₂MBP), butanol, and phosphoric acid (H₃PO₄)[1][2][3][4]. The dealkylation of one or two butoxy groups from TBP results in the formation of DBP and MBP, respectively[5][6].

Q2: How do TBP degradation products affect the solvent extraction process?

A2: The acidic degradation products, particularly DBP, are strong complexing agents for tetravalent plutonium (Pu(IV)) and uranium (U(VI))[7][8]. This complexation leads to the retention of these metals in the organic phase during the stripping stage, resulting in significant product losses and reduced decontamination factors[7][8][9]. The presence of these degradation products can also lead to issues with phase separation[9].

Q3: What factors accelerate the degradation of TBP?

A3: The rate of TBP degradation is influenced by several factors, including:

  • Temperature: The rate of TBP hydrolysis increases significantly with increasing temperature[10].

  • Radiation Dose: Higher radiation exposure leads to increased radiolytic degradation[3][11].

  • Nitric Acid Concentration: TBP degradation is affected by the concentration of nitric acid[2][9].

  • Presence of Metal Ions: Plutonium, uranium, and zirconium can catalyze the hydrolysis of TBP[10]. Plutonium, in particular, promotes TBP hydrolysis through both alpha radiolysis and metal-ion-induced mechanisms[10].

Q4: How can I minimize TBP degradation during my experiments?

A4: To minimize TBP degradation, consider the following:

  • Temperature Control: Maintain the lowest feasible operating temperature.

  • Radiation Shielding: Use appropriate shielding to reduce the radiation dose to the solvent.

  • Contact Time: Minimize the contact time between the solvent and the highly radioactive aqueous phase.

  • Solvent Purity: Using purified normal paraffin (B1166041) as a diluent can help minimize the degradation of both TBP and the hydrocarbon diluent[9][12].

Q5: What are the common methods for solvent cleanup to remove TBP degradation products?

A5: Common solvent cleanup methods involve washing the degraded solvent with alkaline solutions to neutralize and remove the acidic degradation products. These methods include:

  • Sodium Carbonate Washing: A widely used method for removing DBP and MBP[10][13].

  • Hydrazine Carbonate Washing: An alternative that can be effective and the products can be decomposed into gases, minimizing solid waste[3][14].

  • Adsorption: Passing the solvent through a bed of alumina (B75360) has been shown to be effective in cleaning the solvent[15].

Troubleshooting Guides

Issue 1: Poor Stripping Efficiency of Plutonium or Uranium
Possible Cause Troubleshooting Step
High concentration of DBP and/or MBP in the solvent. Analyze the solvent for DBP and MBP concentration using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or Ion Chromatography (IC)[1][5]. If concentrations are high, perform a solvent cleanup procedure (e.g., sodium carbonate wash).
Precipitate formation. Monobutyl phosphate can form a precipitate with Pu(IV)[7]. If solids are observed, analyze them to confirm their composition. Adjust process conditions (e.g., acidity, temperature) to prevent precipitation.
Ineffective stripping reagent. Ensure the stripping solution (e.g., weak nitric acid) is at the correct concentration and temperature for efficient back-extraction[13]. For plutonium, reducing it to the more easily strippable trivalent state can alleviate issues caused by DBP[7].
Issue 2: Inconsistent or Non-reproducible Experimental Results
Possible Cause Troubleshooting Step
Solvent degradation during the experiment. Monitor the TBP, DBP, and MBP concentrations at different stages of your experiment to assess the extent of degradation.
Variability in solvent quality. Ensure the purity of the TBP and diluent used. Using a purified diluent can improve stability[9][12].
Analytical method not optimized. Validate your analytical methods for TBP and its degradation products. Ensure proper calibration and sensitivity. For example, when using Ion Chromatography, select the appropriate column and eluent to avoid interferences from species like nitrite (B80452) and carbonate[5].
Issue 3: Phase Separation Problems (Emulsion/Crud Formation)
Possible Cause Troubleshooting Step
Presence of degradation products. Both TBP and diluent degradation products, such as long-chain organic acids, can act as surfactants and stabilize emulsions[9]. Implement a thorough solvent cleanup procedure.
Presence of fine solids. Insoluble fission products or corrosion products can accumulate at the aqueous-organic interface, leading to "crud" formation. Ensure adequate clarification of the feed solution.
High mixing energy. Reduce the mixing speed or intensity in your contactors to minimize the formation of stable emulsions.

Quantitative Data on TBP Degradation

Table 1: Effect of Temperature on TBP Degradation Rate

Temperature (°C)TBP Degradation Rate (mg Pu complexed/L·h) in 30% TBP-DD with ~20 g/L PuReference
250.125[10]
50Not specified, but significantly greater than at 25°C[10]
8047.9[10]
80127.1 (at higher Pu concentration)[10]

Data normalized for a constant organic-phase plutonium concentration of 20 g/L where specified.[10]

Experimental Protocols

Protocol 1: Analysis of TBP and its Degradation Products by GC-MS

This protocol provides a general guideline for the analysis of TBP, DBP, and butanol.[16]

  • Sample Preparation: a. For aqueous samples, perform a liquid-liquid extraction with a suitable solvent like dichloromethane (B109758) (DCM)[1]. b. For organic samples, dilute with a suitable solvent if necessary. c. Add an appropriate internal standard (e.g., deuterated TBP) to all samples and calibration standards[1].

  • Gas Chromatography (GC) Conditions:

    • Column: Use a column suitable for organophosphate analysis (e.g., 10% OV-17 on a stainless steel column)[17].

    • Carrier Gas: Nitrogen at a flow rate of 30 mL/min[17].

    • Injector Temperature: Set to a temperature that ensures volatilization without degradation.

    • Oven Program: Start at a low temperature and ramp up to a temperature that allows for the separation of TBP, DBP, and butanol. A constant temperature of 508 K has been used[17].

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Scan mode to identify unknown peaks and Selected Ion Monitoring (SIM) for quantification of target compounds.

  • Quantification:

    • Create a calibration curve using standards of known concentrations of TBP, DBP, and butanol.

    • Calculate the concentration of the analytes in the samples based on the calibration curve. The method should show linearity up to 30 nmol for these analytes[16].

Protocol 2: Solvent Washing with Sodium Carbonate

This protocol describes a typical procedure for cleaning degraded TBP solvent.

  • Preparation: a. Prepare a sodium carbonate (Na₂CO₃) wash solution (e.g., 0.2-0.5 M).

  • Washing Procedure: a. Contact the degraded organic solvent with the Na₂CO₃ solution at a specified phase ratio (e.g., 1:1) in a mixer-settler or separatory funnel. b. Mix the two phases for a sufficient time to allow for the extraction of acidic degradation products into the aqueous phase. c. Allow the phases to separate. d. Separate and discard the aqueous phase. e. Repeat the washing step as necessary to achieve the desired level of solvent purity.

  • Post-Wash Treatment: a. A final wash with dilute nitric acid may be performed to neutralize any residual alkalinity, followed by a water wash. b. Analyze the washed solvent to confirm the removal of degradation products.

Visualizations

TBP_Degradation_Pathway TBP This compound (TBP) DBP Dibutyl Phosphate (DBP) TBP->DBP Hydrolysis / Radiolysis Butanol Butanol TBP->Butanol MBP Monobutyl Phosphate (MBP) DBP->MBP Hydrolysis / Radiolysis DBP->Butanol Phosphoric_Acid Phosphoric Acid MBP->Phosphoric_Acid Hydrolysis / Radiolysis Troubleshooting_Workflow Start Poor Stripping Efficiency Observed Analyze_Solvent Analyze Solvent for DBP/MBP Concentration Start->Analyze_Solvent High_DBP Concentration High? Analyze_Solvent->High_DBP Solvent_Cleanup Perform Solvent Cleanup (e.g., Carbonate Wash) High_DBP->Solvent_Cleanup Yes Check_Stripping_Agent Check Stripping Agent & Conditions High_DBP->Check_Stripping_Agent No Re_evaluate Re-evaluate Stripping Performance Solvent_Cleanup->Re_evaluate Adjust_Process Adjust Stripping Parameters Check_Stripping_Agent->Adjust_Process Adjust_Process->Re_evaluate Solvent_Cleanup_Process Degraded_Solvent Degraded Solvent (TBP, DBP, MBP, Diluent) Alkaline_Wash Alkaline Wash (e.g., Na2CO3) Degraded_Solvent->Alkaline_Wash Phase_Separation Phase Separation Alkaline_Wash->Phase_Separation Clean_Solvent Clean Solvent (TBP, Diluent) Phase_Separation->Clean_Solvent Organic Phase Aqueous_Waste Aqueous Waste (Na-DBP, Na-MBP) Phase_Separation->Aqueous_Waste Aqueous Phase

References

identification and effects of tributyl phosphate degradation products like DBP and MBP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the identification and effects of tributyl phosphate (B84403) (TBP) degradation products, primarily dibutyl phosphate (DBP) and monobutyl phosphate (MBP).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Tributyl Phosphate (TBP)?

A1: The primary degradation products of TBP are dibutyl phosphate (DBP) and monobutyl phosphate (MBP).[1][2] This degradation can occur through processes like hydrolysis and radiolysis.[3] Further degradation can lead to the formation of butanol and phosphoric acid.[2][4]

Q2: Why is it important to monitor for DBP and MBP in experimental settings?

A2: DBP and MBP can have significant biological effects, acting as endocrine disruptors and affecting cellular processes.[5][6][7] Their presence, even in small amounts, can interfere with experimental results, particularly in toxicology, endocrinology, and cell biology studies. Furthermore, in industrial applications like nuclear fuel reprocessing, the formation of DBP and MBP can diminish the extraction efficiency of TBP.[3]

Q3: What are the known biological effects of DBP and MBP?

A3: Both DBP and its metabolite MBP have been shown to exert various biological effects, including:

  • Endocrine Disruption: They can impair steroid hormone biosynthesis, leading to decreased testosterone (B1683101) and progesterone (B1679170) levels.[5][6] Interestingly, DBP may increase cortisol levels, while MBP has been shown to decrease them.[5][6]

  • Epigenetic Alterations: Studies have shown that DBP and MBP can lead to a significant reduction in global DNA methylation and alter the expression of key genes involved in cancer development.[8]

  • Oxidative Stress: DBP has been demonstrated to induce oxidative stress in human cells.[5]

  • Thyroid Disruption: Both compounds have been found to disrupt thyroid signaling pathways.[7]

  • Cytotoxicity: DBP can induce apoptosis in human lymphocytes through mechanisms involving intracellular calcium enhancement and mitochondrial/lysosomal cross-talk.[9]

Q4: Where can I obtain analytical standards for DBP and MBP?

A4: While TBP is readily available, its degradation products, DBP and MBP, can be more challenging to source. If not available from major chemical suppliers, custom synthesis by specialized chemical companies is a common route to obtain high-purity analytical standards.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of TBP degradation products.

Gas Chromatography (GC) & Liquid Chromatography (LC) Analysis
Problem Possible Cause(s) Troubleshooting Steps
Poor peak shape or resolution Inappropriate column selection.For ion chromatography, resins like Dionex AS5A have shown efficient separation of DBP and MBP.[10] For GC, ensure the use of a column suitable for polar organophosphorus compounds.
Suboptimal mobile/eluent phase composition.For ion chromatography, a mobile phase of Na2CO3 + NaOH has been used successfully.[3] Optimize the gradient and composition for your specific instrument and column.
Interferences from the sample matrix.Nitrite (B80452) can interfere with DBP analysis and carbonate with MBP analysis in ion chromatography.[10] Consider sample cleanup steps or methods to mitigate these interferences, such as oxidizing nitrite to nitrate.[10]
Low sensitivity / No detection Insufficient sample concentration.Employ sample pre-concentration techniques.
Inappropriate detector settings.Optimize detector parameters (e.g., temperature, gas flow for GC; spray chamber conditions for LC-MS). For GC, an electron capture detector (GC/ECD) can be used.[11]
Degradation of analytes during analysis.Ensure the inlet temperature for GC is not excessively high, which could cause thermal degradation.
Inconsistent retention times Fluctuations in temperature or mobile phase flow rate.Ensure the column oven temperature is stable and the pump is delivering a consistent flow rate.
Column degradation.Replace the column if it has exceeded its recommended lifetime or has been exposed to harsh conditions.
Fourier Transform Infrared Spectroscopy (FTIR) Analysis
Problem Possible Cause(s) Troubleshooting Steps
Difficulty in distinguishing TBP, DBP, and MBP peaks Significant spectral overlap.Utilize peak intensity ratios at specific wavenumbers to differentiate and quantify the compounds. For example, ratios of TBP peaks (e.g., 1279 and 1020 cm⁻¹) to DBP peaks (e.g., 909 and 1003 cm⁻¹) can be used.[4]
Matrix effects from solvents (e.g., nitric acid).Be aware that the sample matrix can cause peak shifts. For instance, in the presence of 8 M HNO₃, the TBP peak at 1235 cm⁻¹ can shift to around 1200 cm⁻¹.[12]
Poor signal-to-noise ratio Insufficient sample on the ATR crystal.Ensure good contact between the sample and the ATR crystal.
Contamination of the ATR crystal.Clean the ATR crystal thoroughly between measurements according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Identification and Quantification of DBP and MBP by Ion Chromatography

This protocol is based on methodologies described for the separation and measurement of TBP degradation products.[3][10]

1. Sample Preparation:

  • For organic samples containing TBP, DBP, and MBP, perform a liquid-liquid extraction to transfer the acidic analytes (DBP and MBP) into an aqueous basic solution (e.g., dilute NaOH).
  • Ensure the final sample is filtered through a 0.22 µm filter before injection.

2. Chromatographic Conditions:

  • Instrument: Ion Chromatograph with a suppressed conductivity detector.
  • Column: Anion exchange column, such as Metrosep A Supp 5 or Dionex IonPac AS5A.[3][10]
  • Eluent: A gradient or isocratic elution using a mixture of sodium carbonate (Na₂CO₃) and sodium hydroxide (B78521) (NaOH). A typical starting condition could be 1.0 mM Na₂CO₃ / 1.0 mM NaOH.[3]
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Suppressor: An appropriate anion suppressor to reduce background conductivity.

3. Calibration:

  • Prepare a series of calibration standards of DBP and MBP in the same matrix as the samples.
  • Generate a calibration curve by plotting peak area against concentration.

4. Data Analysis:

  • Identify DBP and MBP peaks in the sample chromatograms based on their retention times compared to the standards.
  • Quantify the concentration of DBP and MBP using the calibration curve.

Protocol 2: In Vitro Assessment of DBP/MBP Effects on Steroid Hormone Biosynthesis

This protocol is a generalized procedure based on studies using the H295R human adrenocortical cell line.[5][6]

1. Cell Culture and Treatment:

  • Culture H295R cells in a suitable medium supplemented with fetal bovine serum and antibiotics.
  • Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.
  • Expose the cells to various concentrations of DBP or MBP (e.g., 1-500 µM) for a specified duration (e.g., 48 hours).[5] Include appropriate vehicle controls (e.g., DMSO).

2. Sample Collection:

  • After the exposure period, collect the cell culture medium for hormone analysis.
  • Harvest the cells by scraping or trypsinization for protein analysis.

3. Steroid Hormone Quantification (LC-MS/MS):

  • Perform a liquid-liquid or solid-phase extraction of the steroid hormones from the cell culture medium.
  • Analyze the extracted hormones using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
  • Quantify hormones such as testosterone, androstenedione, progesterone, corticosterone, and cortisol against a standard curve.

4. Western Blot Analysis of Steroidogenic Enzymes:

  • Lyse the harvested cells to extract total protein.
  • Determine the protein concentration using a standard assay (e.g., BCA assay).
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Probe the membrane with primary antibodies against key steroidogenic enzymes (e.g., CYP11A1, HSD3B2, CYP17A1).
  • Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
  • Quantify the protein bands using densitometry and normalize to a loading control (e.g., β-actin).

Quantitative Data Summary

Table 1: Acute Toxicity of DBP and MBP

CompoundOrganismRouteLD₅₀ (mg/kg bw)Reference
DBPRatOral8,000 - 20,000[13]
DBPRatIntraperitoneal4,000 - 7,000[13]
DBPMouseIntraperitoneal3,000 - 6,000[13]
DBPRabbitDermal> 4,000[13]
MBPMouseIntraperitoneal1,000[13]

Table 2: Effects of DBP and MBP on Steroid Hormone Production in H295R Cells

CompoundHormoneEffectReference
DBPTestosteroneDose-dependent decrease[5][6]
DBPAndrostenedioneDose-dependent decrease[5][6]
DBPProgesteroneSignificant decrease[5]
DBPCorticosteroneSignificant decrease[5][6]
DBPCortisolIncrease[5][6]
MBPTestosteroneDecrease[6]
MBPAndrostenedioneDecrease[6]
MBPProgesteroneSignificant decrease[5]
MBPCorticosteroneDecrease[6]
MBPCortisolDecrease[5][6]

Visualizations

TBP_Degradation_Pathway TBP This compound (TBP) DBP Dibutyl Phosphate (DBP) TBP->DBP Hydrolysis / Radiolysis MBP Monobutyl Phosphate (MBP) DBP->MBP Hydrolysis / Radiolysis Butanol Butanol MBP->Butanol PhosphoricAcid Phosphoric Acid MBP->PhosphoricAcid

Caption: Simplified degradation pathway of this compound (TBP).

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Containing TBP, DBP, MBP Extraction Liquid-Liquid Extraction (for organic samples) Sample->Extraction FTIR FTIR-ATR Sample->FTIR Filtration Filtration (0.22 µm) Extraction->Filtration IC Ion Chromatography Filtration->IC GCMS GC-MS Filtration->GCMS Identification Peak Identification (vs. Standards) IC->Identification GCMS->Identification FTIR->Identification Peak Shift/Ratio Analysis Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: General experimental workflow for the analysis of TBP degradation products.

Steroidogenesis_Disruption cluster_pathway Steroidogenesis Pathway DBP_MBP DBP / MBP Progesterone Progesterone DBP_MBP->Progesterone decrease Testosterone Testosterone DBP_MBP->Testosterone decrease Corticosterone Corticosterone DBP_MBP->Corticosterone decrease Cortisol Cortisol DBP_MBP->Cortisol modulate CYP11A1 CYP11A1 DBP_MBP->CYP11A1 inhibit HSD3B2 HSD3B2 DBP_MBP->HSD3B2 inhibit CYP17A1 CYP17A1 DBP_MBP->CYP17A1 inhibit Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Pregnenolone->Progesterone HSD3B2 Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Progesterone->Corticosterone Androstenedione->Testosterone Corticosterone->Cortisol

Caption: Effects of DBP and MBP on key points in the steroidogenesis pathway.

References

Technical Support Center: Tributyl Phosphate (TBP) Solvent Regeneration and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regeneration and purification of used tributyl phosphate (B84403) (TBP) solvent.

Frequently Asked Questions (FAQs)

Q1: What is Tributyl Phosphate (TBP) and why is its regeneration necessary?

A1: this compound (TBP) is an organophosphorus compound widely used as a solvent and extractant in chemical processes, particularly in hydrometallurgy and nuclear fuel reprocessing for the extraction of elements like uranium and plutonium.[1][2][3] During these processes, TBP is exposed to acidic conditions and radiation, leading to its degradation. This degradation reduces its extraction efficiency and can interfere with subsequent process steps.[4][5] Regeneration is essential to remove these degradation products and restore the solvent's performance, allowing for its reuse, which reduces chemical waste and operational costs.[1]

Q2: What are the primary degradation products of TBP?

A2: The primary degradation products of TBP are formed through hydrolysis and radiolysis, which involve the removal of one or two butyl groups. The main acidic degradation products are:

  • Di-n-butyl phosphoric acid (HDBP or DBP) [4][6]

  • Mono-n-butyl phosphoric acid (H2MBP or MBP) [5][6]

These degradation products are problematic because they can form stable complexes with metal ions, leading to difficulties in stripping the desired metals from the solvent and causing their retention as impurities.[7][8]

Q3: What are the most common methods for regenerating used TBP solvent?

A3: The choice of regeneration method depends on the nature and concentration of impurities. The most common techniques include:

  • Alkaline Washing/Scrubbing: This is the most prevalent method, using aqueous solutions of sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH) to neutralize and remove acidic degradation products like DBP and MBP.[2][4]

  • Distillation: Vacuum or steam distillation can be used to separate the TBP and its diluent from non-volatile degradation products and extracted metals.[9][10][11] This is effective for removing a wide range of impurities.

  • Adsorption: Passing the solvent through a column containing an adsorbent like activated alumina (B75360) can remove certain degradation products and impurities.[12]

  • Alternative Wash Reagents: For specific applications, "salt-free" reagents like hydrazine (B178648) carbonate or butylamine (B146782) compounds have been studied to reduce the generation of solid radioactive waste.[4][5][13]

Q4: How can I assess the purity and quality of my regenerated TBP solvent?

A4: Several analytical techniques can be used to verify the quality of regenerated TBP:

  • Gas Chromatography (GC): GC with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) is highly effective for quantifying TBP and its degradation products.[8][14][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the direct determination of TBP, especially from aqueous phases.[15]

  • Ion Chromatography: This method is specifically useful for separating and measuring anionic degradation products like DBP and MBP.[6]

  • Physical and Performance Tests: Measuring interfacial tension, phase disengagement time, and performing a "zirconium pickup" test can evaluate the solvent's performance and its tendency to retain fission products.[12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during TBP regeneration and purification experiments.

Issue 1: Emulsion, Flocculation, or "Crud" Formation During Alkaline Wash

  • Question: Why is a stable emulsion or a solid-like "crud" forming at the organic-aqueous interface during the sodium carbonate wash, and how can I prevent it?

  • Answer:

    • Possible Causes:

      • Presence of Fine Solids: Suspended solids in the used solvent can stabilize emulsions.[16]

      • Hydrolyzed Metal Ions: Certain metal ions (e.g., zirconium, plutonium, iron) can hydrolyze and form polymeric compounds that accumulate at the interface.[7][17]

      • High Concentration of Degradation Products: DBP and MBP can act as powerful surfactants, promoting emulsion formation.[17]

      • Diluent Degradation: Degradation products from the hydrocarbon diluent can also contribute to interfacial issues.[5]

    • Solutions:

      • Pre-filtration: Filter the used organic phase before the wash step to remove any suspended solids.

      • Temperature Control: Increasing the wash temperature (e.g., to 45-50°C) can sometimes improve phase separation and the removal of activity.[12]

      • Centrifugation: Use a centrifuge to break stable emulsions and achieve a cleaner phase separation.

      • Adjust Reagent Concentration: Excessively high concentrations of alkaline wash solution can sometimes exacerbate the problem. Optimize the concentration based on the expected level of acidic degradation products.

Issue 2: Regenerated TBP Shows Poor Extraction Performance

  • Question: My regenerated TBP solvent isn't extracting the target metal ions as efficiently as fresh solvent. What went wrong?

  • Answer:

    • Possible Causes:

      • Incomplete Removal of DBP/MBP: Residual acidic degradation products compete with TBP for metal complexation, reducing overall efficiency.[4]

      • Presence of "Secondary" Degradation Products: Carbonate washing is effective for DBP and MBP but may not remove other degradation products from the diluent or high molecular weight phosphates, which can bind metals.[5][12]

    • Solutions:

      • Improve Washing Protocol: Implement a multi-stage counter-current washing process to enhance removal efficiency.

      • Combine Methods: Follow the alkaline wash with a secondary "polishing" step, such as passing the solvent through an activated alumina column to remove residual binding ligands.[12]

      • Consider Distillation: For heavily degraded solvent, vacuum or steam distillation is a highly effective method to separate pure TBP and diluent from nearly all degradation products.[9][10]

Issue 3: High Residual Radioactivity or Metal Content in Purified Solvent

  • Question: After regeneration, my TBP solvent still contains a high concentration of unwanted metals or radioactivity. How can I improve their removal?

  • Answer:

    • Possible Causes:

      • Strong Metal-Ligand Complexes: Degradation products, particularly DBP, form very stable complexes with certain metals like zirconium and plutonium, making them difficult to strip with standard reagents.[8]

      • Ineffective Stripping: The stripping conditions (e.g., acid concentration) may not be optimal for removing all extracted metals before the regeneration wash.

    • Solutions:

      • Optimize Stripping: Ensure the pre-regeneration stripping step is effective. This may involve using complexing agents or reducing agents (e.g., to convert Pu(IV) to the less extractable Pu(III)).[2]

      • Use Alternative Wash Reagents: A method using an alkaline solution of a polyatomic alcohol (like xylitol (B92547) or sorbitol) has been shown to be effective at simultaneously removing butylphosphoric acids and re-extracting impurity metals like tin, iron, and antimony.[7]

      • Extended Contact Time: While it may not remove the binding ligands themselves, longer contact times during the carbonate wash can help to further strip residual radioactivity.[12]

Issue 4: TBP Loss During Vacuum Distillation

  • Question: I am losing a significant amount of TBP during purification by vacuum distillation. How can I increase my recovery?

  • Answer:

    • Possible Causes:

      • Thermal Decomposition: TBP is thermo-sensitive at elevated temperatures. Excessively high temperatures in the distillation pot can lead to decomposition.[10]

      • Improper Vacuum Level: An insufficient vacuum will require higher temperatures to achieve boiling, increasing the risk of degradation. Leaks in the system are a common cause.[18]

      • Entrainment: Vigorous boiling or "bumping" can carry TBP into the distillate faster than intended or into the vacuum trap.

    • Solutions:

      • Optimize Temperature and Pressure: Use the lowest possible temperature by maintaining a deep and stable vacuum. Ensure all joints are properly sealed/greased to prevent leaks.[18]

      • Use a Stir Bar: Always use a magnetic stir bar in the distillation flask to ensure smooth boiling and prevent bumping. Boiling stones are ineffective under vacuum.[18]

      • Consider Steam Distillation: Distillation with overheated steam can allow for the volatilization of TBP at lower temperatures, preserving the molecule and achieving high recovery.[9][11]

Quantitative Data on Regeneration Methods

The following table summarizes performance data from various TBP regeneration techniques.

Regeneration MethodTarget Impurity/AnalyteEfficiency/ResultReference
Alkaline Wash (Butylamine) Di-n-butyl phosphoric acid (HDBP)Decontamination factor of 2.5 to 7.9 achieved.[4][13]
Alkaline Wash (NaOH + Xylitol) Tin (Sn), Iron (Fe)Re-extraction efficiency of 99.4% for Sn and 99.2% for Fe.[7]
Alkaline Wash (NaOH + Sorbitol) Antimony (Sb)Re-extraction efficiency of 99.9%.[7]
Adsorption (Alumina) Zirconium-95 (Zr-95)Restored Zr pickup to near-fresh solvent levels.[12]
Adsorption (Alumina) Interfacial TensionIncreased from 11.2 to 13.9 dynes/cm (fresh solvent is 14.5 dynes/cm).[12]
Solvent Extraction (Dodecane) Dissolved TBP in aqueous phaseTBP concentration reduced from 160 ppm to 15 ppm.[19][20]
Steam Distillation Gross RadioactivityDecontamination factors up to 140 achieved.[9]
Steam Distillation TBP RecoveryTBP yield to distillate can exceed 90%.[9]

Experimental Protocols

Protocol 1: Alkaline Wash using Sodium Carbonate

This protocol describes a standard laboratory-scale procedure for removing acidic degradation products from a TBP/diluent mixture.

  • Preparation:

    • Prepare a 5% (w/v) aqueous solution of sodium carbonate (Na₂CO₃).

    • Transfer the used TBP solvent to a separatory funnel.

  • First Wash:

    • Add the 5% Na₂CO₃ solution to the separatory funnel at an organic-to-aqueous (O/A) phase ratio of 4:1 (e.g., 100 mL solvent to 25 mL wash solution).

    • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release any pressure buildup.

    • Place the funnel in a ring stand and allow the phases to separate completely.

    • Drain the lower aqueous phase and collect it as waste.

  • Second Wash:

    • Repeat the wash step with a fresh portion of 5% Na₂CO₃ solution to ensure complete removal of acidic impurities.

  • Water Wash:

    • Wash the organic phase with deionized water (at the same O/A ratio) to remove any entrained sodium carbonate.

    • Allow the phases to separate and drain the aqueous layer.

  • Drying and Storage:

    • Drain the washed TBP solvent into a clean, dry flask. If necessary, add an anhydrous drying agent (e.g., sodium sulfate) to remove residual water.

    • Filter or decant the purified solvent for storage or reuse.

Protocol 2: Purification by Vacuum Distillation

This protocol is for purifying TBP from non-volatile impurities and can also separate it from a hydrocarbon diluent.

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks or defects.[18] Use a Claisen adapter to minimize bumping.

    • Place a magnetic stir bar in the distillation flask. Do not use boiling stones.

    • Grease all ground-glass joints lightly to ensure a perfect seal.[18]

    • Connect the vacuum adapter via thick-walled tubing to a vacuum trap, which is then connected to a vacuum pump or water aspirator.

  • Procedure:

    • Place the used (and preferably washed) TBP solvent into the distillation flask, filling it to no more than half its capacity.

    • Turn on the stirring and begin the vacuum. Allow the pressure to stabilize at a low level. Low-boiling volatiles may evaporate at this stage.[18]

    • Once a stable, low pressure is achieved, begin gently heating the distillation flask using a heating mantle.

    • Collect the distillate fractions. If separating TBP from a lower-boiling diluent like n-dodecane, the diluent will distill first.

    • Monitor the temperature and pressure throughout the distillation. TBP has a boiling point of ~150°C at 10 mmHg.

  • Shutdown:

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool completely.

    • Slowly and carefully vent the system by opening a clamp or stopcock on the vacuum trap before turning off the pump.[18]

    • Disassemble the apparatus and collect the purified TBP distillate. The non-volatile degradation products and metal complexes will remain in the distillation flask residue.

Visualizations

TBP_Regeneration_Workflow cluster_input Start cluster_process Regeneration Process cluster_output End Products Used_Solvent Used TBP Solvent (Contains DBP, MBP, Metals) Stripping Metal Stripping (e.g., weak nitric acid) Used_Solvent->Stripping Alkaline_Wash Alkaline Wash (e.g., Na2CO3 solution) Stripping->Alkaline_Wash Removes acidic products Phase_Separation Phase Separation (Gravity or Centrifuge) Alkaline_Wash->Phase_Separation Polishing Optional Polishing Step Phase_Separation->Polishing Check Purity Aqueous_Waste Aqueous Waste (Salts, Metals, DBP/MBP) Phase_Separation->Aqueous_Waste Distillation Vacuum Distillation Polishing->Distillation High Impurity Adsorption Adsorption (e.g., Alumina Column) Polishing->Adsorption Trace Impurity Purified_TBP Purified TBP Solvent (Ready for Reuse) Polishing->Purified_TBP Purity OK Distillation->Purified_TBP Solid_Waste Solid/Residue Waste (Degradation Products) Distillation->Solid_Waste Adsorption->Purified_TBP

Caption: General workflow for the regeneration of used TBP solvent.

Troubleshooting_Logic cluster_wash Washing Issues cluster_performance Performance Issues Start Problem Encountered Emulsion Emulsion / Crud Formation Start->Emulsion Poor_Perf Poor Extraction Performance Start->Poor_Perf Cause_Solids Cause: Suspended Solids? Emulsion->Cause_Solids Solution_Filter Solution: Pre-filter Solvent Cause_Solids->Solution_Filter Yes Cause_Metals Cause: Metal Hydrolysis? Cause_Solids->Cause_Metals No Solution_Temp Solution: Adjust Temp / pH Cause_Metals->Solution_Temp Yes Cause_DBP Cause: Residual DBP/MBP? Poor_Perf->Cause_DBP Solution_Wash Solution: Improve Wash (Multi-stage) Cause_DBP->Solution_Wash Likely Solution_Polish Solution: Add Polishing (Adsorption/Distillation) Solution_Wash->Solution_Polish If problem persists

Caption: Troubleshooting logic for common TBP regeneration issues.

Alkaline_Wash_Diagram Start Start: Used TBP Solvent in Separatory Funnel Add_Na2CO3 1. Add 5% Na2CO3 Solution (O/A Ratio = 4:1) Start->Add_Na2CO3 Shake 2. Shake for 2-3 mins (Vent frequently) Add_Na2CO3->Shake Separate1 3. Allow Phases to Separate Shake->Separate1 Drain_Aq1 4. Drain Aqueous Waste Separate1->Drain_Aq1 Repeat_Wash 5. Repeat Wash with Fresh Na2CO3 Drain_Aq1->Repeat_Wash Water_Wash 6. Wash with Deionized Water Repeat_Wash->Water_Wash Separate2 7. Allow Phases to Separate Water_Wash->Separate2 Drain_Aq2 8. Drain Final Aqueous Layer Separate2->Drain_Aq2 End End: Purified TBP Solvent Drain_Aq2->End

Caption: Step-by-step diagram of the alkaline wash protocol.

References

Technical Support Center: Mitigating Dibutyl Phosphate (DBP) Interference in Tributyl Phosphate (TBP) Extraction Cycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by dibutyl phosphate (B84403) (DBP) interference in tributyl phosphate (TBP) extraction cycles.

Troubleshooting Guide

This guide addresses common issues encountered during TBP extraction experiments due to the presence of DBP, a primary degradation product of TBP.

Issue 1: Poor phase separation and emulsion formation at the aqueous-organic interface.

  • Question: My extraction process is showing poor phase separation and the formation of a stable emulsion or a "third phase" at the interface. What could be the cause and how can I resolve it?

  • Answer: This is a classic symptom of DBP interference. DBP can form strong complexes with extracted metal ions, such as zirconium (IV) and plutonium (IV), leading to the formation of interfacial crud.[1]

    • Immediate Action: Centrifuge the mixture at a higher speed or for a longer duration to attempt to break the emulsion.

    • Long-term Solution: Implement a solvent cleanup procedure to remove DBP. A common and effective method is to wash the TBP solvent with an alkaline solution like sodium carbonate or hydrazine (B178648) carbonate.[2][3]

Issue 2: Incomplete stripping (back-extraction) of the target product.

  • Question: I am experiencing significant retention of my target product (e.g., actinides) in the organic phase during the stripping step. Why is this happening and what can I do?

  • Answer: DBP forms strong, organic-soluble complexes with actinides, which inhibits their transfer back to the aqueous phase during stripping.[4] The presence of DBP can severely limit the recovery of actinides.

    • Troubleshooting Steps:

      • Quantify DBP: Determine the concentration of DBP in your TBP solvent using analytical techniques like Gas Chromatography (GC) or Ion Chromatography (IC).

      • Solvent Wash: If the DBP concentration is significant, perform a solvent wash. For example, washing with 1.5 M hydrazine carbonate has been shown to be effective in removing retained metal ions.[3][4]

      • Optimize Stripping Conditions: In some cases, adjusting the acidity of the stripping solution can improve efficiency, but this is often insufficient if DBP levels are high.

Issue 3: Unexpectedly high extraction of certain elements.

  • Question: The distribution coefficient for some of my target metals is much higher than expected, leading to difficulties in selective separation. Could DBP be the cause?

  • Answer: Yes, DBP can act as a powerful extractant itself, forming strong complexes with metal ions and increasing their extraction into the organic phase. This can disrupt the selectivity of the TBP extraction system.

    • Recommendation: To restore the expected extraction behavior, the TBP solvent must be purified to remove DBP. Regular solvent washing is crucial, especially when the solvent is subjected to conditions that accelerate TBP degradation (e.g., high acidity and radiation).

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Start: Extraction Problem Observed Problem Identify Symptom Start->Problem PoorSeparation Poor Phase Separation/ Emulsion Problem->PoorSeparation Emulsion IncompleteStripping Incomplete Stripping/ Product Retention Problem->IncompleteStripping Retention HighExtraction Unusually High Extraction Problem->HighExtraction Selectivity QuantifyDBP Quantify DBP Concentration PoorSeparation->QuantifyDBP IncompleteStripping->QuantifyDBP OptimizeStripping Optimize Stripping Conditions IncompleteStripping->OptimizeStripping Also consider HighExtraction->QuantifyDBP WashSolvent Perform Alkaline Solvent Wash QuantifyDBP->WashSolvent DBP Detected Reevaluate Re-evaluate Extraction Performance WashSolvent->Reevaluate OptimizeStripping->Reevaluate End End: Problem Resolved Reevaluate->End

Caption: A flowchart for troubleshooting common TBP extraction issues caused by DBP.

Frequently Asked Questions (FAQs)

Q1: What is DBP and how is it formed?

A1: Dibutyl phosphate (DBP), or more accurately di-n-butyl phosphoric acid (HDBP), is a primary degradation product of this compound (TBP). It is formed through the hydrolysis and radiolysis of TBP, a process accelerated by high acidity and radiation exposure.[5]

Q2: How does DBP interfere with TBP extraction cycles?

A2: DBP is an acidic organophosphorus compound that can:

  • Form strong complexes with metal ions, particularly tetravalent and hexavalent actinides, leading to their retention in the organic phase during stripping.[4]

  • Cause the formation of stable emulsions and a "third phase" at the organic-aqueous interface, hindering phase separation.[1]

  • Increase the extraction of certain metal ions, thereby altering the selectivity of the separation process.

Q3: What are the common methods to remove DBP from TBP solvent?

A3: The most common method is alkaline washing. This involves contacting the TBP solvent with an aqueous alkaline solution to extract the acidic DBP. Common washing agents include:

  • Sodium Carbonate (Na₂CO₃): A widely used and effective reagent.[2][6]

  • Hydrazine Carbonate ((N₂H₅)₂CO₃): An alternative that can be thermally decomposed into gaseous products, potentially reducing secondary waste. It has been shown to be very effective for the treatment of degraded solvent.[3]

Q4: How can I measure the concentration of DBP in my TBP solvent?

A4: Several analytical techniques can be used for DBP quantification:

  • Ion Chromatography (IC): A rapid and sensitive method where DBP is first extracted into an alkaline aqueous phase and then analyzed.[5][7]

  • Gas Chromatography (GC): This technique often requires derivatization of DBP into a more volatile form before analysis.[8]

  • Uranium Retention Method: A simpler, alternative method that correlates the amount of uranium retained in the organic phase after stripping to the DBP concentration.[9]

Q5: Are there any preventative measures to minimize DBP formation?

A5: While DBP formation cannot be entirely eliminated in environments with acid and radiation, its rate can be managed by:

  • Minimizing the exposure of the TBP solvent to high radiation doses.

  • Controlling the temperature and acid concentration of the process streams where possible.

  • Implementing regular solvent cleanup cycles to prevent the accumulation of DBP.

Data Presentation

Table 1: Impact of DBP Concentration on Plutonium (Pu) Retention

DBP Concentration in TBP/n-dodecaneStripping Time to EquilibriumPu(IV) Retention in Organic PhaseReference
0% (Control)120 seconds~1%[1]
0.02%300 seconds>5%[1]

Note: This data illustrates that even low concentrations of DBP can significantly slow down the stripping process and increase the amount of plutonium retained in the organic phase.

Table 2: Comparison of Solvent Washing Agents for DBP Removal

Washing AgentConcentrationConditionsDBP Removal EfficiencyReference
Sodium Carbonate2.5% (w/v)Multiple washes at 45-50°CEffective for DBP and MBP removal[6]
Hydrazine Carbonate1.5 M3-stage cross-current mixing>99.8% (from 8000 mg/L to <15 mg/L)[10]

Experimental Protocols

Protocol 1: Sodium Carbonate Washing of Degraded TBP Solvent

This protocol describes a general procedure for removing DBP from a TBP/diluent solvent using a sodium carbonate wash.

  • Preparation of Wash Solution: Prepare a 2.5% (w/v) solution of anhydrous sodium carbonate in deionized water.

  • Solvent Contact:

    • In a separation funnel or a mixer-settler unit, combine the degraded TBP solvent with the sodium carbonate wash solution. A typical phase ratio is 1:1 (organic:aqueous), but this can be optimized.

    • Agitate the mixture vigorously for at least 5-10 minutes to ensure thorough mixing and mass transfer.

  • Phase Separation:

    • Allow the phases to separate. This can be accelerated by centrifugation if emulsions are stable. The process is often carried out at an elevated temperature (e.g., 45-50°C) to improve phase disengagement.

    • Drain the lower aqueous phase containing the extracted DBP.

  • Repeat Washing: Repeat the washing procedure (steps 2 and 3) two to three times with fresh sodium carbonate solution to ensure complete removal of DBP.

  • Acid Rinse: After the final carbonate wash, rinse the TBP solvent with a dilute nitric acid solution (e.g., 0.01 M HNO₃) to neutralize any entrained alkalinity.

  • Final Water Wash: Perform a final wash with deionized water to remove any residual acid.

  • Solvent Qualification: Analyze the washed solvent for residual DBP using GC or IC to confirm the effectiveness of the cleanup.

Protocol 2: Quantification of DBP using Ion Chromatography (IC)

This protocol outlines the steps for determining the DBP concentration in a TBP/n-dodecane solvent.

  • Sample Preparation (Aqueous Extraction):

    • Pipette a known volume (e.g., 5 mL) of the TBP/n-dodecane sample into a centrifuge tube.

    • Add an equal volume of a dilute sodium hydroxide (B78521) solution (e.g., 0.1 M NaOH).

    • Vortex the mixture for 2-3 minutes to extract the acidic DBP into the aqueous phase.

    • Centrifuge the tube to achieve a clean phase separation.

    • Carefully collect the aqueous (lower) layer for analysis.

  • Instrument Setup:

    • Analytical Column: Anion exchange column suitable for organic acids (e.g., Dionex IonPac AS11 or AS5A).

    • Eluent: A carbonate/bicarbonate or hydroxide eluent gradient, optimized for the separation of DBP from other anions like nitrate (B79036) and monobutyl phosphate (MBP).

    • Detector: Suppressed conductivity detector.

  • Calibration:

    • Prepare a series of DBP calibration standards in the same alkaline matrix used for sample extraction.

    • Inject the standards to generate a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Inject the aqueous extract from the sample preparation step into the IC system.

    • Identify the DBP peak based on its retention time compared to the standards.

    • Quantify the DBP concentration in the extract using the calibration curve.

  • Calculation: Calculate the original DBP concentration in the TBP solvent by accounting for the volumes used in the extraction step.

Visualizations

Experimental Workflow for Solvent Washing

SolventWashing Start Degraded TBP Solvent (Contains DBP) Mix Mix with Alkaline Wash Solution (e.g., Na2CO3) Start->Mix Separate Phase Separation (Gravity/Centrifuge) Mix->Separate AqueousWaste Aqueous Waste (DBP-rich) Separate->AqueousWaste Aqueous Phase RepeatWash Repeat Wash? Separate->RepeatWash Organic Phase RepeatWash->Mix Yes AcidRinse Dilute Acid Rinse RepeatWash->AcidRinse No WaterWash Final Water Wash AcidRinse->WaterWash End Purified TBP Solvent WaterWash->End

Caption: A workflow diagram illustrating the alkaline washing process for DBP removal.

Analytical Workflow for DBP Quantification by IC

DBP_Analysis cluster_prep Sample Preparation cluster_analysis IC Analysis OrganicSample TBP Solvent Sample AddBase Add NaOH Solution OrganicSample->AddBase Vortex Vortex/Mix AddBase->Vortex Centrifuge Centrifuge Vortex->Centrifuge AqueousExtract Collect Aqueous Extract for Analysis Centrifuge->AqueousExtract Inject Inject into IC AqueousExtract->Inject Separate Anion Exchange Separation Inject->Separate Detect Conductivity Detection Separate->Detect Quantify Quantify vs. Calibration Curve Detect->Quantify

Caption: Workflow for the analysis of DBP in TBP solvent using IC.

References

strategies to prevent third-phase formation in tributyl phosphate solvent extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of a third phase during tributyl phosphate (B84403) (TBP) solvent extraction processes.

Frequently Asked Questions (FAQs)

Q1: What is "third-phase formation" in TBP solvent extraction?

A1: Third-phase formation is a phenomenon observed during solvent extraction where the organic phase splits into two immiscible layers: a light organic phase and a dense, heavy organic phase, often referred to as the "third phase".[1][2][3] This occurs when the concentration of the extracted metal-TBP complex exceeds its solubility limit in the organic diluent.[4][5][6] The third phase is typically rich in the extractant, the extracted metal complexes, and co-extracted acids, while the light phase is depleted of these components and consists mainly of the diluent.[2][7] This phase splitting is undesirable as it can disrupt the extraction process, leading to operational issues and potential safety concerns, such as the accumulation of fissile materials in nuclear fuel reprocessing.[2][3]

Q2: What are the primary causes of third-phase formation?

A2: The formation of a third phase is primarily driven by the limited solubility of the extracted metal-TBP complexes in the aliphatic diluents commonly used.[1] This is influenced by several factors:

  • High Metal Loading: Exceeding the limiting organic concentration (LOC) of the metal in the organic phase is a direct cause of third-phase formation.[5][8]

  • High Acidity: Increased nitric acid concentration in the aqueous phase can promote the formation of a third phase.[4][9]

  • TBP Concentration: Higher concentrations of TBP can lead to the formation of a third phase at lower metal loadings.[9][10]

  • Nature of the Diluent: The type of diluent used significantly impacts the solubility of the extracted complexes. Aliphatic diluents are more prone to third-phase formation compared to aromatic or alicyclic diluents.[8][10]

  • Temperature: Lower temperatures generally favor third-phase formation.[1][11]

  • Presence of Degradation Products: Degradation products of TBP, such as dibutylphosphoric acid (HDBP), can form strong complexes with metals and promote third-phase formation.[2][12]

A simplified representation of the factors leading to third-phase formation is shown below:

cluster_factors Contributing Factors cluster_mechanism Mechanism cluster_result Result High Metal Loading High Metal Loading Formation of Metal-TBP Complexes Formation of Metal-TBP Complexes High Metal Loading->Formation of Metal-TBP Complexes High Acidity High Acidity High Acidity->Formation of Metal-TBP Complexes High TBP Concentration High TBP Concentration High TBP Concentration->Formation of Metal-TBP Complexes Aliphatic Diluent Aliphatic Diluent Exceeded Solubility Limit Exceeded Solubility Limit Aliphatic Diluent->Exceeded Solubility Limit Low Temperature Low Temperature Low Temperature->Exceeded Solubility Limit Complex Aggregation Complex Aggregation Formation of Metal-TBP Complexes->Complex Aggregation Complex Aggregation->Exceeded Solubility Limit Third Phase Formation Third Phase Formation Exceeded Solubility Limit->Third Phase Formation

Diagram 1: Factors leading to third-phase formation.

Troubleshooting Guide

Problem: I am observing the formation of a second organic layer (third phase) during my TBP extraction.

This guide provides a systematic approach to troubleshoot and mitigate third-phase formation.

start Third Phase Observed check_metal Is Metal Concentration Exceeding LOC? start->check_metal reduce_metal Reduce Metal Loading in the Aqueous Feed check_metal->reduce_metal Yes check_temp Is the Operating Temperature Too Low? check_metal->check_temp No end Problem Resolved reduce_metal->end increase_temp Increase System Temperature check_temp->increase_temp Yes check_modifier Are You Using a Phase Modifier? check_temp->check_modifier No increase_temp->end add_modifier Add a Phase Modifier (e.g., long-chain alcohol) check_modifier->add_modifier No check_diluent What is the Nature of the Diluent? check_modifier->check_diluent Yes add_modifier->end change_diluent Consider a More Aromatic or Branched-Chain Diluent check_diluent->change_diluent Aliphatic check_diluent->end Aromatic/ Branched change_diluent->end

Diagram 2: Troubleshooting workflow for third-phase formation.

Q3: How can I prevent third-phase formation?

A3: Several strategies can be employed to prevent the formation of a third phase:

  • Addition of Modifiers: The most common method is to add a "modifier" to the organic phase.[13] Modifiers are typically long-chain alcohols (e.g., 1-octanol, isodecanol) or other polar molecules that increase the solubility of the metal-TBP complexes in the diluent.[14][15] They can act as co-solvents or co-surfactants, disrupting the aggregation of the complexes.[15][16]

  • Temperature Adjustment: Increasing the temperature of the extraction system can prevent third-phase formation by increasing the solubility of the extracted complexes.[9][10][11] In some cases, a moderate increase in temperature can cause a formed third phase to disappear.[11]

  • Choice of Diluent: Using diluents with higher solvating power for the metal-TBP complexes can prevent phase splitting. Aromatic or branched-chain aliphatic diluents are generally more effective at preventing third-phase formation than normal paraffinic hydrocarbons like n-dodecane.[8][10]

  • Control of TBP and Acid Concentrations: Lowering the concentration of TBP or the acidity of the aqueous phase can reduce the tendency for third-phase formation.[4][9][10]

  • Use of Alternative Extractants: In some applications, alternative extractants with a lower tendency for third-phase formation, such as tri-iso-amyl phosphate (TiAP), can be considered.[5][9]

The effect of a phase modifier can be visualized as follows:

cluster_without Without Modifier cluster_with With Modifier Metal-TBP\nComplexes Metal-TBP Complexes Aggregates Aggregates Metal-TBP\nComplexes->Aggregates Third Phase Third Phase Aggregates->Third Phase Solvated\nComplexes Solvated Complexes Homogeneous\nOrganic Phase Homogeneous Organic Phase Solvated\nComplexes->Homogeneous\nOrganic Phase Modifier Modifier Modifier->Solvated\nComplexes Metal-TBP\nComplexes_with Metal-TBP Complexes Metal-TBP\nComplexes_with->Solvated\nComplexes

Diagram 3: Role of a phase modifier in preventing third-phase formation.

Quantitative Data

The Limiting Organic Concentration (LOC) is a critical parameter in understanding and preventing third-phase formation. The following tables summarize LOC values for different systems.

Table 1: Limiting Organic Concentration (LOC) of Thorium(IV) in TBP/n-dodecane at 303 K

TBP Concentration (vol%)LOC of Th(IV) (g/L)
2025
3036
4048
5060

Data extracted from studies on Th(IV) extraction.[9][10]

Table 2: Limiting Organic Concentration (LOC) of Zirconium(IV) with 1.1 M TBP and 1.1 M TiAP in n-dodecane at 6 M HNO₃ and 303 K

ExtractantLOC of Zr(IV) (g/L)
1.1 M TBP8
1.1 M TiAP20

This table compares the performance of TBP with an alternative extractant, TiAP, demonstrating the latter's higher loading capacity before third-phase formation.[5]

Experimental Protocols

Protocol 1: Determination of the Limiting Organic Concentration (LOC)

This protocol outlines a general procedure to determine the maximum concentration of a metal that can be loaded into the organic phase before a third phase is formed.

  • Preparation of Organic Phase: Prepare a solution of TBP in the desired diluent at the specified concentration (e.g., 30% v/v TBP in n-dodecane). If a modifier is being tested, add it to the organic phase at the desired concentration.

  • Preparation of Aqueous Phase: Prepare a series of aqueous feed solutions containing the metal of interest (e.g., uranyl nitrate, thorium nitrate) at varying concentrations in a nitric acid solution of a fixed molarity.

  • Solvent Extraction: In a series of separatory funnels, contact equal volumes of the organic phase with each of the aqueous feed solutions.

  • Equilibration: Shake the funnels for a sufficient time to reach equilibrium (e.g., 30 minutes).

  • Phase Separation: Allow the phases to separate. Observe for the formation of a third phase. The appearance of a second, denser organic layer indicates that the LOC has been exceeded.

  • Analysis: For the samples that did not form a third phase, carefully separate the organic and aqueous phases. Analyze the metal concentration in the organic phase using an appropriate analytical technique (e.g., ICP-MS, spectrophotometry).

  • Determination of LOC: The LOC is the highest metal concentration observed in a single, homogeneous organic phase before the onset of third-phase formation.

Protocol 2: Evaluation of a Phase Modifier's Effectiveness

This protocol describes a method to assess the ability of a modifier to prevent third-phase formation.

  • Establish a Baseline: Following Protocol 1, determine the LOC of the metal in the TBP/diluent system without any modifier. This will serve as the control.

  • Prepare Modified Organic Phases: Prepare a series of organic phases containing the TBP and diluent at the same concentrations as the baseline, but with varying concentrations of the phase modifier to be tested (e.g., 2%, 5%, 10% v/v of 1-octanol).

  • Repeat Extraction Experiments: For each modified organic phase, repeat the solvent extraction experiments as described in Protocol 1, using the same series of aqueous feed solutions.

  • Determine New LOCs: Determine the LOC for each concentration of the phase modifier.

  • Data Analysis: Compare the LOCs obtained with the modified organic phases to the baseline LOC. A significant increase in the LOC indicates that the modifier is effective in preventing third-phase formation. Plot the LOC as a function of the modifier concentration to determine the optimal concentration.

References

Technical Support Center: Optimizing Tributyl Phosphate (TBP) for Selective Metal Ion Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of tributyl phosphate (B84403) (TBP) for specific metal ion separation.

Troubleshooting Guide

This guide addresses common issues encountered during metal ion extraction experiments using TBP.

1. Issue: Poor Selectivity Between Target Metal Ion and Contaminants

  • Question: My TBP solvent is co-extracting significant amounts of undesired metal ions along with my target metal. How can I improve selectivity?

  • Answer:

    • Optimize Aqueous Phase Acidity: The extraction efficiency of many metal ions with TBP is highly dependent on the nitric acid concentration.[1] A slight adjustment in the acidity of the aqueous phase can significantly alter the distribution ratios of different metals, thereby enhancing selectivity. It is crucial to consult literature or perform preliminary experiments to determine the optimal acid concentration for your specific separation.

    • Vary TBP Concentration: The concentration of TBP in the organic diluent affects the extraction of metal ions.[1] Reducing the TBP concentration can sometimes decrease the extraction of less strongly extracted interfering ions more than the target ion, leading to improved separation.

    • Introduce a Scrubbing Step: After the initial extraction, the loaded organic phase can be "scrubbed" by contacting it with a fresh aqueous solution.[1] This scrub solution is designed to selectively strip the weakly extracted, undesired metal ions back into the aqueous phase, leaving the target metal in the organic phase. The composition of the scrub solution (e.g., dilute nitric acid) is critical and should be optimized for the specific separation.[1]

    • Consider Synergistic Extraction: The addition of a second extractant to the TBP-diluent system can lead to a "synergistic" effect, where the extraction efficiency and/or selectivity is greater than the sum of the individual extractants.[2][3] Common synergistic agents for TBP include other organophosphorus compounds like di-(2-ethylhexyl) phosphoric acid (D2EHPA).[4][5]

2. Issue: Formation of a Third Phase

  • Question: During my extraction, the organic phase has split into two layers, disrupting the process. What is this "third phase" and how can I prevent it?

  • Answer:

    • Understanding Third Phase Formation: The formation of a third phase, a denser organic layer, typically occurs when the concentration of the extracted metal-TBP complex exceeds its solubility in the diluent.[6][7][8][9][10][11][12][13] This phenomenon is particularly common when extracting tetravalent metal ions like Pu(IV), Th(IV), and Zr(IV).[9][11][14]

    • Prevention Strategies:

      • Lower Metal Loading: The most direct way to avoid third phase formation is to reduce the concentration of the metal ion in the organic phase to below the Limiting Organic Concentration (LOC).[8][9][11][13]

      • Increase Temperature: In some systems, increasing the temperature can increase the solubility of the metal-TBP complex in the diluent, thus preventing phase splitting.[9]

      • Modify the Diluent: The choice of diluent plays a crucial role. Using more aromatic or branched-chain alkane diluents can increase the solubility of the extracted complexes compared to straight-chain alkanes like n-dodecane.[9][15]

      • Add a Phase Modifier: The addition of a "phase modifier," such as a long-chain alcohol (e.g., isodecanol) or another neutral extractant, to the organic phase can help to prevent third phase formation by improving the solvation of the metal-TBP complexes.[5]

3. Issue: Inefficient Stripping of the Target Metal Ion

  • Question: I have successfully extracted my target metal into the TBP phase, but I am struggling to strip it back into an aqueous solution. What can I do?

  • Answer:

    • Decrease Acidity of the Stripping Solution: The extraction of metal ions by TBP is an equilibrium process. To reverse the extraction (strip), the conditions need to favor the metal ion partitioning back into the aqueous phase. Using a stripping solution with a significantly lower nitric acid concentration than the initial feed solution will shift the equilibrium towards stripping.[16]

    • Use a Complexing Agent: For strongly extracted metals, adding a complexing agent to the aqueous stripping solution can be effective. The complexing agent forms a stable, water-soluble complex with the metal ion, pulling it out of the organic phase. The choice of complexing agent depends on the specific metal ion.

    • Consider Reductive Stripping: For metal ions that can exist in multiple oxidation states, reductive stripping can be a powerful technique. For example, Plutonium(IV), which is strongly extracted by TBP, can be reduced to Pu(III).[16] Pu(III) is very weakly extracted by TBP and will readily transfer to the aqueous phase.[16]

    • Increase Temperature: In some cases, increasing the temperature can decrease the distribution ratio, favoring the stripping of the metal ion into the aqueous phase.

4. Issue: Degradation of TBP and Reduced Performance

  • Question: Over time, I've noticed a decrease in the extraction efficiency and selectivity of my TBP solvent. What could be causing this?

  • Answer:

    • Understanding TBP Degradation: TBP can degrade through hydrolysis (reaction with water) and radiolysis (in the presence of radiation).[14][17][18][19][20] The primary degradation products are dibutyl phosphate (DBP) and monobutyl phosphate (MBP).[18][19][20][21][22]

    • Effects of Degradation Products: DBP and MBP are acidic extractants and can form strong complexes with certain metal ions, particularly fission products like zirconium.[14][23] This can interfere with the selective extraction of the target metal and also complicate the stripping process.

    • Minimizing Degradation:

      • Solvent Washing: Periodically washing the TBP solvent with a dilute sodium carbonate or sodium hydroxide (B78521) solution can remove acidic degradation products like DBP and MBP.

      • Control Temperature: TBP hydrolysis is accelerated at higher temperatures.[18] Maintaining moderate operating temperatures can slow down the degradation rate.

      • Minimize Contact with Strong Acids: Prolonged contact with highly concentrated nitric acid can promote TBP degradation.[21]

Frequently Asked Questions (FAQs)

Q1: What is the principle behind metal ion extraction by TBP?

A1: Tributyl phosphate is a neutral extractant. The oxygen atom of the phosphoryl group (P=O) in the TBP molecule acts as a Lewis base, donating a pair of electrons to a metal cation (a Lewis acid) to form a coordination complex.[1] This neutral metal-TBP complex is more soluble in the organic diluent than in the aqueous phase, thus driving the extraction of the metal ion from the aqueous solution into the organic phase.[1]

Q2: What are the key factors that influence the selectivity of TBP?

A2: Several factors influence the selectivity of TBP for a particular metal ion:

  • Aqueous Phase Acidity: The concentration of nitric acid is a critical parameter.[1]

  • TBP Concentration: The concentration of TBP in the diluent affects the extraction equilibrium.[1]

  • Choice of Diluent: The type of organic diluent (e.g., kerosene, dodecane) can impact the solubility of the extracted complexes and influence selectivity.[1][15]

  • Temperature: Temperature can affect the distribution ratio of metal ions.[1]

  • Presence of Other Ions: Competing metal ions in the aqueous phase can affect the extraction of the target ion.[1]

Q3: What is a synergistic extraction system and how does it improve selectivity?

A3: A synergistic extraction system involves a mixture of two or more extractants in the organic phase, where the combined extraction efficiency or selectivity is significantly greater than the sum of the individual extractants.[2][3] For example, adding an acidic extractant like D2EHPA to TBP can create a synergistic system.[4][5] The mechanism often involves the formation of a mixed-ligand complex with the metal ion, which has enhanced stability and/or organophilicity. This can lead to improved separation factors between different metal ions.[3]

Q4: How can I determine the extraction efficiency of my system?

A4: The extraction efficiency is typically quantified by the distribution ratio (D) and the percentage of extraction (%E).[1]

  • Distribution Ratio (D): This is the ratio of the concentration of the metal in the organic phase to its concentration in the aqueous phase at equilibrium.

    • D = [M]org / [M]aq

  • Percentage of Extraction (%E): This represents the percentage of the initial amount of metal in the aqueous phase that has been transferred to the organic phase.

    • %E = (D / (D + Vaq / Vorg)) * 100 where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.

Quantitative Data Summary

The following table summarizes key quantitative data for the extraction of various metal ions using TBP-based systems.

Metal IonTBP ConcentrationAqueous Phase ConditionsExtraction Efficiency (%E) / Distribution Ratio (D)Reference
Iron(III)3.6 M in Kerosene1 M HCl, 2 M NaCl99.8%[24]
Uranium(VI)30% in DodecaneVariable HNO₃Varies with HNO₃ concentration[1]
Plutonium(IV)30% in DodecaneVariable HNO₃Varies with HNO₃ concentration[1]
Neodymium(III)3.65 mol L⁻¹0.63 mol L⁻¹ H⁺~95%[1]
Cerium(III)3.65 mol L⁻¹0.63 mol L⁻¹ H⁺~90%[1]
Lanthanum(III)3.65 mol L⁻¹0.63 mol L⁻¹ H⁺~87%[1]
Yttrium(III)3.65 mol L⁻¹0.63 mol L⁻¹ H⁺~80%[1]
Tin(IV)1 M TBP1.2 M HCl>97%[1]
Antimony(V)1 M TBP4 M HCl~95%[1]
Copper(II)10% TBPpH 1.387%[1]
Zinc(II)10% TBPpH 1.378%[1]

Experimental Protocols

Protocol 1: General Procedure for Batch Solvent Extraction

This protocol outlines a standard laboratory procedure for a single-stage batch extraction of a metal ion from an aqueous nitrate (B79036) solution using TBP.

  • Preparation of Organic Phase:

    • Prepare the desired concentration of TBP in a suitable organic diluent (e.g., kerosene, n-dodecane). For example, to prepare a 30% (v/v) TBP solution, mix 30 mL of TBP with 70 mL of the diluent.

  • Preparation of Aqueous Phase:

    • Dissolve a known quantity of the metal salt(s) in deionized water.

    • Adjust the acidity to the desired level by carefully adding a calculated amount of concentrated nitric acid.

  • Extraction:

    • In a separatory funnel, combine equal volumes of the prepared aqueous and organic phases (e.g., 20 mL of each for a 1:1 phase ratio).

    • Stopper the funnel and shake vigorously for a predetermined time (e.g., 2-5 minutes) to ensure thorough mixing and allow the system to reach equilibrium. A mechanical shaker can be used for consistency.

    • Allow the phases to separate completely. The less dense organic phase will typically be the upper layer.

    • Carefully drain the lower aqueous phase (raffinate) into a labeled beaker.

    • Drain the upper organic phase (loaded solvent) into a separate labeled beaker.

    • Take samples from the initial aqueous phase, the raffinate, and the loaded organic phase for analysis.

  • Scrubbing (Optional):

    • To remove co-extracted impurities, the loaded organic phase can be contacted with a fresh aqueous scrub solution (e.g., dilute nitric acid of a specific concentration).

    • Follow the same procedure as in the extraction step (step 3).

  • Stripping:

    • To recover the extracted metal, the loaded organic phase is contacted with an aqueous stripping solution (e.g., dilute nitric acid or water).

    • Follow the same procedure as in the extraction step (step 3). The metal will be transferred back to the aqueous phase.

  • Analysis:

    • Determine the concentration of the metal ion(s) in all collected aqueous and organic samples using a suitable analytical technique (e.g., ICP-MS, ICP-OES, AAS).

    • Calculate the distribution ratio (D) and the percentage of extraction (%E).

Visualizations

Experimental_Workflow cluster_prep Phase Preparation cluster_process Separation Process cluster_outputs Outputs Aqueous_Phase Aqueous Phase (Metal Ions in HNO3) Extraction Extraction (Contacting Phases) Aqueous_Phase->Extraction Organic_Phase Organic Phase (TBP in Diluent) Organic_Phase->Extraction Raffinate Raffinate (Depleted Aqueous) Extraction->Raffinate Aqueous Loaded_Organic Loaded Organic Phase Extraction->Loaded_Organic Organic Scrubbing Scrubbing (Optional Impurity Removal) Scrubbing->Loaded_Organic Organic (Purified) Scrub_Solution Spent Scrub Solution Scrubbing->Scrub_Solution Aqueous Stripping Stripping (Metal Recovery) Stripped_Organic Stripped Organic Phase Stripping->Stripped_Organic Organic (Recyclable) Product_Solution Product Solution (Purified Metal) Stripping->Product_Solution Aqueous Loaded_Organic->Scrubbing Loaded_Organic->Stripping

Caption: Workflow for a typical solvent extraction experiment.

TBP_Extraction_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase M_aq Metal Ion (Mⁿ⁺) + Nitrate Ions (NO₃⁻) Complex [M(NO₃)ₙ(TBP)ₓ] (Organo-soluble Complex) M_aq->Complex Extraction TBP TBP Molecule TBP->Complex Complex->M_aq Stripping

References

Technical Support Center: Removal of Residual Tributyl Phosphate (TBP) from Aqueous Streams

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual tributyl phosphate (B84403) (TBP) from aqueous streams.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual TBP from aqueous solutions?

A1: The primary methods for removing residual TBP from aqueous streams include:

  • Solvent Extraction: This technique involves using an organic solvent, in which TBP is highly soluble, to extract it from the aqueous phase.[1][2] Common solvents include kerosene (B1165875) and dodecane.[3]

  • Adsorption: Activated carbon and various resins like Amberlite XAD-4 are frequently used to adsorb TBP from water.[4] The effectiveness of adsorption is influenced by the adsorbent's surface area and pore size.

  • Advanced Oxidation Processes (AOPs): AOPs are effective in degrading TBP into simpler, less harmful compounds.[5][6][7] Common AOPs for TBP removal include:

    • UV/H₂O₂[5][6][7]

    • Fenton and photo-Fenton processes[8]

    • Ozonation[9]

    • Photocatalysis using catalysts like TiO₂.

Q2: How can I analyze the concentration of TBP in my aqueous samples?

A2: Gas chromatography (GC) with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) is a common and sensitive method for TBP analysis.[10] High-performance liquid chromatography (HPLC) can also be used. For analyzing TBP degradation products like dibutyl phosphate (DBP) and monobutyl phosphate (MBP), ion chromatography is a suitable technique.[11][12]

Q3: What are the degradation products of TBP, and are they harmful?

A3: TBP degradation, particularly through AOPs, results in the formation of dibutyl phosphate (DBP) and monobutyl phosphate (MBP) as primary intermediates.[8][11] Further degradation can lead to the formation of short-chain carboxylic acids and eventually phosphate ions.[5][6][7] While DBP and MBP are considered less harmful than TBP, their presence can still pose environmental concerns and may interfere with subsequent processes.

Troubleshooting Guides

Issue 1: Low TBP Removal Efficiency

This is a common issue that can arise with any removal technique. The following sections provide specific troubleshooting steps for different methods.

Caption: General troubleshooting workflow for low TBP removal efficiency.

Problem Potential Cause Recommended Solution
Low TBP degradation with UV/H₂O₂ Incorrect pH. The efficiency of the UV/H₂O₂ process can be pH-dependent.Optimize the pH of the aqueous solution. Studies have shown efficient degradation under various pH conditions, so empirical testing is recommended.[5][6]
Insufficient H₂O₂ dosage.Increase the concentration of hydrogen peroxide. However, be aware that excessive H₂O₂ can act as a scavenger of hydroxyl radicals, reducing efficiency.[7]
Low UV intensity.Ensure the UV lamp is functioning correctly and that the solution is not too turbid, which can block UV light.
Presence of hydroxyl radical scavengers.Carbonates, bicarbonates, and some organic matter can consume hydroxyl radicals. Consider pre-treatment steps like filtration or adjusting the pH to minimize scavenger concentration.[13]
Ineffective TBP removal with Fenton/Photo-Fenton Suboptimal pH. The Fenton reaction is highly pH-dependent, with optimal performance typically observed at a pH around 3.[8]Adjust the pH of the solution to the optimal range for the Fenton reaction.
Incorrect Fe²⁺/H₂O₂ ratio.Optimize the molar ratio of Fe²⁺ to H₂O₂. A common starting point is a 1:5 to 1:10 ratio, but this may need to be adjusted based on the TBP concentration and water matrix.
Catalyst deactivation.In the case of heterogeneous Fenton processes, the catalyst may become deactivated. Consider catalyst regeneration or replacement.
Problem Potential Cause Recommended Solution
Poor TBP adsorption onto activated carbon Insufficient adsorbent dosage.Increase the amount of activated carbon used.
Inadequate contact time.Increase the mixing time to ensure equilibrium is reached. Kinetic studies can help determine the optimal contact time.
Unfavorable pH.The surface charge of activated carbon and the speciation of TBP can be influenced by pH. Conduct experiments at different pH values to find the optimum.
Competition from other organic molecules.If the aqueous stream contains other organic pollutants, they may compete with TBP for adsorption sites. Consider a pre-treatment step to remove these competing compounds.
Clogged pores of the adsorbent.High levels of suspended solids can block the pores of the activated carbon. Pre-filter the sample before the adsorption step.
Problem Potential Cause Recommended Solution
Low TBP extraction efficiency Inappropriate solvent.Ensure the chosen organic solvent (e.g., kerosene, dodecane) has a high affinity for TBP.[3]
Suboptimal organic-to-aqueous (O/A) phase ratio.Vary the O/A ratio to optimize the extraction. A higher O/A ratio generally leads to better extraction but increases solvent usage.
Insufficient mixing.Ensure vigorous mixing to maximize the interfacial area between the two phases, allowing for efficient mass transfer.
Emulsion formation.The presence of surfactants or fine solids can lead to the formation of stable emulsions, hindering phase separation. Adjusting the pH, temperature, or using a deemulsifier might be necessary.
Issue 2: Analytical and Measurement Problems
Problem Potential Cause Recommended Solution
Poor peak shape or tailing Active sites in the GC inlet or column.Use a deactivated inlet liner and a column suitable for organophosphate analysis.
Co-elution with matrix components.Optimize the GC temperature program to improve separation. Sample cleanup using solid-phase extraction (SPE) may be necessary.
Inconsistent or non-reproducible results Sample matrix effects.Use matrix-matched standards for calibration to compensate for signal enhancement or suppression.[14]
TBP degradation in the injector.Ensure the injector temperature is not excessively high, which can cause thermal degradation of TBP.
Interference from degradation products (DBP, MBP) DBP and MBP are less volatile and can interfere with subsequent analyses.Use a guard column and perform regular maintenance of the GC system. Ion chromatography is a more suitable method for analyzing DBP and MBP.[11][12]

Experimental Protocols

Protocol 1: TBP Removal using UV/H₂O₂

Objective: To degrade TBP in an aqueous solution using UV irradiation and hydrogen peroxide.

Materials:

  • Aqueous sample containing TBP

  • Hydrogen peroxide (H₂O₂, 30%)

  • UV photoreactor with a low or medium-pressure mercury lamp

  • Stir plate and stir bar

  • pH meter and adjustment solutions (e.g., H₂SO₄, NaOH)

  • Analytical equipment for TBP analysis (e.g., GC-FID)

Procedure:

  • Characterize the initial TBP concentration in the aqueous sample.

  • Adjust the pH of the solution to the desired level (e.g., neutral).

  • Place a known volume of the sample in the photoreactor.

  • Add the calculated amount of H₂O₂ to achieve the desired concentration.

  • Turn on the UV lamp and start the stirrer.

  • Collect samples at predetermined time intervals.

  • Quench the reaction in the collected samples (e.g., by adding sodium sulfite) to stop the degradation process.

  • Analyze the TBP concentration in each sample to determine the degradation kinetics.

Caption: Workflow for TBP removal using the UV/H₂O₂ process.

Protocol 2: TBP Removal by Adsorption on Activated Carbon

Objective: To determine the adsorption capacity of activated carbon for TBP.

Materials:

  • Aqueous sample containing TBP

  • Powdered or granular activated carbon

  • Shaker or magnetic stirrer

  • Filtration apparatus (e.g., syringe filters)

  • Analytical equipment for TBP analysis

Procedure:

  • Prepare a series of flasks with a fixed volume of the TBP solution.

  • Add varying amounts of activated carbon to each flask.

  • Place the flasks on a shaker and agitate for a predetermined contact time at a constant temperature.

  • After the contact time, filter the samples to separate the activated carbon.

  • Analyze the residual TBP concentration in the filtrate.

  • Calculate the amount of TBP adsorbed per unit mass of activated carbon.

  • Plot the adsorption isotherm (e.g., Langmuir or Freundlich) to determine the adsorption capacity.

Protocol 3: TBP Removal by Solvent Extraction

Objective: To extract TBP from an aqueous solution using an organic solvent.

Materials:

  • Aqueous sample containing TBP

  • Organic solvent (e.g., dodecane)

  • Separatory funnel

  • Mechanical shaker (optional)

  • Analytical equipment for TBP analysis

Procedure:

  • Place a known volume of the aqueous TBP solution into a separatory funnel.

  • Add a specific volume of the organic solvent to achieve the desired O/A ratio.

  • Shake the separatory funnel vigorously for a set period to ensure thorough mixing.

  • Allow the phases to separate completely.

  • Carefully drain the lower aqueous phase (raffinate).

  • Collect the upper organic phase (extract).

  • Analyze the TBP concentration in both the raffinate and the extract to determine the extraction efficiency.[15]

Quantitative Data Summary

The following tables summarize the performance of different TBP removal methods based on available literature.

Table 1: Efficiency of Advanced Oxidation Processes for TBP Removal

AOP Method Initial TBP Conc. (mg/L) Conditions Removal Efficiency (%) Reference
UV/H₂O₂up to 6001 hour reaction time>90% phosphate release, up to 95% TOC removal[5][6][7]
Fenton OxidationNot specified95 °C, pH 2Oil phase completely disappeared in 3 hours[8]

Table 2: Efficiency of Solvent Extraction for TBP Removal

Solvent Initial TBP Conc. (ppm) Conditions Final TBP Conc. (ppm) Extraction Efficiency (%) Reference
Dodecane160Continuous runs in a mixer-settler15~90.6[3]
Normal Paraffin Hydrocarbon (NPH)20110-stage mixer-settler8~96[3]
3% TBP in NPH174O/A ratio 1:1, 5 min65.5~62[3]

Table 3: Adsorption Capacities for TBP Removal

Adsorbent Adsorption Capacity (mg/g) Conditions Reference
Activated PineconesVaries with surface areaNot specified[4]
Graphene OxideVaries with surface areaNot specified[4]
Amberlite XAD-4 ResinFollows Freundlich modelNot specified[4]

References

Validation & Comparative

comparative analysis of tributyl phosphate with other organophosphorus extractants

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Tributyl Phosphate (B84403) with Other Organophosphorus Extractants in Metal Separation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of tributyl phosphate (TBP) with other key organophosphorus extractants, including Cyanex 923, tri-n-octylphosphine oxide (TOPO), and dibutyl butyl phosphonate (B1237965) (DBBP). The focus is on their performance in solvent extraction processes for metal separation, supported by experimental data and detailed methodologies.

Executive Summary

This compound (TBP) is a widely utilized neutral organophosphorus extractant, particularly in the nuclear industry for the reprocessing of spent nuclear fuels (PUREX process).[1] However, for various applications, other organophosphorus extractants such as phosphine (B1218219) oxides (found in Cyanex 923 and TOPO) and phosphonates (e.g., DBBP) offer distinct advantages in terms of extraction efficiency and selectivity. The choice of extractant is dictated by the specific metal to be extracted, the composition of the aqueous feed, and the desired separation factors.

Generally, the extraction strength of neutral organophosphorus extractants follows the order of the basicity of the phosphoryl (P=O) group: phosphine oxides > phosphinates > phosphonates > phosphates.[2] This is because the extraction mechanism involves the donation of electrons from the phosphoryl oxygen to the metal ion, and a more basic oxygen is a stronger donor.

Performance Comparison

The following tables summarize the comparative performance of TBP, Cyanex 923, TOPO, and DBBP in the extraction of various metals.

Table 1: Extraction of Uranium and Thorium
ExtractantMetal IonAqueous PhaseOrganic PhaseDistribution Ratio (D)Separation Factor (β)Reference
TBPU(VI)3 M HNO₃1.1 M in n-dodecane~10-[2]
DBBPU(VI)3 M HNO₃1.1 M in n-dodecane>20-[2]
TBPTh(IV)3 M HNO₃1.1 M in n-dodecane~5U/Th: ~2[2]
DBBPTh(IV)3 M HNO₃1.1 M in n-dodecane~10U/Th: >2[2]
Cyanex 923U(VI)4 M HNO₃0.1 M in xylene~100U/Th: ~10
Cyanex 923Th(IV)4 M HNO₃0.1 M in xylene~10

Note: Higher Distribution Ratio (D) indicates better extraction efficiency. Higher Separation Factor (β) indicates better selectivity between the two specified metals.

Table 2: Extraction of Rare Earth Elements (REEs) - Nd(III) and Dy(III)
ExtractantMetal IonAqueous PhaseOrganic Phase% ExtractionSeparation Factor (βDy/Nd)Reference
TBPNd(III)3 M HNO₃0.1 M in n-dodecane~10%~2.5[3]
TBPDy(III)3 M HNO₃0.1 M in n-dodecane~25%[3]
DBBP (a phosphonate)Nd(III)3 M HNO₃0.1 M in n-dodecane~20%~3.0[3]
DBBP (a phosphonate)Dy(III)3 M HNO₃0.1 M in n-dodecane~45%[3]
Cyanex 923 (phosphine oxide)Nd(III)3 M HNO₃0.1 M in n-dodecane~70%~3.5[3]
Cyanex 923 (phosphine oxide)Dy(III)3 M HNO₃0.1 M in n-dodecane~90%[3]
Table 3: Separation of Cobalt (Co) and Nickel (Ni)
ExtractantMetal IonAqueous PhaseOrganic PhaseSeparation Factor (βCo/Ni)Reference
TBPCo(II), Ni(II)Sulfate solution, pH 7.2TBP with Versatic 10 in keroseneHigh (specific value not provided, but used as phase modifier)[4][5]
Cyanex 272 (a phosphinic acid)Co(II), Ni(II)Sulfate solution, pH 5.50.5 M in kerosene~7000[6]
PC-88A (a phosphonic acid)Co(II), Ni(II)Sulfate solution, pH 5.50.5 M in kerosene~280[6]

Note: While TBP itself is not the primary extractant for Co/Ni separation, it is often used as a phase modifier in synergistic extraction systems.[5] Acidic organophosphorus extractants like Cyanex 272 (phosphinic acid) and PC-88A (phosphonic acid) are more effective for this separation.[6]

Experimental Protocols

A general procedure for a batch solvent extraction experiment is outlined below. This can be adapted for specific metals and extractants.

1. Preparation of Aqueous and Organic Phases:

  • Aqueous Phase (Feed): Prepare a stock solution of the metal salt(s) of interest (e.g., uranyl nitrate, cobalt sulfate) in deionized water. Adjust the acidity to the desired level using an appropriate acid (e.g., nitric acid, sulfuric acid). The final metal and acid concentrations should be accurately known.

  • Organic Phase: Prepare the extractant solution by dissolving a specific concentration of the organophosphorus extractant (e.g., 30% v/v TBP, 0.1 M Cyanex 923) in a suitable organic diluent (e.g., kerosene, n-dodecane, xylene).

2. Extraction:

  • In a separatory funnel, add equal volumes of the prepared aqueous and organic phases (e.g., 20 mL of each, for a 1:1 phase ratio).

  • Stopper the funnel and shake vigorously for a predetermined time (e.g., 5-15 minutes) to ensure thorough mixing and allow the system to reach equilibrium. A mechanical shaker can be used for consistency.

  • Allow the phases to separate completely. A clear interface between the lower aqueous phase and the upper organic phase should be visible.

3. Separation and Analysis:

  • Carefully drain the lower aqueous phase (raffinate) into a beaker.

  • Drain the upper organic phase (loaded organic) into a separate beaker.

  • Determine the concentration of the metal(s) in the raffinate using a suitable analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS). For radioactive elements, radiometric techniques are used.

4. Stripping (Back-Extraction):

  • To recover the extracted metal from the loaded organic phase, mix it with a stripping solution in a clean separatory funnel. The stripping solution is typically a dilute acid or a complexing agent that shifts the equilibrium, causing the metal to transfer back to the aqueous phase.

  • Shake the mixture and allow the phases to separate as in the extraction step.

  • Collect the aqueous strip solution, which now contains the purified metal.

5. Calculation of Extraction Performance:

  • Distribution Ratio (D): D = [Metal]organic / [Metal]aqueous Where [Metal]organic is the concentration of the metal in the organic phase at equilibrium, and [Metal]aqueous is the concentration in the aqueous phase at equilibrium.

  • Extraction Percentage (%E): %E = (D / (D + Vaqueous / Vorganic)) * 100 Where Vaqueous and Vorganic are the volumes of the aqueous and organic phases, respectively.

  • Separation Factor (β): βA/B = DA / DB Where DA and DB are the distribution ratios of metals A and B, respectively.

Visualizations

The following diagrams illustrate key concepts and workflows in solvent extraction using organophosphorus extractants.

Solvent_Extraction_Workflow cluster_extraction Extraction Stage cluster_stripping Stripping Stage Aqueous_Feed Aqueous Feed (Metal Ions in Acid) Mixing Mixing & Equilibration Aqueous_Feed->Mixing Organic_Phase Organic Phase (Extractant in Diluent) Organic_Phase->Mixing Separation Phase Separation Mixing->Separation Loaded_Organic Loaded Organic Phase (Metal-Extractant Complex) Separation->Loaded_Organic Metal transfers to organic phase Raffinate Raffinate (Depleted Aqueous Phase) Separation->Raffinate Stripping_Solution Stripping Solution (e.g., Dilute Acid) Stripping_Mixing Mixing & Equilibration Stripping_Solution->Stripping_Mixing Stripping_Separation Phase Separation Stripping_Mixing->Stripping_Separation Purified_Metal Purified Metal in Aqueous Solution Stripping_Separation->Purified_Metal Metal transfers to a new aqueous phase Recycled_Organic Recycled Organic Phase Stripping_Separation->Recycled_Organic Loaded_Organic->Stripping_Mixing

Caption: General workflow of a solvent extraction and stripping process.

Extractant_Basicity_and_Efficiency cluster_legend Logical Relationship Phosphate Phosphate (RO)₃P=O (e.g., TBP) Phosphonate Phosphonate R(RO)₂P=O (e.g., DBBP) Efficiency Increasing Extraction Efficiency Basicity_arrow Phosphinate Phosphinate R₂(RO)P=O Phosphine_Oxide Phosphine Oxide R₃P=O (e.g., TOPO, Cyanex 923) Basicity Increasing Basicity of P=O group leads to stronger electron donation to the metal ion, resulting in higher extraction efficiency. PUREX_Process_Simplified Spent_Fuel Dissolved Spent Fuel (U, Pu, Fission Products in HNO₃) Extraction Extraction Column Spent_Fuel->Extraction TBP_Kerosene 30% TBP in Kerosene TBP_Kerosene->Extraction Loaded_Organic Loaded TBP (U & Pu complexes) Extraction->Loaded_Organic Aqueous_Waste Aqueous Waste (Fission Products) Extraction->Aqueous_Waste Pu_Strip Pu Stripping (Reduction of Pu(IV) to Pu(III)) Loaded_Organic->Pu_Strip U_Strip U Stripping (Dilute HNO₃) Pu_Strip->U_Strip Organic Phase Pu_Product Plutonium Product Pu_Strip->Pu_Product Aqueous Phase U_Strip->TBP_Kerosene Recycled TBP U_Product Uranium Product U_Strip->U_Product Aqueous Phase

References

performance evaluation of tributyl phosphate versus trialkyl phosphine oxides (TRPO) for actinide extraction

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Nuclear Chemistry and Radiopharmaceutical Development

The separation of actinides from aqueous solutions is a critical step in nuclear fuel reprocessing, waste management, and the production of medical isotopes. For decades, tributyl phosphate (B84403) (TBP) has been the workhorse extractant in the industry-standard PUREX (Plutonium and Uranium Recovery by Extraction) process. However, the emergence of trialkyl phosphine (B1218219) oxides (TRPO) has presented a compelling alternative, offering distinct advantages in specific applications. This guide provides an objective comparison of the performance of TBP and TRPO for actinide extraction, supported by available experimental data, detailed methodologies, and process visualizations to aid researchers in selecting the optimal extractant for their needs.

At a Glance: Key Performance Differences

FeatureTributyl Phosphate (TBP)Trialkyl Phosphine Oxides (TRPO)
Primary Application PUREX process for U(VI) and Pu(IV) recoveryActinide partitioning from high-level waste (HLW), extraction of trivalent actinides
Extraction Efficiency High for hexavalent and tetravalent actinides (U, Pu)[1][2]; Lower for trivalent actinides (Am, Cm)Generally higher extraction efficiency, especially for trivalent and tetravalent actinides[3]
Selectivity High selectivity for U(VI) and Pu(IV) over most fission productsGood selectivity for actinides, but co-extraction of lanthanides can be significant[3]
Stripping Relatively straightforward stripping of U and Pu with dilute nitric acid or reducing agentsCan require more complex, multi-step stripping procedures with different reagents for different actinides[3]
Third Phase Formation Can occur at high metal and acid loadingsAlso a concern, particularly with high metal concentrations
Chemical Stability Susceptible to radiolysis and hydrolysis, forming dibutyl phosphate (DBP) which can interfere with strippingGenerally considered to have good chemical and radiolytic stability

Quantitative Performance Data

Direct, side-by-side quantitative comparisons of TBP and TRPO under identical conditions are scarce in the literature. The following tables synthesize available data to provide an overview of their performance characteristics. Researchers should note that extraction behavior is highly dependent on experimental conditions such as nitric acid concentration, solvent concentration, and temperature.

Table 1: Distribution Coefficients (Kd) for Selected Actinides

ActinideExtractant SystemAqueous PhaseKd ValueReference
U(VI)30% TBP in dodecane3 M HNO₃~10[4]
Pu(IV)30% TBP in dodecane3 M HNO₃~15[4]
Am(III)30% TBP in dodecane0.5 M HNO₃ + Salting Agents~1.2
U(VI)30% TRPO in kerosene1 M HNO₃>99% Extraction[3]
Pu(IV)30% TRPO in kerosene1 M HNO₃>99% Extraction[3]
Am(III)30% TRPO in kerosene1 M HNO₃>95% Extraction[3]

Table 2: Extraction Efficiency and Decontamination Factors (DF)

ProcessExtractantTarget Actinide(s)Decontamination Factor (DF)Reference
PUREX (typical)30% TBPU(VI), Pu(IV)High for most fission products
TRPO Process (Hot Test)30% TRPOTotal α-emitters588

Experimental Protocols

Protocol 1: Actinide Extraction using this compound (TBP)

This protocol outlines a general procedure for the solvent extraction of uranium and plutonium from a nitric acid solution using TBP, based on the principles of the PUREX process.[5]

1. Materials and Reagents:

  • Organic Phase: 30% (v/v) TBP in a suitable diluent (e.g., n-dodecane, kerosene).

  • Aqueous Feed: Nitric acid solution (typically 3-4 M HNO₃) containing dissolved uranium and plutonium.

  • Scrub Solution: Fresh nitric acid solution of similar concentration to the aqueous feed.

  • Stripping Solution for Pu: Dilute nitric acid (e.g., 0.5 M HNO₃) containing a reducing agent (e.g., ferrous sulfamate, hydroxylamine (B1172632) nitrate) to reduce Pu(IV) to the less extractable Pu(III).

  • Stripping Solution for U: Very dilute nitric acid (e.g., 0.01 M HNO₃).

2. Procedure:

  • Solvent Preparation: Prepare the 30% TBP/dodecane solution. It is often pre-equilibrated with nitric acid of the same concentration as the aqueous feed to prevent volume changes during extraction.
  • Extraction: Contact the aqueous feed solution with the organic phase at a defined phase ratio (e.g., 1:1 v/v) in a separatory funnel or mixer-settler. Agitate for a sufficient time (e.g., 10-30 minutes) to reach equilibrium. Allow the phases to separate. The organic phase, now loaded with U and Pu, is the upper layer.
  • Scrubbing: Separate the loaded organic phase and contact it with the scrub solution to remove co-extracted fission products.
  • Plutonium Stripping: Contact the scrubbed organic phase with the Pu stripping solution. The reducing agent will selectively transfer plutonium to the aqueous phase.
  • Uranium Stripping: Contact the remaining organic phase (now primarily containing uranium) with the U stripping solution to recover the uranium.
  • Analysis: Analyze the actinide concentration in the initial aqueous feed, the raffinate (aqueous phase after extraction), and the strip solutions using appropriate analytical techniques (e.g., ICP-MS, alpha spectrometry).

Protocol 2: Actinide Partitioning using Trialkyl Phosphine Oxide (TRPO)

This protocol describes a general procedure for the co-extraction of actinides from a high-level waste simulant using TRPO.

1. Materials and Reagents:

  • Organic Phase: 30% (v/v) TRPO in a suitable diluent (e.g., kerosene).

  • Aqueous Feed: Simulated high-level liquid waste (HLLW) adjusted to a specific nitric acid concentration (e.g., 1 M HNO₃).[3]

  • Scrub Solution: Fresh nitric acid solution (e.g., 1 M HNO₃).

  • Stripping Solution for Am(III)/Ln(III): Sodium Carbonate solution.[3]

  • Stripping Solution for Pu(IV)/Np(IV): Oxalic acid solution.

  • Stripping Solution for U(VI): Can be stripped with a complexing agent or a different strip solution depending on the process.

2. Procedure:

  • Solvent Preparation: Prepare the 30% TRPO/kerosene solution. Pre-equilibration with nitric acid is recommended.
  • Extraction: Contact the aqueous feed with the organic phase. Due to the high extraction power of TRPO, multiple stages may be required for efficient removal of actinides.
  • Scrubbing: Scrub the loaded organic phase with fresh nitric acid to remove co-extracted impurities.
  • Selective Stripping:
  • Contact the scrubbed organic phase with the sodium carbonate solution to strip trivalent actinides (Am) and lanthanides.
  • Subsequently, contact the organic phase with the oxalic acid solution to strip tetravalent actinides (Pu, Np).
  • Finally, strip the remaining hexavalent actinides (U) with an appropriate reagent.
  • Analysis: Determine the concentration of actinides and key fission products in all aqueous and organic streams to evaluate the performance of the separation.

Process Flow and Logic

The following diagrams illustrate the logical workflows for actinide extraction using TBP and TRPO.

TBP_Extraction_Workflow cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase (30% TBP in Dodecane) Aqueous_Feed Aqueous Feed (U(VI), Pu(IV), Fission Products in HNO₃) Extraction Extraction Aqueous_Feed->Extraction Raffinate Raffinate (Fission Products) Pu_Product Plutonium Product U_Product Uranium Product Solvent_In Fresh Solvent Solvent_In->Extraction Loaded_Solvent Loaded Solvent (U, Pu) Scrubbing Scrubbing Loaded_Solvent->Scrubbing Scrubbed_Solvent Scrubbed Solvent Pu_Stripping Pu Stripping (Reduction) Scrubbed_Solvent->Pu_Stripping U_Solvent U-Loaded Solvent U_Stripping U Stripping U_Solvent->U_Stripping Spent_Solvent Spent Solvent (for recycle) Extraction->Raffinate Extraction->Loaded_Solvent U & Pu Extracted Scrubbing->Scrubbed_Solvent Impurities Removed Pu_Stripping->Pu_Product Pu_Stripping->U_Solvent Pu Stripped U_Stripping->U_Product U_Stripping->Spent_Solvent U Stripped TRPO_Extraction_Workflow cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase (30% TRPO in Kerosene) Aqueous_Feed Aqueous Feed (Actinides, Lanthanides, Fission Products in HNO₃) Extraction Co-extraction Aqueous_Feed->Extraction Raffinate Raffinate (Fission Products) Am_Ln_Product Am(III) + Ln(III) Product Pu_Np_Product Pu(IV) + Np(IV) Product U_Product U(VI) Product Solvent_In Fresh Solvent Solvent_In->Extraction Loaded_Solvent Loaded Solvent (An, Ln) Scrubbing Scrubbing Loaded_Solvent->Scrubbing Scrubbed_Solvent Scrubbed Solvent Am_Ln_Stripping Am/Ln Stripping (Na₂CO₃) Scrubbed_Solvent->Am_Ln_Stripping Pu_Np_U_Solvent Pu, Np, U-Loaded Solvent Pu_Np_Stripping Pu/Np Stripping (Oxalic Acid) Pu_Np_U_Solvent->Pu_Np_Stripping U_Solvent U-Loaded Solvent U_Stripping U Stripping U_Solvent->U_Stripping Spent_Solvent Spent Solvent (for recycle) Extraction->Raffinate Extraction->Loaded_Solvent An & Ln Extracted Scrubbing->Scrubbed_Solvent Impurities Removed Am_Ln_Stripping->Am_Ln_Product Am_Ln_Stripping->Pu_Np_U_Solvent Am, Ln Stripped Pu_Np_Stripping->Pu_Np_Product Pu_Np_Stripping->U_Solvent Pu, Np Stripped U_Stripping->U_Product U_Stripping->Spent_Solvent U Stripped

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying Tributyl Phosphate in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Quantification of Tributyl Phosphate (B84403) (TBP)

The accurate quantification of tributyl phosphate (TBP), a widely used industrial chemical, in complex matrices is crucial for various applications, ranging from environmental monitoring to quality control in pharmaceutical formulations. This guide provides a comprehensive comparison of validated analytical methods for TBP determination, focusing on gas chromatography (GC) and high-performance liquid chromatography (HPLC) techniques. The performance of these methods is evaluated based on key validation parameters, and detailed experimental protocols are provided to assist researchers in selecting and implementing the most suitable method for their specific needs.

Comparative Analysis of Validated Methods

The selection of an appropriate analytical method for TBP quantification depends on several factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. The following tables summarize the performance characteristics of various validated methods for different matrices.

Table 1: Gas Chromatography (GC) Methods for TBP Quantification
ParameterGC-FID in Phospholipid Emulsion[1][2][3][4]GC-FPD for Air Samples (NIOSH 5034)[5][6]GC-TID in Organic Solvents[7][8]GC-FPD in Organic Solvents[7][8]
Linearity Range 50 - 150 µg/mL2 - 1000 µg per sampleUp to 2 ppmUp to 2 ppm
Accuracy (% Recovery) 95.5%Not explicitly stated, but recovery from spiked filters was 100.4%Poor accuracy and reproducibility below 5 ppmGood linearity up to 2 ppm
Precision (% RSD) System: 0.4% (sample), 1.2% (standard); Method: 0.9%Not explicitly stated5-30% error at 2 ppmGood repeatability
Limit of Detection (LOD) 0.2 µg/mLNot explicitly statedSub-ppm levelSub-ppm level
Limit of Quantitation (LOQ) 0.7 µg/mLNot explicitly statedNot explicitly statedNot explicitly stated
Matrix Phospholipid EmulsionAirn-dodecane, Chloroformn-dodecane, Chloroform
Table 2: High-Performance Liquid Chromatography (HPLC) Method for TBP Quantification
ParameterHPLC-RI in Aqueous Nitric Acid[7][8]
Linearity Range 2 - 20 ppm
Accuracy (% Recovery) Not explicitly stated
Precision (% RSD) Not explicitly stated
Limit of Detection (LOD) Up to 2 ppm
Limit of Quantitation (LOQ) Not explicitly stated
Matrix Aqueous Nitric Acid

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

GC-FID Method for TBP in Phospholipid Emulsion[1][2][3][4]

This method is suitable for the quantification of TBP in a complex pharmaceutical formulation.

Sample Preparation: A suitable amount of the phospholipid emulsion is accurately weighed and dissolved in a known volume of an appropriate organic solvent. The sample is then vortexed or sonicated to ensure complete dissolution of TBP.

Chromatographic Conditions:

  • Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Column: J&W DB-Wax capillary column (30 m x 0.53 mm, 1 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 2.0 mL/min

  • Injector Temperature: 210°C

  • Detector Temperature: 210°C

  • Oven Temperature: 210°C (isothermal)

  • Injection Volume: 3 µL

  • Split Ratio: 18.0/2.0

Validation: The method was validated for linearity, precision (system and method), accuracy, and limits of detection and quantitation.

GC-FPD Method for TBP in Air (NIOSH 5034)[5][6]

This method is designed for monitoring TBP levels in workplace air.

Sample Collection and Preparation:

  • Air is drawn through a 37-mm mixed cellulose (B213188) ester membrane filter (0.8-µm pore size) using a personal sampling pump at a flow rate of 1 to 3 L/min.

  • The filter and backup pad are transferred to a vial, and 10.0 mL of diethyl ether is added for desorption.

  • The sample is allowed to stand for at least 30 minutes with occasional agitation.

Chromatographic Conditions:

  • Instrument: Gas Chromatograph with a Flame Photometric Detector (FPD) with a phosphorus filter.

  • Detailed chromatographic conditions are to be set according to the manufacturer's recommendations.

Validation: The method was evaluated for precision and recovery.

HPLC-RI Method for TBP in Aqueous Nitric Acid[7][8]

This method is suitable for the direct analysis of TBP in aqueous solutions without the need for extraction.

Sample Preparation: Aqueous samples containing TBP in 4 M nitric acid are prepared. The samples are neutralized with an alkaline solution (e.g., sodium hydroxide) before injection to avoid column damage.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a Refractive Index (RI) detector.

  • Mobile Phase: A suitable isocratic system (details not specified in the source).

  • Flow Rate: 0.5 mL/min.

Performance: This method demonstrated good linearity in the range of 2-20 ppm for TBP in the aqueous phase.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the quantification of TBP using GC and HPLC.

GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Complex Matrix (e.g., Emulsion, Air, Soil, Water) Extraction Extraction (LLE, SPE, Desorption) Sample->Extraction Cleanup Clean-up (e.g., Filtration) Extraction->Cleanup Injection Injection Cleanup->Injection GC_Separation Gas Chromatographic Separation Injection->GC_Separation Detection Detection (FID, FPD, MS) GC_Separation->Detection Quantification Quantification Detection->Quantification

General workflow for TBP analysis using Gas Chromatography (GC).

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Complex Matrix (e.g., Aqueous Solution) Preparation Sample Preparation (e.g., Neutralization, Filtration) Sample->Preparation Injection Injection Preparation->Injection HPLC_Separation Liquid Chromatographic Separation Injection->HPLC_Separation Detection Detection (RI, UV) HPLC_Separation->Detection Quantification Quantification Detection->Quantification

General workflow for TBP analysis using High-Performance Liquid Chromatography (HPLC).

References

Confirming Tributyl Phosphate-Metal Complexes: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of stable complexes between tributyl phosphate (B84403) (TBP) and various metal ions is a cornerstone of numerous chemical processes, most notably in nuclear fuel reprocessing and rare-earth element separation. For researchers in these fields, as well as in drug development where metal-ligand interactions are crucial, the ability to definitively confirm and characterize these complexes is paramount. This guide provides a comparative overview of four primary spectroscopic techniques for this purpose: Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Raman Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

This document outlines the principles behind each technique, presents available experimental data for the characterization of TBP-metal complexes, and provides detailed experimental protocols to aid in the practical application of these methods.

At a Glance: Comparison of Spectroscopic Techniques

TechniquePrincipleKey Observable ChangeAdvantagesLimitations
FTIR Spectroscopy Measures the absorption of infrared radiation, exciting molecular vibrations.Shift in the P=O stretching frequency upon coordination to a metal ion.Sensitive to changes in bond strength, relatively simple and fast.Can be sensitive to water and other components in the sample matrix.
NMR Spectroscopy Probes the magnetic properties of atomic nuclei.Change in the ³¹P chemical shift of the phosphate group upon complexation.Provides detailed structural information and can quantify binding.Can be complex to interpret, especially with paramagnetic metals.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light.Shifts in vibrational modes, particularly those involving the P=O and metal-oxygen bonds.Less interference from water, can provide complementary information to FTIR.Raman scattering is a weak phenomenon, requiring sensitive instrumentation.
UV-Vis Spectroscopy Measures the absorption of ultraviolet and visible light due to electronic transitions.Appearance of new absorption bands or shifts in existing bands upon complex formation.Useful for determining complex stoichiometry and concentration.Not all metal-TBP complexes have distinct UV-Vis absorption features.

Data Presentation: Spectroscopic Signatures of TBP-Metal Complexation

The formation of a coordinate bond between the phosphoryl oxygen of TBP and a metal ion leads to a perturbation of the electronic environment and vibrational modes of the TBP molecule. These changes are observable through various spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

The most significant indicator of TBP-metal complexation in FTIR spectroscopy is the shift of the P=O stretching vibration (ν(P=O)) to a lower wavenumber (red shift). This shift is a direct consequence of the weakening of the P=O double bond as electron density is donated to the metal ion.

Table 1: Representative Shifts in P=O Stretching Frequency upon Complexation

ComplexFree TBP ν(P=O) (cm⁻¹)Complexed TBP ν(P=O) (cm⁻¹)Shift (Δν, cm⁻¹)Reference
TBP-HNO₃~1280~1216~64[1]
TBP-U(VI)~1276Not specifiedShift to lower wavenumber[1]
TBP-Th(IV)~1276Not specifiedShift to lower wavenumber[1]

Note: Specific shift values for a wide range of metal complexes are not consistently reported in a single source. The magnitude of the shift generally correlates with the strength of the metal-TBP interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is particularly sensitive to the chemical environment of the phosphorus atom in TBP. Complexation with a metal ion causes a change in the electron density around the phosphorus nucleus, resulting in a shift in its resonance frequency (chemical shift).

Table 2: Representative ³¹P NMR Chemical Shift Data

SystemChemical Shift (δ, ppm)ObservationReference
Thorium-Phosphorus Complexes-144.1 to 553.5Chemical shift is highly sensitive to the nature of the Th-P bond.[2]
Lanthanide Phosphide Complexes-259.21 (Sm) to 2570.14 (Nd)Significant shifts observed upon complexation with paramagnetic lanthanide ions.[3][4]
TBP in various solventsVariesThe ³¹P chemical shift of TBP is sensitive to solvent polarity.[5]
Raman Spectroscopy

Raman spectroscopy provides information on the vibrational modes of the TBP-metal complex. The formation of the metal-oxygen bond and the associated changes in the TBP molecule can be observed as shifts in the Raman bands.

Table 3: Key Raman Bands for TBP and its Complexes

SpeciesWavenumber (cm⁻¹)AssignmentReference
TBP~773, 815, 833P-O and C-O vibrations[6]
TBP~910P-O-C vibration[6]
Nitrate (NO₃⁻)~1045-1049ν₁ symmetric stretch[7]
Fe-TBP Complex~333Fe-O stretch[8]
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to confirm complex formation if the resulting complex has a distinct absorption in the UV-Vis region. This technique is particularly useful for determining the stoichiometry of the complex using methods like the mole-ratio method.

Table 4: UV-Vis Absorption Maxima for Selected TBP-Metal Complexes

Metal IonLigandλ_max (nm)CommentsReference
Fe(III)TBP~360Peak position shifts with varying Fe concentration.[6]
Holmium(III)TBPVariesUsed for mole-ratio titration to determine stoichiometry.[9]
Neodymium(III)TBPVariesForms a 1:4 complex.[9]

Note: Many TBP-metal complexes, particularly with lanthanides and actinides, may not have strong, distinct absorption bands in the UV-Vis spectrum, limiting the general applicability of this technique for qualitative confirmation.

Experimental Protocols

The following sections provide generalized protocols for each spectroscopic technique. Researchers should adapt these methods based on their specific instrumentation, sample matrix, and the metal ion of interest.

FTIR Spectroscopy Protocol (ATR Method)

Attenuated Total Reflectance (ATR)-FTIR is a convenient method for analyzing liquid samples.

1. Materials and Reagents:

  • FTIR spectrometer with an ATR accessory (e.g., diamond or ZnSe crystal).

  • Tributyl phosphate (TBP), analytical grade.

  • Organic diluent (e.g., dodecane, kerosene), spectroscopic grade.

  • Metal salt of interest (e.g., uranyl nitrate, thorium nitrate).

  • Nitric acid (if studying extraction from acidic media).

  • Pipettes and vials.

2. Sample Preparation:

  • Prepare a solution of TBP in the organic diluent (e.g., 30% v/v TBP in dodecane).

  • Prepare an aqueous solution of the metal salt at a known concentration. Adjust the acidity if necessary.

  • To prepare the TBP-metal complex, perform a liquid-liquid extraction by vigorously mixing equal volumes of the organic TBP solution and the aqueous metal salt solution for a set time (e.g., 10-15 minutes).

  • Allow the phases to separate and carefully collect the organic phase containing the TBP-metal complex.

3. FTIR Measurement:

  • Record a background spectrum of the clean, dry ATR crystal.

  • Apply a small drop of the organic phase (either the fresh TBP solution or the metal-loaded organic phase) onto the ATR crystal.

  • Acquire the FTIR spectrum over the desired range (e.g., 4000-650 cm⁻¹).

  • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and dry it before the next measurement.

4. Data Analysis:

  • Compare the spectrum of the metal-loaded TBP solution with that of the free TBP solution.

  • Identify the shift in the P=O stretching vibration band (typically around 1280 cm⁻¹ for free TBP) to a lower wavenumber.

³¹P NMR Spectroscopy Protocol

1. Materials and Reagents:

  • NMR spectrometer equipped with a phosphorus probe.

  • NMR tubes.

  • Deuterated solvent (e.g., CDCl₃, C₆D₆).

  • This compound (TBP).

  • Metal salt of interest.

  • Internal or external reference standard (e.g., 85% H₃PO₄).

2. Sample Preparation:

  • For Titration Studies: Prepare a stock solution of TBP in the chosen deuterated solvent. Prepare a stock solution of the metal salt in the same solvent if soluble, or in a compatible solvent.

  • In an NMR tube, place a known concentration of the TBP solution.

  • Acquire a ³¹P NMR spectrum of the free TBP.

  • Incrementally add small aliquots of the metal salt solution to the NMR tube, acquiring a ³¹P NMR spectrum after each addition.

3. NMR Measurement:

  • Tune and match the phosphorus probe for each sample.

  • Acquire ³¹P NMR spectra, typically with proton decoupling to simplify the spectrum. For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[6]

  • Ensure a sufficient relaxation delay between scans for accurate integration if quantitative measurements are desired.

4. Data Analysis:

  • Reference the spectra to the standard (H₃PO₄ at 0 ppm).

  • Track the change in the ³¹P chemical shift of TBP as a function of the metal-to-ligand molar ratio.

  • The magnitude of the shift provides information on the extent of complexation.

Raman Spectroscopy Protocol

1. Materials and Reagents:

  • Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm).

  • Sample holder (e.g., quartz cuvette, NMR tube).

  • TBP-metal complex solution prepared as described in the FTIR protocol.

2. Raman Measurement:

  • Place the sample in the sample holder and position it in the spectrometer's sample compartment.

  • Focus the laser onto the sample.

  • Acquire the Raman spectrum over the desired spectral range, ensuring to include the regions where key vibrations are expected.

  • Optimize the laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample degradation.

3. Data Analysis:

  • Compare the Raman spectrum of the TBP-metal complex with the spectrum of free TBP.

  • Identify shifts in the vibrational bands of TBP and the appearance of new bands corresponding to the metal-oxygen bond.

UV-Vis Spectrophotometry Protocol (Mole-Ratio Method)

This method is used to determine the stoichiometry of the TBP-metal complex.

1. Materials and Reagents:

  • UV-Vis spectrophotometer.

  • Matched quartz cuvettes.

  • Stock solution of the metal ion of known concentration.

  • Stock solution of TBP of the same concentration as the metal ion solution.

  • Solvent transparent in the wavelength range of interest.

2. Sample Preparation:

  • Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of TBP.

  • Alternatively, for the method of continuous variations (Job's plot), prepare a series of solutions where the total molar concentration of metal and TBP is constant, but their mole fractions vary.

  • Allow the solutions to equilibrate.

3. UV-Vis Measurement:

  • Scan the UV-Vis spectrum of one of the complex solutions to determine the wavelength of maximum absorbance (λ_max) of the complex.

  • Measure the absorbance of each prepared solution at this λ_max.

4. Data Analysis:

  • Plot the absorbance versus the mole ratio of TBP to the metal ion.

  • The plot will typically show two linear regions with different slopes. The intersection of these lines corresponds to the stoichiometry of the complex.[10][11]

Logical Workflow for Complex Confirmation

The following diagram illustrates a typical workflow for the spectroscopic confirmation and characterization of TBP-metal complexes.

TBP_Metal_Complex_Confirmation cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation cluster_conclusion Conclusion prep Prepare TBP and Metal Solutions extract Liquid-Liquid Extraction prep->extract separate Separate Organic Phase extract->separate ftir FTIR Spectroscopy separate->ftir nmr NMR Spectroscopy separate->nmr raman Raman Spectroscopy separate->raman uvvis UV-Vis Spectroscopy separate->uvvis confirm Confirm Complex Formation (e.g., P=O shift) ftir->confirm structure Elucidate Structure (e.g., NMR shifts) nmr->structure raman->confirm stoich Determine Stoichiometry (e.g., UV-Vis titration) uvvis->stoich report Characterized TBP-Metal Complex confirm->report structure->report stoich->report

Workflow for TBP-Metal Complex Confirmation.

This guide provides a foundational understanding of the application of key spectroscopic techniques for the confirmation of TBP-metal complexes. For more in-depth analysis and characterization, a combination of these techniques is often required, along with other analytical methods such as mass spectrometry and X-ray absorption spectroscopy.

References

comparing the extraction efficiency of tributyl phosphate in different aliphatic and aromatic diluents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Extraction Efficiency of Tributyl Phosphate (B84403) in Aliphatic and Aromatic Diluents

For researchers and professionals in drug development and chemical sciences, the choice of diluent for solvent extraction processes using tributyl phosphate (TBP) is a critical parameter that can significantly influence extraction efficiency, phase behavior, and overall process economics. This guide provides an objective comparison of the performance of TBP in common aliphatic and aromatic diluents, supported by experimental data and detailed protocols.

General Comparison: Aliphatic vs. Aromatic Diluents

The selection of a diluent for use with TBP is a balance of several factors, including extraction efficiency, phase separation time, cost, and safety.[1] Generally, a trade-off exists between extraction efficiency and phase disengagement time when comparing aliphatic and aromatic diluents.

  • Aliphatic Diluents (e.g., kerosene (B1165875), dodecane, n-hexane) typically provide the highest extraction efficiencies for metal ions when complexed with TBP.[1][2] This is often attributed to weaker interactions between the aliphatic solvent and the TBP molecules, leaving more "free" TBP available to complex with the target solute in the aqueous phase.[1][2] However, systems with aliphatic diluents can sometimes be more prone to the formation of a third phase, which is a significant operational concern, particularly in nuclear fuel reprocessing.[2]

  • Aromatic Diluents (e.g., toluene, xylene, benzene) tend to exhibit lower extraction efficiencies compared to their aliphatic counterparts.[1][2] This is thought to be due to stronger interactions between the aromatic diluent and the TBP extractant, which reduces the activity of the TBP.[1][2] Conversely, aromatic diluents often lead to shorter phase disengagement times, which can be advantageous in industrial-scale continuous processes.[1][2]

It is important to note that at high concentrations of salting-out agents (like nitrate (B79036) ions) in the aqueous feed, the differences in extraction efficiency between aliphatic and aromatic diluents can become less pronounced.[1][2]

Data on Extraction Efficiency

The following table summarizes representative data on the performance of TBP in various diluents for the extraction of different solutes. The distribution coefficient (D) or extraction percentage (%E) is a common measure of extraction efficiency.

Solute/AnalyteTBP ConcentrationDiluent TypeDiluentDistribution Coefficient (D) / % ExtractionNotes
Neodymium(III)1 mol L⁻¹AliphaticVariousHighest EfficiencyExtraction efficiencies were highest for aliphatic diluents, slightly lower for mixed aliphatic-aromatic, and much lower for aromatic diluents.[1]
Neodymium(III)1 mol L⁻¹AromaticVariousLowest EfficiencyPoorer extraction efficiencies of aromatic diluents may be due to stronger interactions of the diluent with water and/or the extractant.[1]
Polonium0.1 mol dm⁻³AromaticTolueneD < 0.01Very low extraction observed from HNO₃ solutions.[3]
Polonium0.1 mol dm⁻³AliphaticCyclohexaneD ≈ 0.42 (from 8M HCl)Higher extraction than with toluene, especially from concentrated HCl solutions.[3]
Acrylic Acid0.366–1.464 mol kg⁻¹AromaticBenzene (B151609)Max %E = 88.60%, D = 7.772Maximum extraction efficacy was found with benzene as the diluent.[4]
Gallic Acid1.4609 kmol m⁻³AliphaticKerosene/Decane (B31447)> 90% ExtractionTBP with a higher concentration in a less viscous diluent like kerosene or decane is suggested for efficient extraction.[5]
Nitric Acid & Acetic Acid30% TBPAliphaticOdorless Kerosene (OK)D (HNO₃) ≈ 0.1-0.25TBP in kerosene shows relatively low extraction efficiency for nitric acid.[6]

Experimental Protocols

A generalized experimental protocol for determining the extraction efficiency of a metal ion from an aqueous solution using TBP in a selected diluent is provided below.

Protocol: Batch Solvent Extraction of a Metal Ion[7]
  • Preparation of the Organic Phase:

    • Prepare the desired concentration of TBP in the chosen diluent (e.g., 30% TBP in dodecane).

    • For instance, to create a 30% (v/v) solution, mix 30 mL of TBP with 70 mL of the diluent in a volumetric flask.[7]

  • Preparation of the Aqueous Phase (Feed):

    • Dissolve a known quantity of the metal salt (e.g., a nitrate salt) in deionized water to achieve the target concentration.

    • Adjust the acidity of the aqueous solution to the desired level, typically using nitric acid. For example, to prepare a 1 M HNO₃ solution, carefully add the required amount of concentrated HNO₃ to deionized water and dilute to the final volume.[7]

  • Extraction Procedure:

    • Place equal volumes of the prepared aqueous and organic phases into a separatory funnel (e.g., 20 mL of each for a 1:1 phase ratio).[7]

    • Shake the funnel vigorously for a predetermined time (e.g., 5 minutes) to ensure thorough mixing and to allow the system to reach equilibrium.[7][8] A mechanical shaker can be used for consistency.[7]

    • Allow the two phases to separate completely. The less dense organic phase will typically be the top layer.[7]

    • Carefully separate the two phases, collecting the aqueous phase (raffinate) and the organic phase (loaded solvent) into separate, labeled containers.[7]

  • Stripping Procedure (Back-Extraction):

    • To recover the extracted metal, the loaded organic phase is contacted with a suitable stripping solution (e.g., deionized water or a dilute acid solution).[7]

    • The mixture is shaken to transfer the metal ion back into the new aqueous phase.[7]

    • The phases are allowed to separate, and the resulting aqueous strip solution (containing the purified metal) and the stripped organic phase are collected. The stripped TBP can often be recycled.[7]

  • Analysis:

    • Determine the concentration of the metal in the initial aqueous feed, the raffinate, and the loaded organic phase using a suitable analytical technique (e.g., ICP-MS, AAS, UV-Vis spectroscopy).

    • Calculate the distribution ratio (D) and the extraction percentage (%E) using the following formulas:[7]

      • Distribution Ratio (D): D = [Metal Concentration in Organic Phase] / [Metal Concentration in Aqueous Phase] at equilibrium.

      • Extraction Percentage (%E): %E = (D / (D + Vaq/Vorg)) * 100, where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the batch solvent extraction experiment described above.

G cluster_prep Phase Preparation cluster_process Extraction & Separation cluster_analysis Analysis & Calculation A Prepare Aqueous Phase (Metal Salt + Acid) C Combine Phases in Separatory Funnel A->C B Prepare Organic Phase (TBP + Diluent) B->C D Shake to Reach Equilibrium C->D E Allow Phases to Separate D->E F Collect Aqueous Phase (Raffinate) E->F G Collect Organic Phase (Loaded Solvent) E->G H Analyze Metal Concentration in Raffinate F->H I Analyze Metal Concentration in Loaded Solvent G->I J Calculate Distribution Ratio (D) and %E H->J I->J

Caption: Workflow for a typical batch solvent extraction experiment.

References

assessing the advantages and disadvantages of tributyl phosphate over other commercial extractants

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Tributyl Phosphate (B84403) and Alternative Commercial Extractants

Tributyl phosphate (TBP) is an organophosphorus compound that has been extensively utilized as a commercial extractant for decades, particularly in nuclear fuel reprocessing and hydrometallurgy.[1][2] Its efficacy is rooted in its ability to form stable, neutral complexes with metal nitrates, which are selectively dissolved into an organic diluent.[3] However, operational challenges and environmental concerns have spurred the development of alternative extractants. This guide provides an objective comparison of TBP's performance against other commercial extractants, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.

Advantages of this compound (TBP)

TBP has remained a cornerstone in solvent extraction due to a combination of favorable properties:

  • High Selectivity: TBP exhibits remarkable selectivity for actinides like uranium and plutonium, as well as certain rare earth elements, which is fundamental to its role in nuclear reprocessing methods like the PUREX process.[1][4]

  • Proven Efficacy: As a widely used extractant, its performance and characteristics are extensively documented, providing a reliable baseline for process development.[4][5]

  • Chemical Stability and Recyclability: TBP demonstrates good operational stability and can be regenerated and reused through multiple extraction cycles, which reduces chemical waste and operational costs.[1]

  • Effective Phase Separation: When diluted, typically with kerosene (B1165875) or dodecane, TBP generally provides good phase separation from the aqueous solution.[4][6]

Disadvantages of this compound (TBP)

Despite its advantages, TBP possesses several drawbacks that can impact process efficiency and safety:

  • Chemical and Radiolytic Degradation: TBP is susceptible to degradation through hydrolysis (in the presence of strong acids or bases) and radiolysis (under high radiation).[1][5][6] This degradation forms acidic byproducts, primarily dibutyl phosphoric acid (HDBP) and monobutyl phosphoric acid (H₂MBP).[4][6]

  • Process Complications from Degradation Products: The formation of HDBP and H₂MBP is a significant issue, as these products can form stable complexes with fission products and actinides (e.g., Zr, Pu, Th), leading to decreased decontamination efficiency, incomplete stripping of valuable metals, and potential losses.[4][6]

  • Third Phase Formation: Under high metal and acid loading, particularly with tetravalent ions like Pu(IV), Th(IV), and Zr(IV), the TBP-metal complexes can exhibit limited solubility in the organic diluent, leading to the formation of a second organic phase, known as the "third phase."[6][7] This complicates operations and can lead to solvent losses.

  • Toxicity and Environmental Impact: TBP is considered toxic and poses risks to aquatic ecosystems if released without treatment.[1][8] Prolonged exposure can cause skin, eye, and respiratory irritation.[1][8][9] It is not readily biodegradable.[1]

Performance Comparison with Alternative Extractants

Research into alternatives for TBP aims to mitigate its disadvantages, focusing on improved stability, reduced aqueous solubility, and resistance to third phase formation. Key alternatives include higher homologues of TBP and other organophosphorus compounds.

Tri-iso-amyl Phosphate (TiAP or TAP)

As a higher homologue of TBP, TiAP has been investigated as a promising alternative. Studies show it retains many of TBP's benefits while mitigating some of its key disadvantages.[4]

  • Advantages over TBP: TiAP demonstrates better resistance to acid hydrolysis due to its branched alkyl chains and has lower solubility in the aqueous phase.[4][10] It has been found to be a better extractant than TBP and Tri-n-hexyl phosphate (THP) based on acid uptake values.[4][11] Furthermore, the extraction of fission product contaminants is almost negligible, even at high nitric acid concentrations.[4][11]

  • Extraction Performance: For certain rare earth elements like Samarium (Sm(III)), TiAP shows a higher distribution ratio and extraction efficiency compared to TBP under similar conditions.[12]

Tri-n-hexyl Phosphate (THP) and Tri(2-ethylhexyl) Phosphate (TEHP)

These longer-chain phosphates offer specific advantages, primarily related to solubility and stability.

  • Advantages over TBP: Both THP and TEHP have negligible solubility in the aqueous phase and a reduced tendency for third phase formation.[7][13] The branched structure of TEHP, in particular, makes it significantly more stable against acid hydrolysis than TBP.[7] They also exhibit stronger extraction power for uranium and plutonium.[7][13]

  • Disadvantages: A key drawback is that the extracted metals are more difficult to strip from THP and TEHP.[13] Their phase separation properties are also inferior to those of TBP, often requiring use at lower concentrations.[7][13]

Dialkylalkyl Phosphonates

Compounds like dibutylpropyl phosphonate (B1237965) (DBPrP) and dibutylpentyl phosphonate (DBPeP) have also been explored. The primary difference from phosphates is the direct carbon-phosphorus bond, which increases the basicity of the phosphoryl oxygen. This structural change leads to a stronger complexing ability.

  • Advantages over TBP: The increased basicity enhances the uptake of actinides, resulting in significantly larger distribution coefficient values compared to TBP for U(VI) and Th(IV).[14]

Quantitative Data Summary

The following tables summarize the comparative performance data for TBP and alternative extractants based on available experimental results.

Table 1: Physicochemical Property Comparison

PropertyThis compound (TBP)Tri-iso-amyl Phosphate (TiAP)Tri-n-hexyl Phosphate (THP)
Molecular Formula C₁₂H₂₇O₄PC₁₅H₃₃O₄PC₁₈H₃₉O₄P
Molecular Weight 266.31 g/mol [5]308 g/mol [11]350 g/mol [11]
Density ~0.973 g/cm³[5]--
Boiling Point 289 °C (decomposes)[5]--
Aqueous Solubility ~400 mg/L[5]Lower than TBP[10]Negligible[13]
Degradation Susceptible to acid/base hydrolysis and radiolysis[5]More resistant to acid hydrolysis than TBP[4][10]THP is similar to TBP; TEHP is much more stable[7]
Third Phase Tendency Occurs with Th, Zr, Pu at high loading[6][7]-Less tendency than TBP[7][13]

Table 2: Extraction Performance Data for Rare Earth Elements (REEs)

Metal IonExtractant SystemAqueous PhaseExtraction (%E)Reference
Neodymium (Nd)3.65 mol L⁻¹ TBP0.63 mol L⁻¹ H⁺~95%[3][15]
Cerium (Ce)3.65 mol L⁻¹ TBP0.63 mol L⁻¹ H⁺~90%[3][15]
Lanthanum (La)3.65 mol L⁻¹ TBP0.63 mol L⁻¹ H⁺~87%[15]
Samarium (Sm)1.1 M TBP in dodecane3.0 M HNO₃Dₛₘ ≈ 1.5[12]
Samarium (Sm)1.1 M TiAP in dodecane3.0 M HNO₃Dₛₘ ≈ 2.0[12]

Dₛₘ: Distribution ratio of Samarium.

Experimental Protocols

General Protocol for Laboratory-Scale Metal Extraction

This protocol outlines a general method for a batch extraction of a metal ion from an aqueous nitrate (B79036) solution using an organophosphorus extractant like TBP.[3]

1. Materials and Reagents:

  • Organic Phase: this compound (TBP) or alternative extractant (e.g., TiAP), analytical grade.

  • Diluent: An inert hydrocarbon such as kerosene, dodecane, or n-hexane.

  • Aqueous Phase: Metal salt (e.g., uranyl nitrate, neodymium nitrate).

  • Acid: Concentrated nitric acid (HNO₃).

  • Water: Deionized water.

  • Equipment: Separatory funnels, vortex mixer, mechanical shaker, pH meter, analytical instrumentation for metal concentration measurement (e.g., ICP-MS, UV-Vis Spectrophotometer).

2. Preparation of Solutions:

  • Organic Phase Preparation: Prepare the desired concentration of the extractant in the chosen diluent (e.g., 30% v/v TBP in kerosene). To achieve this, mix 30 mL of TBP with 70 mL of kerosene in a volumetric flask.

  • Aqueous Feed Preparation: Dissolve a known quantity of the metal salt in deionized water. Adjust the acidity to the desired molarity by adding concentrated nitric acid.

3. Extraction Procedure:

  • Pre-equilibration: Before extraction, pre-equilibrate the organic phase by contacting it with an aqueous solution of nitric acid of the same concentration as the feed solution. This step ensures that the acid concentration in the aqueous phase does not change significantly during metal extraction.

  • Contacting: Add equal volumes of the prepared organic phase and the aqueous feed solution to a separatory funnel.

  • Mixing: Shake the separatory funnel vigorously for a predetermined contact time (e.g., 30 minutes) using a mechanical shaker to ensure the system reaches equilibrium.[12]

  • Phase Separation: Allow the two phases to disengage completely. The denser phase (typically aqueous) will settle at the bottom.

  • Sampling: Carefully separate the two phases. Collect samples from both the aqueous (raffinate) and organic phases for analysis.

4. Analysis:

  • Determine the concentration of the metal ion in the initial aqueous feed, the raffinate, and the organic phase (after back-extraction/stripping into a suitable aqueous solution if necessary).

  • Calculate the Distribution Ratio (D) and the Percentage Extraction (%E) using the following formulas:

    • D = [Metal]ₒᵣg / [Metal]ₐq

    • %E = (D / (D + Vₐq / Vₒᵣg)) * 100 (where Vₐq and Vₒᵣg are the volumes of the aqueous and organic phases, respectively).

Visualizations

Solvent_Extraction_Workflow start_end start_end process process io io analysis analysis A Aqueous Feed (Metal + Acid) C Extraction (Contacting & Mixing) A->C B Organic Phase (Extractant + Diluent) B->C D Phase Separation C->D E Loaded Organic Phase D->E Metal transfers to organic F Raffinate (Aqueous Waste) D->F L Analysis (Calculate D & %E) D->L G Scrubbing (Impurity Removal) E->G H Stripping (Metal Recovery) G->H I Stripped Organic (Solvent) H->I J Purified Metal Product H->J K Solvent Regeneration & Recycle I->K K->B

Caption: General workflow for a solvent extraction process.

TBP_Degradation reactant reactant product product condition condition TBP This compound (TBP) Degradation Hydrolysis or Radiolysis TBP->Degradation HDBP Dibutyl Phosphoric Acid (HDBP) + Butanol Degradation2 Further Degradation HDBP->Degradation2 H2MBP Monobutyl Phosphoric Acid (H2MBP) + Butanol Degradation->HDBP Degradation2->H2MBP

Caption: Degradation pathway of TBP via hydrolysis or radiolysis.

Extractant_Comparison center TBP (Baseline) Degradation Degradation to HDBP center->Degradation Disadvantage ThirdPhase Third Phase Formation center->ThirdPhase Disadvantage Solubility Aqueous Solubility center->Solubility Disadvantage TiAP TiAP / TAP TiAP->center Higher Stability Lower Solubility TEHP TEHP TEHP->center Much Higher Stability Lower 3rd Phase Risk THP THP THP->center Lower 3rd Phase Risk Lower Solubility Phosphonates Phosphonates Phosphonates->center Higher Extraction Power

Caption: Logical comparison of TBP and its alternatives.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the Quantification of Tributyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of substances like tributyl phosphate (B84403) (TBP) is critical for ensuring product quality and safety. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantification of TBP. We present a summary of their performance based on available experimental data, detailed methodologies, and visual workflows to aid in method selection and implementation.

Tributyl phosphate is an organophosphorus compound used in various industrial applications, including as a plasticizer, a solvent in nuclear reprocessing, and an anti-foaming agent.[1] Its presence in pharmaceutical formulations, often as a leachable from plastic components, necessitates sensitive and reliable quantification methods. Both HPLC and GC are powerful chromatographic techniques capable of separating and quantifying TBP, but they operate on different principles, making each suitable for different analytical challenges.

Performance Comparison: HPLC vs. GC for this compound Analysis

The choice between HPLC and GC for TBP quantification depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. While GC is often considered the method of choice for volatile and semi-volatile compounds like TBP, HPLC offers advantages for non-volatile or thermally labile compounds and can be adapted for analytes lacking a strong UV chromophore.

ParameterHPLC with Refractive Index (RI) DetectionGas Chromatography with Flame Ionization Detection (GC-FID)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase.
Linearity Range Up to 2 ppm[2]50 to 150% of 100 µg/mL (50 - 150 µg/mL)[3]
Limit of Detection (LOD) ~2 ppm[2]0.2 µg/mL[3]
Limit of Quantitation (LOQ) Not explicitly stated, but quantifiable at 2 ppm[2]0.7 µg/mL[3]
Precision (%RSD) Not explicitly statedSystem Precision: 0.4% - 1.2% Method Precision: 0.9% - 1.0%[3]
Accuracy (% Recovery) Not explicitly statedNot explicitly stated in the primary source, but implied to be good.
Detector Refractive Index (RI)Flame Ionization Detector (FID)
Reported Issues Less sensitive than GC detectors.Performance of some GC detectors (TID and FPD) can deteriorate due to fouling.[2] Poor reproducibility below 5 ppm for GC-FPD has been reported.[4]
Sample Matrix Suitability Well-suited for direct analysis of aqueous phases.[2]Suitable for organic phases and samples where TBP can be extracted into a volatile solvent.

Experimental Protocols

Below are detailed methodologies for both an HPLC-RI and a GC-FID method for the quantification of this compound, based on published studies.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

This method is suitable for the direct determination of TBP in aqueous solutions.

Instrumentation and Conditions: [4]

ParameterSpecification
Instrument High-Performance Liquid Chromatograph
Detector Refractive Index (RI) Detector
Column Reverse phase C-18 column (250 mm length)
Mobile Phase Acetonitrile: Demineralised water (70:30 v/v)
Flow Rate 0.5 mL/min
Injection Volume 20 µL loop injector

Sample Preparation: [4]

Standard aqueous solutions of known TBP concentrations are prepared in 4 M nitric acid. Prior to injection, the acidic samples are neutralized with 1 mol/dm³ sodium hydroxide (B78521) to prevent damage to the stationary phase of the column.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method has been validated for the assay of TBP in a phospholipid emulsion and is suitable for samples where TBP can be dissolved in a volatile organic solvent.

Instrumentation and Conditions: [3]

ParameterSpecification
Instrument Gas Chromatograph
Detector Flame Ionization Detector (FID)
Column J&W DB-Wax capillary column (30 m x 0.53 mm, 1 µm film thickness)
Carrier Gas Helium
Column Flow 2.0 mL/min
Injector Temperature 210 °C
Detector Temperature 210 °C
Oven Temperature 210 °C (isothermal)
Split Ratio 18.0/2.0
Injection Volume 3 µL

Sample Preparation:

The sample preparation involves dissolving the sample containing TBP in a suitable volatile solvent to achieve a concentration within the validated linearity range (e.g., around 100 µg/mL).

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using the described HPLC and GC methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RI Analysis cluster_data Data Processing Sample Aqueous Sample Containing TBP Neutralize Neutralization (if acidic) Sample->Neutralize HPLC HPLC System Neutralize->HPLC Inject Column C18 Column HPLC->Column Separation Detector RI Detector Column->Detector Detection Data Data Acquisition & Processing Detector->Data Quant Quantification Data->Quant

HPLC-RI workflow for TBP quantification.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-FID Analysis cluster_data_gc Data Processing SampleGC Sample Containing TBP Dissolve Dissolution in Volatile Solvent SampleGC->Dissolve GC GC System Dissolve->GC Inject Vaporize Vaporization GC->Vaporize ColumnGC DB-Wax Column Vaporize->ColumnGC Separation DetectorGC FID Detector ColumnGC->DetectorGC Detection DataGC Data Acquisition & Processing DetectorGC->DataGC QuantGC Quantification DataGC->QuantGC

GC-FID workflow for TBP quantification.

Discussion and Recommendations

Gas Chromatography (GC-FID) is a highly sensitive and robust method for the quantification of this compound, particularly for samples in organic matrices. The validation data demonstrates excellent precision and low limits of detection and quantitation.[3] However, for some GC detectors, such as Thermionic Detectors (TID) and Flame Photometric Detectors (FPD), issues with fouling and decreased performance have been noted.[2] Furthermore, poor reproducibility of GC-FPD at concentrations below 5 ppm has been reported, which could be a limitation for trace analysis.[4]

High-Performance Liquid Chromatography (HPLC) offers a viable alternative, especially for the direct analysis of TBP in aqueous solutions without the need for extensive sample preparation like extraction.[2] The use of a Refractive Index (RI) detector allows for the quantification of TBP, which lacks a strong UV chromophore. However, HPLC-RI is generally less sensitive than GC-FID, with a reported detection limit of around 2 ppm.[2]

For analyses requiring higher sensitivity by HPLC, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) could be considered. These detectors are suitable for non-volatile and semi-volatile compounds that do not possess a UV chromophore and can offer improved sensitivity over RI detection.[5][6] Another potential HPLC-based approach is the use of indirect UV detection , where a UV-absorbing compound is added to the mobile phase, and the analyte is detected as a negative peak.[7]

  • For high sensitivity and analysis of TBP in organic matrices, GC-FID is a well-validated and powerful technique.

  • For the direct analysis of TBP in aqueous samples, HPLC-RI provides a simpler workflow, albeit with lower sensitivity.

  • For applications demanding higher sensitivity than HPLC-RI without resorting to GC, exploring HPLC with ELSD, CAD, or indirect UV detection is recommended.

Cross-validation of results between two orthogonal methods, such as HPLC and GC, is a robust approach to ensure the accuracy and reliability of the data, particularly in a regulatory environment.

References

A Comparative Investigation of Tributyl Phosphate and tert-Butyl Phosphate as Metal Extractants

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the profound impact of isomeric structure on metal extraction efficiency.

In the realm of solvent extraction, the choice of an appropriate extractant is paramount to achieving efficient and selective separation of metal ions. This guide provides a detailed comparison of two isomeric organophosphate compounds: tributyl phosphate (B84403) (TBP) and tert-butyl phosphate (t-BP). While structurally similar, their efficacy as metal extractants differs dramatically. This analysis is supported by established chemical principles and available experimental data, primarily focusing on the well-documented performance of TBP and the theoretically predicted behavior of t-BP.

Executive Summary

Tributyl phosphate is a widely utilized and highly effective extractant for a range of metals, particularly actinides and lanthanides, finding extensive application in the nuclear industry and hydrometallurgy.[1][2][3][4] Its linear butyl chains allow for efficient coordination with metal ions. In stark contrast, tert-butyl phosphate is not considered a viable extractant for most practical applications.[5] The significant steric hindrance imposed by its bulky tert-butyl groups severely impedes its ability to form stable complexes with metal ions, drastically reducing its extraction efficiency.[5] Consequently, while extensive experimental data and protocols are available for TBP, information on t-BP's performance as a metal extractant is virtually non-existent in scientific literature, with its ineffectiveness being inferred from fundamental chemical principles.[5]

Data Presentation: A Comparative Overview

Due to the scarcity of experimental data for tert-butyl phosphate as a metal extractant, this table contrasts the established properties and performance of this compound with the inferred characteristics of its isomer based on structural considerations.

FeatureThis compound (TBP)tert-Butyl Phosphate (t-BP)
Extraction Capability Widely used for extracting actinides (e.g., U, Pu), lanthanides, and other metals.[1][5]Not established as a practical extractant.[5]
Coordination with Metal Ions The phosphoryl (P=O) group is readily accessible for metal ion coordination due to the linear n-butyl chains.[5]The bulky tert-butyl groups create significant steric hindrance around the phosphoryl group, impeding metal ion coordination.[5]
Industrial Applications A cornerstone of the PUREX process for nuclear fuel reprocessing and various hydrometallurgical applications.[1][6]No known large-scale industrial applications in metal extraction.
Radiolytic Stability Degrades under ionizing radiation.[5]Expected to have higher radiolytic stability than TBP due to the branched structure.[5]
Availability of Experimental Data Extensive literature and established protocols are available.[2][5]Data on metal extraction performance is notably scarce.[5]

The Decisive Role of Steric Hindrance

The dramatic difference in the metal extraction capabilities of TBP and t-BP can be attributed to the concept of steric hindrance. The primary mechanism of extraction for these compounds involves the donation of electrons from the oxygen atom of the phosphoryl group (P=O) to a metal cation, forming a coordination complex.[2]

Caption: Structural comparison of TBP and t-BP illustrating the impact of steric hindrance on metal ion accessibility.

In TBP, the linear n-butyl chains present a relatively low steric barrier, allowing metal ions to approach and coordinate with the phosphoryl oxygen.[5] Conversely, the bulky and branched tert-butyl groups in t-BP create a crowded environment around the phosphoryl group.[5] This spatial obstruction, or steric hindrance, makes it significantly more difficult for metal ions to access the coordination site, thereby inhibiting the formation of stable metal-extractant complexes and drastically reducing extraction efficiency.[5]

Experimental Protocol: Metal Extraction using this compound

Given the extensive use of TBP, a plethora of experimental protocols are available.[2][5] Below is a representative workflow for the extraction of a metal ion using TBP.

Objective: To determine the extraction efficiency of a metal ion from an aqueous solution using a TBP-based organic solvent.

Materials and Apparatus:

  • Extractant: this compound (TBP)

  • Diluent: Kerosene (B1165875) or another suitable inert hydrocarbon

  • Aqueous Feed: A solution of the metal salt (e.g., uranyl nitrate, lanthanum nitrate) of known concentration in deionized water, with the acidity adjusted using nitric acid.

  • Apparatus: Separatory funnels, mechanical shaker, pH meter, analytical balance, volumetric flasks, pipettes, beakers, and an appropriate instrument for metal concentration analysis (e.g., ICP-MS, UV-Vis spectrophotometer).[2]

Procedure:

  • Preparation of the Organic Phase: Prepare the desired concentration of TBP in the chosen diluent (e.g., 30% v/v TBP in kerosene). To do this, mix 30 mL of TBP with 70 mL of kerosene in a volumetric flask.[2]

  • Preparation of the Aqueous Feed: Dissolve a known amount of the metal salt in deionized water. Adjust the acidity to the desired level by adding a calculated volume of concentrated nitric acid.[2]

  • Extraction:

    • Place equal volumes of the prepared aqueous feed and organic phase into a separatory funnel (e.g., 20 mL of each), representing a 1:1 phase ratio.[2]

    • Stopper the funnel and shake vigorously for a set period (e.g., 5-10 minutes) to ensure thorough mixing and allow the system to reach equilibrium. A mechanical shaker can provide consistency.[2]

    • Allow the phases to separate completely. The less dense organic phase will typically be on top.

    • Carefully separate the two phases, collecting the aqueous phase (raffinate) and the organic phase (loaded solvent) into separate labeled beakers.[2]

  • Scrubbing (Optional): To remove any co-extracted impurities, the loaded organic phase can be "scrubbed" by contacting it with a fresh aqueous solution (e.g., dilute nitric acid of the same concentration as the feed). This is done by mixing the loaded organic phase with the scrub solution in a clean separatory funnel, shaking, and allowing the phases to separate as in the extraction step.[2]

  • Stripping: To recover the extracted metal from the organic phase, a stripping step is performed. This typically involves contacting the loaded organic phase with a solution that shifts the equilibrium, causing the metal to transfer back to the aqueous phase (e.g., a solution of lower acidity or a complexing agent).[6]

  • Analysis: Determine the concentration of the metal in the initial aqueous feed, the raffinate, the loaded organic phase, and the aqueous strip solution using a suitable analytical technique.[2]

Calculations:

  • Distribution Ratio (D): D = [Metal]organic / [Metal]aqueous

  • Extraction Percentage (%E): %E = (D / (D + Vaqueous / Vorganic)) * 100

Where V represents the volume of the respective phases.

G Experimental Workflow for Metal Extraction with TBP prep_org Prepare Organic Phase (TBP in Diluent) extraction Extraction (Mix Organic & Aqueous Phases) prep_org->extraction prep_aq Prepare Aqueous Feed (Metal Salt Solution) prep_aq->extraction separation Phase Separation extraction->separation raffinate Aqueous Raffinate (Metal-Depleted) separation->raffinate loaded_org Loaded Organic Phase (Metal-Enriched) separation->loaded_org analysis Analysis (Determine Metal Concentrations) raffinate->analysis scrubbing Scrubbing (Optional) (Remove Impurities) loaded_org->scrubbing loaded_org->analysis stripping Stripping (Recover Metal from Organic) scrubbing->stripping stripped_org Stripped Organic Phase stripping->stripped_org product Aqueous Product (Purified Metal) stripping->product product->analysis

Caption: A generalized workflow for a typical metal extraction experiment using this compound.

Conclusion

The comparative investigation of this compound and tert-butyl phosphate as metal extractants reveals a clear and decisive outcome. TBP's moderate steric profile and strong solvating ability make it a highly effective and versatile extractant, which is why it is a cornerstone in many industrial separation processes.[1][5] Conversely, the severe steric hindrance from the bulky tert-butyl groups renders tert-butyl phosphate fundamentally unsuitable for practical metal extraction applications.[5] This guide underscores the critical importance of molecular geometry in the design and selection of effective chemical extractants. For researchers and professionals in fields requiring metal separation, this compound remains the demonstrably superior and logical choice between these two isomers.

References

A Comparative Guide to Stripping Reagents for Back-Extraction from Tributyl Phosphate (TBP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various stripping reagents used for the back-extraction of solutes from tributyl phosphate (B84403) (TBP), a widely used solvent in liquid-liquid extraction processes. While the experimental data presented here primarily focuses on the back-extraction of metals from TBP in the context of hydrometallurgy and nuclear chemistry, the underlying principles of solvent extraction and stripping are broadly applicable across various scientific disciplines, including the purification of active pharmaceutical ingredients (APIs) and other complex organic molecules in the drug development pipeline. The selection of an appropriate stripping agent is critical for the efficient recovery of the target compound and the regeneration of the organic solvent for reuse.

Liquid-liquid extraction is a fundamental separation technique used to isolate and purify compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.[1][2] In many processes, the target solute is first extracted from an aqueous feed into an organic solvent. The subsequent step, known as stripping or back-extraction, involves transferring the solute from the organic phase back into a fresh aqueous phase, thereby concentrating and purifying the product.[1][2]

This guide offers a comparative analysis of common stripping reagents, supported by experimental data from various studies. It also includes detailed experimental protocols and a visual representation of the general back-extraction workflow to aid researchers in designing and optimizing their purification processes.

Comparison of Stripping Reagent Efficiency

The selection of a stripping agent depends on several factors, including the nature of the solute, the desired purity of the final product, and the overall process economics. This section provides a comparative summary of the stripping efficiencies of different reagents for the back-extraction of various solutes from TBP.

Stripping ReagentSolute(s)TBP Concentration & DiluentStripping ConditionsStripping Efficiency (%)Reference(s)
Nitric Acid (HNO₃) Uranium (VI)20% TBP in Kerosene0.001 M HNO₃, O/A ratio = 1:3Not specified, but rate increases with U(VI) and TBP concentration[3]
Uranium (VI)30% TBP in n-hydrocarbon0.01 M HNO₃Not specified, kinetic study[3]
Plutonium (IV)30% TBP in dodecane0.3 N HNO₃ with 0.008 N HNO₂>99.9%[4]
ThoriumAmine extractant1% HNO₃Effective for stripping uranium from a co-extracted U-Th stream[5]
Sodium Carbonate (Na₂CO₃) Uranium3% D2EHPA / 3% TBP0.1 M to 1 M Na₂CO₃~99.9% at 2 minutes contact time with 1M solution
UraniumNot specified0.1 M to 1.5 M Na₂CO₃Increased from 2.8 to 10.5 g/L U recovered as concentration increased to 0.75 M[6]
Thorium Oxide5% TBP in solvent50 g/L Na₂CO₃80% of remaining ThO₂ after H₂SO₄ strip[7]
Sodium Hydroxide (NaOH) Uranium (VI)Not specifiedDilute NaOHEffective for stripping[3]
Dibutyl phosphate (DBP) & Monobutyl phosphate (MBP)Used TBP solventDilute NaOHEffective for removing TBP degradation products[8]
Oxalic Acid Rare Earth Elements (REEs)TBP in keroseneNot specifiedViable alternative to traditional acid stripping[9]
Sulfuric Acid (H₂SO₄) Thorium Oxide5% TBP in solvent50% H₂SO₄ (698 g/L)41%[7]
YtterbiumD2EHPA with 20% TBP6 mol/L H₂SO₄96-98%[10]
Water (H₂O) UraniumTBP in keroseneDistilled waterEffective for uranium recovery[8]
Thorium30% TBP in keroseneDistilled waterAverage of 89.04%[11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the back-extraction of solutes from TBP.

Protocol 1: General Back-Extraction (Stripping) Procedure

This protocol outlines a general laboratory-scale procedure for the back-extraction of a solute from a loaded TBP-diluent organic phase.

1. Materials and Reagents:

  • Loaded Organic Phase: TBP in a suitable diluent (e.g., kerosene, dodecane) containing the extracted solute.

  • Stripping Solution: An aqueous solution of the chosen stripping reagent (e.g., dilute nitric acid, sodium carbonate solution) at a predetermined concentration.

  • Equipment: Separatory funnels, mechanical shaker (optional), beakers, pipettes, and analytical instrumentation for concentration measurement (e.g., ICP-MS, UV-Vis spectrophotometer).

2. Procedure:

  • Phase Contact: Accurately measure equal volumes of the loaded organic phase and the stripping solution and place them into a separatory funnel. The organic-to-aqueous (O/A) phase ratio can be varied as a key experimental parameter.[3]

  • Mixing: Shake the separatory funnel vigorously for a predetermined contact time (e.g., 2-10 minutes) to ensure thorough mixing and facilitate mass transfer of the solute from the organic to the aqueous phase. A mechanical shaker can be used for consistency.

  • Phase Separation: Allow the two phases to separate completely. The less dense organic phase will typically be the upper layer.

  • Sample Collection: Carefully separate and collect the aqueous phase (strip solution) and the organic phase (stripped solvent) into separate, labeled containers.

  • Analysis: Determine the concentration of the solute in the initial loaded organic phase, the strip solution, and the stripped organic phase using a suitable analytical technique.

  • Calculation of Stripping Efficiency: The stripping efficiency (%S) can be calculated using the following formula:

    %S = (Concentration of solute in aqueous phase after stripping × Volume of aqueous phase) / (Concentration of solute in organic phase before stripping × Volume of organic phase) × 100

Protocol 2: Stripping of Uranium using Sodium Carbonate

This protocol is based on a study investigating the stripping of uranium from a loaded synergic solvent.

1. Materials and Reagents:

  • Loaded Organic Phase: 3% D2EHPA / 3% TBP in a suitable diluent, loaded with uranium.

  • Stripping Solution: 1 M Sodium Carbonate (Na₂CO₃) solution.

  • Equipment: As listed in Protocol 1.

2. Procedure:

  • Phase Contact: Mix the loaded organic solvent with the 1 M Na₂CO₃ stripping solution in a separatory funnel at a 1:1 organic-to-aqueous (O/A) phase ratio.

  • Mixing: Shake the mixture for 2 minutes at room temperature.

  • Phase Separation and Analysis: Follow steps 3-6 as outlined in Protocol 1 to determine the uranium concentration in both phases and calculate the stripping efficiency. The study reported an almost complete uranium stripping of 99.9% under these conditions.

Visualizing the Back-Extraction Workflow

The following diagram illustrates a typical experimental workflow for validating the stripping efficiency of different reagents for back-extraction from TBP.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_organic Prepare Loaded Organic Phase (TBP) contact Phase Contacting (Mixing) prep_organic->contact prep_aqueous Prepare Aqueous Stripping Reagents prep_aqueous->contact separate Phase Separation contact->separate analyze_aq Analyze Aqueous Phase (Stripped Solute) separate->analyze_aq analyze_org Analyze Organic Phase (Residual Solute) separate->analyze_org calculate Calculate Stripping Efficiency analyze_aq->calculate analyze_org->calculate compare Compare Reagent Performance calculate->compare

References

benchmark studies of tributyl phosphate performance in simulated nuclear waste solutions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Scientists in Nuclear Waste Management and Actinide Separations

Tributyl phosphate (B84403) (TBP) has long been the cornerstone of the Plutonium Uranium Reduction Extraction (PUREX) process, the most established method for reprocessing spent nuclear fuel. Its primary role is the selective extraction of uranium and plutonium from dissolved fuel rods in a nitric acid medium. However, ongoing research aims to enhance the efficiency, safety, and sustainability of the nuclear fuel cycle, leading to the investigation of alternative extractants. This guide provides a comparative analysis of TBP's performance against promising alternatives, supported by experimental data from various benchmark studies.

Executive Summary

Tributyl phosphate is a robust and well-characterized extractant, valued for its high selectivity for actinides like uranium and plutonium.[1][2] Despite its widespread use, TBP exhibits certain limitations, including the formation of a "third phase" under certain conditions, and the generation of degradation products that can complicate the separation process.[3][4][5] Emerging alternatives, such as N,N-dialkyl amides and other organophosphorus compounds, offer potential advantages in terms of improved stripping efficiency, resistance to third-phase formation, and more benign degradation products. This guide will delve into a quantitative and qualitative comparison of these extractants.

Performance Comparison: TBP vs. Alternatives

The performance of an extractant in nuclear waste reprocessing is evaluated based on several key parameters: extraction efficiency (indicated by the distribution ratio, D), selectivity between different metals, loading capacity, and chemical and radiolytic stability.

Extraction Efficiency of Uranium and Plutonium

The distribution ratio (D) quantifies the efficiency of an extractant in transferring a metal ion from the aqueous phase to the organic phase. A higher D value indicates a more effective extraction.

ExtractantMetal IonNitric Acid Conc. (M)Distribution Ratio (D)DiluentReference
TBP U(VI)4~10.5FS-13[1]
TBP Pu(IV)4~12FS-13[1]
DEHBA U(VI)4>1FS-13[1]
DEHBA Pu(IV)4>1FS-13[1]
TBP Pu(III)1-5Decreases with U loadingn-dodecane[6]
DHOA UO₂²⁺-Log β₁ = 3.58, Log β₂ = 6.54Ionic Liquid[7]
TBP UO₂²⁺-Log β₁ = 3.42, Log β₂ = 6.38Ionic Liquid[7]

Note: Direct comparison of D values can be challenging due to variations in experimental conditions such as diluent type and aqueous phase composition. β represents the formation constant of the metal-extractant complex.

N,N-di-(2-ethylhexyl)butyramide (DEHBA) has been investigated as a substitute for TBP.[1] Studies show that while TBP exhibits slightly higher distribution ratios for both Uranium and Plutonium in the CHALMEX process, DEHBA's performance is comparable.[1] Another alternative, N,N-dihexyloctanamide (DHOA), has been identified as a promising replacement for TBP in the reprocessing of irradiated uranium-based fuels.[8] In an ionic liquid medium, DHOA shows slightly stronger complexation with uranyl ions compared to TBP.[7]

Third Phase Formation

A significant operational challenge with TBP is the formation of a third, heavy organic phase at high metal and acid concentrations, which can disrupt the extraction process.[3][4][5] Alternative extractants are often designed to mitigate this issue. Tri-iso-amyl phosphate (TiAP), a higher, branched homologue of TBP, demonstrates a lesser tendency towards third phase formation when extracting tetravalent actinides like thorium.[3]

ExtractantMetal IonConditionsObservationReference
TBP Th(IV)High LoadingThird phase formation observed[3]
TiAP Th(IV)High LoadingLesser tendency for third phase formation[3]
TBP Pu(IV)High Loading in HPTBetter resistance to third phase than in dodecane[5]
Chemical and Radiolytic Stability

The harsh chemical (highly acidic) and radiation environment of spent nuclear fuel reprocessing can lead to the degradation of the extractant. The degradation products of TBP, primarily dibutyl phosphate (DBP) and monobutyl phosphate (MBP), can form stable complexes with actinides, hindering their stripping from the organic phase and leading to process complications.[9][10] N,N-dialkyl amides are considered advantageous in this regard as their degradation products are less problematic.[1]

Experimental Protocols

A generalized experimental workflow for evaluating the performance of an extractant in simulated nuclear waste solutions is outlined below. The specific parameters can be adapted based on the research objectives.

General Solvent Extraction Procedure
  • Preparation of Simulated Waste Solution: A synthetic aqueous solution is prepared to mimic the composition of dissolved spent nuclear fuel. This typically includes uranium, plutonium, and key fission products (e.g., Eu, Am) in a nitric acid matrix of a specific concentration (e.g., 3-4 M HNO₃).

  • Preparation of Organic Phase: The extractant (e.g., 30% TBP) is dissolved in a suitable organic diluent, such as n-dodecane or kerosene.

  • Extraction: Equal volumes of the aqueous and organic phases are mixed vigorously in a separatory funnel for a set contact time (e.g., 30 minutes) to allow for the transfer of metal ions.

  • Phase Separation: The mixture is allowed to settle, and the aqueous and organic phases are separated.

  • Stripping: The loaded organic phase is then contacted with a stripping agent (e.g., dilute nitric acid or a complexing agent) to recover the extracted actinides back into an aqueous phase.

  • Analysis: The concentrations of the metal ions in all aqueous and organic phases (before and after extraction and stripping) are determined using analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or radiometric methods. The distribution ratios and stripping efficiencies are then calculated.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a solvent extraction experiment.

experimental_workflow Solvent Extraction Experimental Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis A Prepare Simulated Nuclear Waste Solution (Aqueous Phase) C Solvent Extraction (Mixing of Phases) A->C B Prepare Extractant Solution (Organic Phase) B->C D Phase Separation C->D E Stripping (Back-Extraction) D->E F Sample and Analyze Aqueous & Organic Phases D->F Aqueous Raffinate E->F Stripped Organic & Loaded Aqueous G Calculate Distribution Ratios & Stripping Efficiency F->G

Caption: A flowchart illustrating the key steps in a typical solvent extraction experiment.

Signaling Pathway of TBP Extraction

The extraction of metal ions by TBP is a complex process involving the formation of a neutral metal-TBP complex that is soluble in the organic diluent. The general mechanism for the extraction of a uranyl ion is as follows:

tbp_extraction_pathway TBP Extraction of Uranyl Nitrate (B79036) UO2 UO₂²⁺ (aq) Complex UO₂(NO₃)₂·2TBP (org) UO2->Complex Complexation NO3 2NO₃⁻ (aq) NO3->Complex TBP 2TBP (org) TBP->Complex

Caption: The complexation reaction for the extraction of uranyl nitrate by TBP.

Conclusion

This compound remains a vital component in nuclear fuel reprocessing due to its proven effectiveness and well-understood chemistry. However, the pursuit of enhanced safety and efficiency in the nuclear fuel cycle continues to drive research into alternative extractants. N,N-dialkyl amides and modified organophosphorus compounds like TiAP show promise in addressing some of TBP's limitations, particularly concerning third phase formation and the nature of degradation products. Further benchmark studies under identical experimental conditions are crucial for a definitive comparison and to pave the way for the potential implementation of these next-generation extractants in future reprocessing flowsheets.

References

Safety Operating Guide

Tributyl phosphate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of Tributyl phosphate (B84403) (TBP) are critical for ensuring laboratory safety and environmental protection. As a substance that is harmful if swallowed, causes skin irritation, is a suspected carcinogen, and is toxic to aquatic life with long-lasting effects, adherence to strict protocols is mandatory.[1][2][3][4] This guide provides detailed, step-by-step procedures for the safe handling and disposal of TBP waste, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling TBP or its waste, it is essential to be familiar with the required safety measures to minimize exposure risk.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and safety glasses or goggles with face protection.[1][2][5][6]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors or mists.[1][2]

  • Safe Handling: Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in areas where TBP is handled or stored.[2][5][7] Wash hands thoroughly after handling the chemical.[2][3][7]

  • Read Safety Data Sheet (SDS): Before working with TBP, obtain and read all safety instructions and precautions from the manufacturer's SDS.[2][3][4][7]

Spill Management Protocol

In the event of a TBP spill, immediate and correct action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the spill area.[4][8]

  • Remove Ignition Sources: Eliminate all potential sources of ignition, such as open flames or sparking equipment, from the vicinity.[7][8][9]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[1] Use barriers to stop the spread of the liquid and prevent it from entering drains or waterways.[1][3][9][10]

  • Absorb the Chemical: Soak up the spill using an inert, absorbent material such as vermiculite, dry sand, earth, or sawdust.[1][5][7][8][9]

  • Collect Waste: Carefully scoop or sweep the absorbed material into a suitable, sealable, and properly labeled container for disposal.[1][3][7][8][9] Do not use plastic containers that may be attacked by TBP.[10]

  • Decontaminate Area: Once the absorbed material is collected, ventilate the area and wash the spill surface thoroughly.[8]

  • Proper Training: Ensure that any personnel required to clean up spills are properly trained and equipped according to regulations like OSHA 1910.120(q).[8]

Tributyl Phosphate Disposal Procedure

TBP is classified as a hazardous material and must be disposed of as hazardous waste.[8] Do not dispose of TBP in standard laboratory trash or down the drain.[1][3][11]

Step 1: Waste Segregation and Collection

  • Collect all TBP waste, including contaminated absorbent materials and disposable PPE, in its original container or a designated, compatible, and tightly sealed waste container.[1][4]

  • Do not mix TBP waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[1]

  • Clearly label the waste container with "Hazardous Waste," "this compound," and any other identifiers required by your institution.

Step 2: Temporary Waste Storage

  • Store sealed waste containers in a designated, secure location.[2][3][5][9]

  • The storage area must be cool, dry, and well-ventilated.[1][4][8]

  • Store TBP waste away from incompatible materials such as strong oxidizing agents, strong bases, and water.[2][3][8] TBP can react with warm water to produce corrosive phosphoric acid and butanol.[10]

Step 3: Professional Disposal

  • The recommended disposal method for TBP is incineration by a licensed professional waste disposal company.[1] The TBP is typically dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[1]

  • Contact your institution's EHS department or a certified hazardous waste contractor to arrange for pickup and disposal.[1][8]

  • Always follow all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][3][7][11]

This compound Properties and Hazards

The following table summarizes key quantitative data and hazard information for this compound.

PropertyDataCitations
CAS Number 126-73-8[1][3][4]
Molecular Formula C₁₂H₂₇O₄P[5]
Primary Hazards Harmful if swallowed, Causes skin irritation, Suspected of causing cancer, Toxic to aquatic life[1][4]
Flash Point 193 °C[11]
Vapor Pressure 0.008 hPa @ 20 °C[1]
Water Solubility Approx. 6 g/L @ 20 °C[1][11]
Incompatible Materials Strong oxidizing agents, Strong bases, Water, Moist air[2][3][8]
Occupational Exposure Limits TLV-TWA: 2.18 mg/m³ (0.2 ppm) (ACGIH), 5 mg/m³ (OSHA)[1]

Disposal Workflow

The logical workflow for the proper handling and disposal of this compound waste is illustrated below.

Caption: Workflow for this compound Waste Management.

References

Personal protective equipment for handling Tributyl phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tributyl Phosphate (B84403)

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Tributyl phosphate (TBP) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.

This compound is a colorless to pale yellow, odorless liquid used as a solvent, plasticizer, and anti-foaming agent.[1] While versatile, it presents several health and safety risks that necessitate careful handling and adherence to established safety protocols.

Health Hazards of this compound

Exposure to this compound can occur through inhalation, skin contact, eye contact, and ingestion.[2] The adverse health effects depend on the dose, route, and duration of exposure.[3]

Exposure Route Acute (Short-Term) Effects Chronic (Long-Term) Effects
Inhalation Irritation of the nose, throat, and lungs, causing coughing and shortness of breath.[1] Higher exposures can lead to pulmonary edema, a medical emergency.[1] Other symptoms may include headache, drowsiness, and tremors.[1]Repeated exposure may lead to the development of bronchitis with symptoms like a persistent cough and phlegm.[1]
Skin Contact Can cause irritation, redness, and swelling.[4] The substance can be absorbed through the skin.[1][2]Prolonged or repeated exposure may cause damage to the bladder and blood system.[4]
Eye Contact Can cause severe irritation with symptoms like redness, tearing, stinging, and pain.[2][3][4]Not specified in the provided results.
Ingestion May irritate the mouth, throat, and stomach, leading to abdominal pain, nausea, and vomiting.[4] May also cause effects on the bladder.[2]Potential for damage to the bladder.[2][4]

This compound is also suspected of causing cancer and is classified as a Category 2 reproductive toxicant, meaning it may have adverse effects on fertility and development.[5][6][7]

Exposure Limits

Various regulatory bodies have established occupational exposure limits for this compound to minimize the risk of adverse health effects.

Organization Limit Type Value
OSHA (Occupational Safety and Health Administration) PEL-TWA (Permissible Exposure Limit - Time-Weighted Average)5 mg/m³[8]
NIOSH (National Institute for Occupational Safety and Health) IDLH (Immediately Dangerous to Life or Health)30 ppm[8]
ACGIH (American Conference of Governmental Industrial Hygienists) TLV-TWA (Threshold Limit Value - Time-Weighted Average)5 mg/m³ (as TWA); A3 (confirmed animal carcinogen with unknown relevance to humans)[2]
CAMEO Chemicals TLV-TWA0.2 ppm[8]
Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

Protection Type Recommended Equipment Specifications and Notes
Eye Protection Safety goggles or safety glasses with side shields.[4][8]Must be worn to prevent splashes and contact with vapors.[3][9]
Skin Protection Solvent-resistant or rubber gloves.[1][8] Protective clothing, including long-sleeved shirts, long pants, and protective footwear.[4][9]Nitrile gloves are often recommended for protection against oils, greases, acids, and caustics, but are not suitable for strong oxidizing agents, aromatic solvents, ketones, and acetates.[10] Butyl rubber gloves offer protection against a wide variety of chemicals but may not be suitable for aliphatic and aromatic hydrocarbons.[10] It is crucial to check the glove manufacturer's chemical compatibility chart.[7][11] Contaminated clothing should be removed promptly and laundered by trained individuals.[1]
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor cartridges and N-95 filters should be worn if ventilation is inadequate or airborne concentrations are unknown.[2][4]For exposures over 0.2 mg/m³, a MSHA/NIOSH-approved supplied-air respirator with a full facepiece operated in a positive-pressure mode is recommended.[1] For potential exposures above 30 ppm (IDLH), a MSHA/NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece in positive-pressure mode is required.[1][12]

Operational and Disposal Plans

Safe Handling Procedures
  • Ventilation : Always handle this compound in a well-ventilated area.[13] Use local exhaust ventilation or other engineering controls to maintain airborne concentrations below exposure limits.[4]

  • Avoid Contact : Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[13][14]

  • Hygiene Practices : Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][9] Wash hands thoroughly after handling.[1][9]

  • Storage : Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[13][14] Keep away from heat, sparks, and open flames.[9] Store separately from bases and strong oxidants.[2]

  • Emergency Equipment : Ensure that emergency eyewash fountains and safety showers are readily accessible in the immediate work area.[1]

Spill and Leak Response
  • Evacuate : Immediately evacuate non-essential personnel from the spill area.[1]

  • Ventilate : Ventilate the area of the spill or leak.[1]

  • Remove Ignition Sources : Eliminate all sources of ignition.[1][13]

  • Containment : Wearing appropriate PPE, contain the spill. Absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[1][2] Do not use combustible materials like sawdust.

  • Collection : Collect the absorbed material and place it into sealed, labeled containers for disposal.[1][2][14]

  • Decontamination : Clean the spill area thoroughly with soap and water.[6]

  • Reporting : Notify the appropriate environmental health and safety personnel.

Disposal Plan
  • Waste Characterization : this compound and materials contaminated with it may be classified as hazardous waste.[1]

  • Containerization : Collect waste in suitable, closed, and clearly labeled containers.[13][14] Do not mix with other waste.[14]

  • Disposal Method : Dispose of the waste through a licensed disposal company.[14] A common method is to dissolve the this compound in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[14]

  • Regulatory Compliance : All disposal activities must be in accordance with local, regional, and national environmental regulations.[1][14][15] Do not let the product enter drains or waterways.[13][14]

Emergency First Aid Procedures
Exposure Route First Aid Measures
Inhalation Move the person to fresh air.[6][8] If breathing has stopped, provide artificial respiration.[8] Seek immediate medical attention.[6][8]
Skin Contact Immediately remove all contaminated clothing.[13] Wash the affected area with plenty of soap and water.[6][8] Seek medical attention if irritation occurs or persists.[6][15]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][15] Remove contact lenses if present and easy to do.[9][15] Seek immediate medical attention.[6][13]
Ingestion Rinse the mouth with water.[2][6][9] Do NOT induce vomiting.[9] Seek immediate medical attention.[9][15]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

TributylPhosphate_Workflow cluster_prep 1. Preparation & Planning cluster_handling 2. Handling & Use cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste & Emergency A Assess Risks & Review SDS B Ensure Proper Ventilation A->B C Verify Emergency Equipment (Eyewash, Shower) B->C D Select & Inspect PPE C->D E Don Appropriate PPE D->E F Handle in Ventilated Area E->F G Dispense Carefully (Avoid Splashes & Vapors) F->G O In Case of Spill: Follow Spill Response Protocol F->O Spill Occurs H Keep Containers Closed G->H I Decontaminate Work Area H->I J Doff & Inspect PPE I->J K Wash Hands Thoroughly J->K L Segregate Hazardous Waste K->L M Label & Store Waste Securely L->M N Arrange for Professional Disposal M->N O->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.